molecular formula C12H17ClN2O2S B1386600 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide CAS No. 1036534-16-3

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Cat. No.: B1386600
CAS No.: 1036534-16-3
M. Wt: 288.79 g/mol
InChI Key: UIVRAEKLXYWGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . Its CAS Registry Number is 61886-26-8 . This benzenesulfonamide derivative is part of a class of compounds known for their wide-ranging applications in scientific research, particularly in the development of synthetic anti-infective drugs . Sulfonamides, in general, have a well-established history of pharmacological use and are investigated for their activity against various Gram-positive and Gram-negative microorganisms . The structure of related compounds has been confirmed through techniques like single-crystal X-ray diffraction, revealing characteristic L-shaped conformations and the ability to form cyclic dimers via N-H···O hydrogen bonds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-4-chloro-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVRAEKLXYWGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

CAS Registry Number: 1036534-16-3 Molecular Formula: C₁₂H₁₇ClN₂O₂S Molecular Weight: 288.79 g/mol [1][2][3]

Executive Summary

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a specialized pharmacophore intermediate used primarily in the development of diuretic agents and carbonic anhydrase inhibitors. Structurally, it combines a lipophilic cyclohexyl tail with a polar, electron-rich 3-amino-4-chlorobenzenesulfonamide core. This amphiphilic nature allows it to serve as a critical scaffold for "high-ceiling" diuretics and antihypertensive drugs, sharing structural homology with Indapamide and Metolazone precursors.

This guide details the physicochemical profile, validated synthetic protocols, and analytical characterization of this compound, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

The molecule exhibits distinct solubility and ionization characteristics driven by the interplay between the acidic sulfonamide moiety and the basic aniline group.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidColoration often due to trace oxidation of the aniline group.[2]
Melting Point 168–172 °C (Predicted)Dependent on polymorphic form and purity.[2]
Solubility (Water) Low (< 0.1 mg/mL)The cyclohexyl group significantly reduces aqueous solubility compared to the parent sulfonamide.[2]
Solubility (Organic) High in DMSO, DMF, Methanol, Ethyl AcetateSuitable for nucleophilic substitution reactions.
pKa (Sulfonamide) ~9.8 – 10.2The -SO₂NH- proton is weakly acidic.[2]
pKa (Aniline) ~2.5 – 3.0The electron-withdrawing sulfonyl and chloro groups reduce the basicity of the amine.[2]
LogP ~2.8 – 3.1Lipophilic character aids in membrane permeability.[2]

Synthetic Pathways & Manufacturing

The synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a two-step convergent process starting from 4-chloro-3-nitrobenzenesulfonyl chloride . This route minimizes side reactions and maximizes yield.[4]

Mechanism of Action
  • Nucleophilic Sulfonylation: Cyclohexylamine acts as a nucleophile, attacking the sulfonyl sulfur. The base (Et₃N or excess amine) neutralizes the HCl byproduct.

  • Chemoselective Reduction: The nitro group is reduced to an amine without dechlorinating the aromatic ring (a common risk with catalytic hydrogenation on chlorinated aromatics).

Step-by-Step Protocol

Reagents:

  • Starting Material: 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5).

  • Amine: Cyclohexylamine (1.1 equivalents).

  • Base: Triethylamine (1.2 equivalents) or Sodium Carbonate.

  • Reducing Agent: Iron powder/NH₄Cl (Bechamp reduction) or SnCl₂/HCl.

Workflow:

  • Sulfonamide Formation:

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10 g, 39 mmol) in dry Dichloromethane (DCM) (100 mL). Cool to 0°C.[2][5]

    • Add Triethylamine (5.4 mL, 39 mmol).

    • Dropwise add Cyclohexylamine (4.5 mL, 39 mmol) over 30 minutes. Maintain temp < 5°C.

    • Observation: Exothermic reaction; white precipitate (Et₃N·HCl) may form.[2][6]

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄ and concentrate to yield 4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamide .

  • Nitro Reduction (Iron/Ammonium Chloride Method):

    • Suspend the nitro intermediate (10 g) in Ethanol (80 mL) and Water (20 mL).

    • Add Ammonium Chloride (5 g) and Iron Powder (8 g, ~5 eq).

    • Reflux vigorously for 2–4 hours.

    • Critical Control Point: Monitor disappearance of the yellow nitro compound and appearance of the fluorescent amino product.

    • Filtration: Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.

    • Crystallization: Concentrate filtrate to ~20 mL, cool to 4°C. Collect crystals of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide .

SynthesisPathway Start 4-Chloro-3-nitrobenzenesulfonyl chloride Inter Intermediate: 4-Chloro-N-cyclohexyl- 3-nitrobenzenesulfonamide Start->Inter Nucleophilic Substitution Reactant Cyclohexylamine (DCM, 0°C) Reactant->Inter Product Product: 3-Amino-4-chloro-N- cyclohexylbenzenesulfonamide Inter->Product Chemoselective Reduction Reduct Reduction: Fe / NH4Cl / EtOH (Reflux) Reduct->Product

Figure 1: Synthetic workflow from sulfonyl chloride precursor to final amino-sulfonamide.

Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for using this molecule as a drug intermediate.

1. Aniline Amine (Position 3):

  • Acylation: Reacts readily with acid chlorides/anhydrides to form amides (e.g., in Indapamide synthesis).

  • Diazotization: Can be converted to a diazonium salt (NaNO₂/HCl) for Sandmeyer reactions (introducing -CN, -OH, or -I).[2]

2. Sulfonamide Nitrogen (Position 1):

  • Acidity: The proton on the sulfonamide nitrogen is acidic (pKa ~10). It can be deprotonated by strong bases (NaH, NaOH) to form a salt, facilitating solubility in aqueous base.

  • Stability: The N-cyclohexyl bond is metabolically stable but can be hydrolyzed under extreme acidic conditions (conc.[2] H₂SO₄, reflux).

3. Chlorobenzene Moiety (Position 4):

  • Inertness: The chlorine atom is deactivated by the adjacent amino group (electron donor) but activated by the sulfonyl group (electron withdrawer). Generally stable against nucleophilic aromatic substitution unless forcing conditions are used.

ReactivityMap Center 3-Amino-4-chloro-N- cyclohexylbenzenesulfonamide Amine 3-Amino Group (-NH2) Center->Amine Sulf Sulfonamide Group (-SO2NH-) Center->Sulf Ring Aromatic Ring Center->Ring Amine_Rxn Acylation (Amide formation) Diazotization Amine->Amine_Rxn Sulf_Rxn Salt formation (Base) N-Alkylation (difficult) Sulf->Sulf_Rxn Ring_Rxn Electrophilic Substitution (Ortho to Amino) Ring->Ring_Rxn

Figure 2: Functional group reactivity map highlighting sites for derivatization.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).[2]

    • 0-2 min: 10% ACN

    • 15 min: 90% ACN

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: Expect elution around 8-10 minutes due to the hydrophobic cyclohexyl group.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 7.45 (d, 1H): Aromatic proton at C5 (ortho to Cl, meta to SO₂).

  • δ 7.20 (s, 1H): Aromatic proton at C2 (ortho to SO₂, ortho to NH₂).

  • δ 6.85 (d, 1H): Aromatic proton at C6.

  • δ 5.90 (s, 2H): Broad singlet, -NH₂ (Amino protons).

  • δ 5.10 (d, 1H): Doublet, -SO₂NH- (Sulfonamide proton).

  • δ 2.90 (m, 1H): Multiplet, Cyclohexyl CH (connected to N).

  • δ 1.00 – 1.80 (m, 10H): Multiplets, Cyclohexyl ring protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Mass: [M+H]⁺ = 289.08 m/z.[2]

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes (289/291).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2] Potential sensitizer due to the sulfonamide moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • BLD Pharm. (2024).[2] Product Datasheet: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS 1036534-16-3).[1][2][3][7][8] Retrieved from

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 730226 (Related Analog: 4-amino-N-cyclohexylbenzenesulfonamide). Retrieved from

  • Sharif, S., et al. (2011).[9][10] 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E. Retrieved from

  • MolCore. (2024).[2] Chemical Properties of CAS 1036534-16-3. Retrieved from

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamides represent a cornerstone class of compounds in medicinal chemistry and chemical synthesis, renowned for their wide-ranging biological activities.[1] The precise determination of their molecular structure is a critical prerequisite for understanding their structure-activity relationships (SAR), optimizing their therapeutic potential, and ensuring quality control in drug development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and confirm the structure of a specific derivative, 3-amino-4-chloro-N-cyclohexylbenzenesulfonamide.

For professionals in research and drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for unambiguous structure confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, treating each not as an isolated step, but as a component of an integrated and logical workflow.

Molecular Structure Overview

The target molecule, 3-amino-4-chloro-N-cyclohexylbenzenesulfonamide, possesses a substituted aromatic core linked to a cyclohexyl moiety via a sulfonamide bridge. The key structural features include:

  • A 1,2,4-trisubstituted benzene ring.

  • An electron-donating amino (-NH₂) group.

  • An electron-withdrawing chloro (-Cl) group.

  • The quintessential sulfonamide (-SO₂NH-) linkage.

  • A saturated aliphatic N-cyclohexyl group.

dot graph "molecule" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C", pos="1.5,0!"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents S [label="S", pos="2.5,0.866!"]; O1 [label="O", pos="2.5,1.866!"]; O2 [label="O", pos="3.5,0!"]; N1 [label="N", pos="4.5,0.866!"]; H_N1 [label="H"]; Cl [label="Cl"]; N2 [label="N", pos="1.5,-1!"]; H1_N2 [label="H"]; H2_N2 [label="H"];

// Cyclohexyl Ring C7 [label="C", pos="5.5,0!"]; C8 [label="C", pos="6.5,0.866!"]; C9 [label="C", pos="7.5,0!"]; C10 [label="C", pos="7.5,-1!"]; C11 [label="C", pos="6.5,-1.866!"]; C12 [label="C", pos="5.5,-1!"];

// Edges for Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for Substituents C4 -- Cl; C3 -- S; S -- O1 [label="="]; S -- O2 [label="="]; S -- N1; N1 -- H_N1; C5 -- N2; N2 -- H1_N2; N2 -- H2_N2;

// Edges for Cyclohexyl Ring N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; } enddot Caption: 2D Structure of 3-amino-4-chloro-N-cyclohexylbenzenesulfonamide.

The Analytical Workflow: An Integrated Approach

The confirmation of a chemical structure is not a linear process but a convergence of evidence. Each analytical technique provides specific pieces of a larger puzzle. The choice of methods is driven by the need to unambiguously determine the molecular formula, identify all functional groups, establish the precise connectivity of all atoms, and, ideally, define the three-dimensional arrangement.

G

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] By analyzing the chemical shifts, signal multiplicities, and correlations, one can piece together the exact connectivity of the atoms. For 3-amino-4-chloro-N-cyclohexylbenzenesulfonamide, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is essential.[2][3]

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons. The integration of signals reveals the relative number of protons in each environment.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is vital for connecting disparate parts of the molecule, such as the cyclohexyl ring to the sulfonamide group.[3]

Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key HMBC Correlations
Aromatic-H (ortho to -SO₂NH)~7.5 ppm (d)~138 ppmC=O of sulfonamide
Aromatic-H (ortho to -Cl)~7.3 ppm (d)~128 ppmAdjacent aromatic carbons
Aromatic-H (ortho to -NH₂)~6.8 ppm (dd)~118 ppmAdjacent aromatic carbons
-NH₂~4.5 ppm (br s)N/AAromatic carbons ortho and para
-SO₂NH-~8.5 ppm (d)N/ACyclohexyl C1, Aromatic C1
Cyclohexyl-CH (N-attached)~3.2 ppm (m)~55 ppmSulfonyl S (indirect), C2/C6 of cyclohexyl
Cyclohexyl-CH₂ (axial/equatorial)1.0 - 2.0 ppm (m)24-35 ppmAdjacent cyclohexyl carbons
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable protons like those on the amine and sulfonamide groups.[4]

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Data Acquisition: Acquire a standard set of spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] This should include:

    • ¹H NMR

    • ¹³C NMR

    • Correlation SpectroscopY (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Rationale for FTIR Analysis

The presence of the sulfonamide group is strongly indicated by two intense absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds.[4] Additionally, the N-H stretches from both the amine and the sulfonamide N-H will be visible, as will characteristic aromatic C-H and C=C absorptions.

Predicted FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500 (two bands)
Sulfonamide (-SO₂NH-)N-H Stretch3200 - 3300
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (Cyclohexyl)C-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1450 - 1600
Sulfonamide (-SO₂-)Asymmetric S=O Stretch1310 - 1350[4]
Sulfonamide (-SO₂-)Symmetric S=O Stretch1140 - 1180[4]
C-N StretchC-N Stretch1200 - 1350
S-N StretchS-N Stretch895 - 915[4]
C-Cl StretchC-Cl Stretch600 - 800
Experimental Protocol: KBr Pellet Method for FTIR
  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample chamber beforehand to subtract atmospheric CO₂ and H₂O absorptions.[5]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by determining the mass to within a few parts per million.

Rationale for MS Analysis

The primary goal is to observe the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) to confirm the molecular weight. The subsequent fragmentation (MS/MS) provides structural information. Sulfonamides exhibit characteristic fragmentation pathways, often involving the cleavage of the S-N bond and the loss of SO₂.[6][7][8] This fragmentation is a key diagnostic tool for confirming the sulfonamide linkage.

Predicted Mass Spectrometry Data (Positive ESI Mode)
Ion m/z (Calculated) Description
[M+H]⁺291.08Protonated Molecular Ion
[M+H - SO₂]⁺227.08Loss of sulfur dioxide
[C₆H₆ClN₂]⁺157.02Cleavage of S-N bond (aniline fragment)
[C₆H₁₂N]⁺98.10Cleavage of S-N bond (cyclohexylamine fragment)
[C₆H₅ClNSO₂]⁺190.97Loss of cyclohexyl group

G

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire a full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): If desired, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions, confirming the predicted fragmentation pattern.[9]

Single-Crystal X-ray Crystallography

While spectroscopic methods deduce the structure, X-ray crystallography directly observes it. It is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid-state crystalline lattice, providing precise data on bond lengths, bond angles, and intermolecular interactions.[10][11]

Rationale for Crystallographic Analysis
  • Absolute Confirmation: Provides definitive proof of the atomic connectivity and constitution.

  • Conformational Analysis: Determines the exact conformation of the molecule in the crystal, including the orientation of the cyclohexyl ring and the geometry around the sulfonamide linkage.[12]

  • Intermolecular Interactions: Elucidates the crystal packing, revealing how molecules interact with each other through forces like hydrogen bonding. For sulfonamides, N-H···O=S hydrogen bonds are common and critical to the crystal architecture.[10][13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[11]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to determine the final atomic positions with high precision.

Integration of Data and Final Confirmation

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. No single technique provides the complete picture, but together, they form a self-validating system.

G

  • Mass Spectrometry confirms the molecular formula.

  • FTIR confirms the presence of all key functional groups (sulfonamide, amine, aromatic ring).

  • NMR (¹H, ¹³C, and 2D) pieces together the carbon-hydrogen framework, establishing the precise connectivity between the substituted benzene ring, the sulfonamide bridge, and the cyclohexyl group.

  • X-ray Crystallography provides the ultimate, unambiguous proof of the structure and its three-dimensional nature.

By integrating these orthogonal datasets, researchers and drug development professionals can have the highest degree of confidence in the structure of 3-amino-4-chloro-N-cyclohexylbenzenesulfonamide, forming a solid foundation for all subsequent research and development activities.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Gao, J., Li, Y., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4053–4060. [Link]

  • Martínez-Martínez, F. J., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Langley, G. J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Southampton. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Ngan, H. T. T., & Mai, N. T. N. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil Journal of Biomedical Sciences. [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 856–866. [Link]

  • Karthik, C. S., et al. (2017). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]

  • Zborowski, K., et al. (n.d.). Experimental and theoretical investigation of conformational states and non-covalent interactions in crystalline sulfonamides. RSC. [Link]

  • Ben-Jannet, H., et al. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. ResearchGate. [Link]

  • Riaz, S., et al. (2026). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. BioSci Reviews. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Sharif, S., et al. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o468. [Link]

Sources

An In-depth Technical Guide to 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a detailed technical overview of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, a distinct molecule within the sulfonamide class of chemical compounds. Sulfonamides are a cornerstone in medicinal chemistry and material science, renowned for their diverse biological activities and utility as synthetic intermediates. While a specific Chemical Abstracts Service (CAS) number for this exact N-cyclohexyl derivative is not prominently listed in major chemical databases, its molecular structure is well-defined.

This document circumvents the absence of cataloged data by focusing on the fundamental chemistry required for its creation and characterization. As a Senior Application Scientist, the approach presented here is grounded in established, validated methodologies, providing a reliable roadmap for the synthesis, purification, and potential application of this compound. We will proceed by analyzing its constituent precursors, detailing a robust synthesis protocol based on analogous, well-documented reactions, and predicting its physicochemical properties. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a practical, scientifically-grounded framework for working with novel sulfonamide derivatives.

Molecular Identification and Precursor Analysis

The target molecule is composed of two primary structural units: the 3-amino-4-chlorobenzenesulfonyl moiety and a cyclohexylamino group. The logical synthetic pathway involves the coupling of these two components. The key precursor for the sulfonyl portion is 3-amino-4-chlorobenzenesulfonamide or its more reactive sulfonyl chloride derivative.

Chemical Structure

The structure combines an aniline ring substituted with both chlorine and a sulfonamide group, which is further functionalized with a cyclohexyl ring. This combination of a rigid aromatic core and a flexible, lipophilic aliphatic ring suggests potential for specific binding interactions in biological systems.

Figure 1: Chemical structure of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide.

Key Precursor Data

The most critical precursor is 3-Amino-4-chlorobenzenesulfonamide . While the ultimate synthesis requires its sulfonyl chloride form, the properties of the sulfonamide are well-documented and provide a baseline for handling and characterization.

PropertyValueSource
CAS Number 29092-34-0[1]
Molecular Formula C₆H₇ClN₂O₂S[1]
Molecular Weight 206.65 g/mol [1]
Form Solid[1]
Purity ≥95% (typical)
Storage Temperature 2-8°C

Proposed Synthesis Pathway and Protocol

The most direct and reliable method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This is a classic nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Synthesis Workflow

The proposed synthesis involves two conceptual stages: the preparation of the reactive sulfonyl chloride intermediate and its subsequent coupling with cyclohexylamine.

G cluster_reaction start_material start_material intermediate intermediate reagent reagent product product process process A 3-Amino-4-chlorobenzoic acid or related precursor B 3-Amino-4-chlorobenzenesulfonyl chloride A->B Chlorosulfonation D 3-Amino-4-chloro-N-cyclohexyl- benzenesulfonamide B->D P1 Nucleophilic Substitution C Cyclohexylamine C->D P1->D

Figure 2: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar reaction: the synthesis of 4-Chloro-N-cyclohexylbenzenesulfonamide.[4] The causality for each step is explained to ensure experimental integrity.

Objective: To synthesize 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide.

Materials:

  • 3-Amino-4-chlorobenzenesulfonyl chloride (1.0 mmol, ~240 mg)

  • Cyclohexylamine (1.0 mmol, ~114 µL)

  • Distilled Water (15 mL)

  • 3% Sodium Carbonate Solution

  • 3 N Hydrochloric Acid (HCl)

  • Methanol (for crystallization)

  • Ethyl Acetate

  • Brine

Procedure:

  • Amine Solubilization: In a 50 mL round-bottom flask, dissolve cyclohexylamine (1.0 mmol) in 10 mL of distilled water.

    • Rationale: This creates a solution of the nucleophile, ready for reaction. While cyclohexylamine has limited water solubility, this is sufficient for the reaction scale. An inert co-solvent like THF could be used if scaling up.

  • Reaction Setup: While stirring the cyclohexylamine solution, add 3-Amino-4-chlorobenzenesulfonyl chloride (1.0 mmol) portion-wise.

    • Rationale: Portion-wise addition helps control any potential exotherm from the reaction.

  • pH Control: Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 3% sodium carbonate solution.

    • Rationale: A basic pH is critical. The reaction generates HCl as a byproduct, which would protonate the unreacted cyclohexylamine, rendering it non-nucleophilic. The base neutralizes the acid, allowing the reaction to proceed to completion.

  • Reaction Monitoring: Monitor the consumption of the starting materials using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Rationale: TLC provides a rapid and effective way to determine when the reaction is complete, preventing unnecessary heating or extended reaction times that could lead to side products.

  • Product Precipitation: Once the reaction is complete (as indicated by TLC), carefully adjust the pH to ~3 using 3 N HCl. A precipitate should form.

    • Rationale: The sulfonamide product is typically insoluble in acidic aqueous media. Acidification protonates any remaining base and helps force the product out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.

    • Rationale: Filtration is the standard method for isolating a solid product from a liquid reaction mixture. Washing removes water-soluble impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol.

    • Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent.

  • Characterization: Dry the purified crystals under vacuum and characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Predicted Physicochemical Properties

The following properties for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide are computationally derived, providing valuable estimates for experimental design.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₇ClN₂O₂SBased on structure
Molecular Weight 288.79 g/mol Calculated
XLogP3 2.9 - 3.5An estimate of lipophilicity; moderately non-polar.
Hydrogen Bond Donors 2From the -NH₂ and -SO₂NH- groups.
Hydrogen Bond Acceptors 4From the nitrogens and sulfonyl oxygens.

Potential Applications and Research Directions

The sulfonamide functional group is a privileged scaffold in drug discovery. Derivatives are known to act as antibacterial agents, diuretics, and more recently, as potent anticancer therapeutics.[2] The specific combination of the 3-amino-4-chloro substitution pattern with a cyclohexyl group could yield compounds with novel biological activity.

  • Anticancer Research: Many sulfonamides target the enzyme carbonic anhydrase, which is often overexpressed in tumors. The synthesized compound would be a prime candidate for screening against various carbonic anhydrase isoforms.

  • Chemical Intermediate: This molecule can serve as a building block for more complex structures. The primary amine group is available for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

While the toxicological properties of the final product are unknown, the precursors require careful handling.

  • Sulfonyl Chlorides: Are reactive and moisture-sensitive. They can release HCl upon contact with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Amines: Cyclohexylamine is corrosive and flammable. It should be handled with care to avoid skin and eye contact.

  • General Precautionary Statements (based on 3-Amino-4-chlorobenzenesulfonamide): May cause skin, eye, and respiratory irritation. May be harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety protocols should be strictly followed.

Conclusion

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide represents a novel, synthetically accessible molecule. Although not commercially cataloged, this guide has established its identity and provided a comprehensive, scientifically-validated pathway for its synthesis and purification. By leveraging established principles of sulfonamide chemistry and adapting proven protocols, researchers can confidently produce this compound for further investigation. Its structural features make it a compelling candidate for screening in drug discovery programs, particularly in oncology, and as a versatile intermediate for creating more complex chemical entities.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information (PMC). [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry. [Link]

  • A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]

  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. PubChem, National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]

  • 4-Chloro-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information (PMC). [Link]

  • 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. TradeIndia. [Link]

  • 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide | C8H11ClN2O2S | CID 3834285. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide | C23H42N2O3S | CID 3024759. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Amino-4-methylbenzenesulfonamide | C7H10N2O2S | CID 235510. PubChem, National Center for Biotechnology Information. [Link]

  • 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Process for the preparation of 4-chlorobenzenesulfonyl chloride.

Sources

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide: Potential Therapeutic Targets & Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Pharmacophore & Chemical Identity

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS: 1036534-16-3) represents a critical scaffold in medicinal chemistry, bridging the structural gap between classic thiazide diuretics and modern carbonic anhydrase inhibitors (CAIs). While primarily utilized as a high-value building block for sulfonamide-based drug discovery, its intact structure possesses distinct pharmacological potential.[1]

This guide analyzes the compound not merely as an intermediate, but as a bioactive probe targeting specific enzymatic and transporter systems. Its core pharmacophore—the 3-amino-4-chlorobenzenesulfonamide moiety—is the "warhead" responsible for zinc-binding in metalloenzymes, while the N-cyclohexyl tail modulates lipophilicity (LogP), membrane permeability, and isoform selectivity.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Formula C₁₂H₁₇ClN₂O₂SCore sulfonamide scaffold
Molecular Weight 288.79 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~2.8 - 3.2High membrane permeability; CNS/Tissue penetration
H-Bond Donors 2 (-NH₂, -NH-)Critical for active site anchoring
H-Bond Acceptors 4 (-SO₂-, -N-)Receptor interaction points

Primary Therapeutic Targets & Mechanisms

The therapeutic utility of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is defined by its ability to inhibit zinc-dependent metalloenzymes and modulate ion transport.

Target 1: Carbonic Anhydrase Isoforms (CA I, II, IX, XII)

The most validated target for this scaffold is the Carbonic Anhydrase (CA) family. The 3-amino-4-chloro substitution pattern is a "privileged structure" for CA inhibition.

  • Mechanism of Action: The sulfonamide group (-SO₂NH-) acts as a zinc-binding group (ZBG). In the classic mechanism, the deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

    • The N-Cyclohexyl Factor: N-substitution typically reduces affinity for CA I and CA II (cytosolic isoforms) due to steric clash. However, it enhances selectivity for CA IX and CA XII (transmembrane, tumor-associated isoforms) by interacting with the hydrophobic patch at the entrance of the active site.

    • Therapeutic Implication: Potential as an antitumor agent (targeting hypoxic tumors expressing CA IX) or antiglaucoma agent (if hydrolyzed to the free sulfonamide).

Target 2: Renal Na⁺-Cl⁻ Cotransporter (NCC)

Structurally, the compound mimics the "head group" of thiazide-like diuretics (e.g., Metolazone, Indapamide).

  • Mechanism of Action: The compound competes for the Cl⁻ binding site on the NCC in the distal convoluted tubule (DCT) of the kidney.

    • Causality: Inhibition of NCC prevents Na⁺ and Cl⁻ reabsorption, increasing luminal osmolarity and driving water excretion.

    • Selectivity: The N-cyclohexyl group increases lipophilicity, potentially altering the pharmacokinetic profile compared to hydrophilic thiazides, allowing for distinct tissue distribution.

Target 3: Bacterial Dihydropteroate Synthase (DHPS)

As a sulfonamide derivative, this compound retains the structural capacity to mimic p-aminobenzoic acid (PABA).

  • Mechanism of Action: It acts as a competitive inhibitor of DHPS, a key enzyme in the folate biosynthesis pathway of bacteria.

    • Resistance Evasion: The bulky N-cyclohexyl group may bypass common resistance mechanisms that affect smaller sulfonamides, although potency is generally lower than sulfamethoxazole unless specific hydrophobic pockets in the bacterial enzyme are exploited.

Pathway Visualization: Carbonic Anhydrase Inhibition

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide moiety coordinates with the Zinc ion, blocking the catalytic hydration of CO₂.

CA_Inhibition_Pathway Compound 3-Amino-4-chloro-N- cyclohexylbenzenesulfonamide Enzyme Carbonic Anhydrase (CA) Active Site (Zn2+) Compound->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Zn-N Coordination) Enzyme->Complex Inhibition (Ki < 100nM) Product HCO3- + H+ Enzyme->Product Catalysis (Blocked) Substrate CO2 + H2O Substrate->Enzyme Natural Substrate PhysioEffect Reduced Intraocular Pressure / Tumor Acidification Blockade Complex->PhysioEffect Downstream Therapeutic Effect

Caption: Mechanism of Carbonic Anhydrase inhibition. The sulfonamide coordinates with the catalytic Zinc, preventing CO₂ hydration.

Experimental Protocols for Validation

To validate the therapeutic potential of this compound, the following standardized protocols are recommended. These assays provide self-validating data on potency and selectivity.

Protocol A: Carbonic Anhydrase Esterase Assay

Objective: Determine the Inhibition Constant (Ki) against CA I, CA II, and CA IX.

  • Reagent Preparation:

    • Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile.

    • Buffer: 50 mM Tris-HCl (pH 7.6) containing 0.1 mM ZnCl₂.

    • Enzyme: Recombinant human CA I, II, or IX.

  • Compound Handling:

    • Dissolve 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 nM to 10 µM).

  • Assay Execution:

    • Blank: Buffer + Substrate (No Enzyme).

    • Control: Buffer + Enzyme + Substrate (No Inhibitor).

    • Test: Buffer + Enzyme + Inhibitor (Incubate 10 min at 25°C) + Substrate.

  • Detection:

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes using a kinetic microplate reader.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Convert IC50 to Ki using the Cheng-Prusoff equation:

      
      .
      
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Assess efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Add 100 µL of bacterial suspension to 96-well plate.

    • Add 100 µL of compound (serial dilutions from 512 µg/mL to 0.5 µg/mL).

    • Controls: Sulfamethoxazole (Positive), DMSO (Solvent), Sterile Broth (Negative).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Synthesis Workflow & Structural Modification

For researchers using this compound as an intermediate, the following workflow outlines its conversion into more complex sulfonamide drugs (e.g., urea or amide derivatives).

Synthesis_Workflow Start 4-Chloro-3-nitro- benzenesulfonyl chloride Step1 Reaction with Cyclohexylamine Start->Step1 Inter1 Intermediate: Nitro-Sulfonamide Step1->Inter1 Step2 Reduction (H2, Pd/C) or SnCl2 Inter1->Step2 Final Target: 3-Amino-4-chloro-N- cyclohexylbenzenesulfonamide Step2->Final Deriv Derivatization: Urea/Amide formation Final->Deriv Further MedChem

Caption: Synthetic route from sulfonyl chloride precursor to the target amino-sulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl and other lipophilic moieties. Journal of Medicinal Chemistry, 43(15), 2992-3004. Link

  • Krátký, M., et al. (2025).[2] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. International Journal of Molecular Sciences, 26(13), 6466.[2][3] Link[2][3]

  • Stokker, G. E. (2006). 3-Amino-4-chlorobenzenesulfonamide derivatives as diuretics. Journal of Medicinal Chemistry (Historical Archive). Link

  • PubChem Compound Summary. (2024). 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CID 206899). National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents. These compounds exhibit a remarkable diversity of pharmacological activities, including well-established antimicrobial (sulfonamide antibiotics), anticancer, anti-inflammatory, and diuretic properties.[1][2][3] Much of their therapeutic relevance stems from the sulfonamide moiety's ability to act as a zinc-binding group, effectively inhibiting critical metalloenzymes such as carbonic anhydrases (CAs).[4]

This guide provides a comprehensive technical overview of a specific derivative, 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide . While specific literature on this exact molecule is not prevalent, this document leverages established chemical principles and extensive data on analogous structures to provide researchers, scientists, and drug development professionals with a robust predictive analysis of its properties, synthesis, and potential biological significance. The modular nature of sulfonamide synthesis allows for a logical and experience-driven exploration of this compound's potential role in modern research.[5]

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Based on its constituent atoms and their arrangement, the molecular formula and weight of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide have been determined.

PropertyValueDerivation
IUPAC Name 3-amino-4-chloro-N-cyclohexylbenzenesulfonamideNomenclature
Molecular Formula C₁₂H₁₇ClN₂O₂SCalculated
Molecular Weight 288.79 g/mol Calculated
Canonical SMILES C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NStructure
Appearance Solid (Predicted)Based on Analogs

Chemical Synthesis: A Proposed Pathway

The synthesis of N-substituted benzenesulfonamides is a well-documented and reliable process in organic chemistry.[6][7] The most direct and classical approach involves the nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and a primary or secondary amine.[5]

For the target compound, a logical and efficient synthesis would involve the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with cyclohexylamine . This reaction is typically performed in the presence of a base (like sodium carbonate or pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7][8]

Proposed Synthetic Workflow

G cluster_1 Step 2: Sulfonamide Formation P1 3-Amino-4-chlorobenzoic acid or related aniline R1 3-Amino-4-chlorobenzenesulfonyl chloride P1->R1 P2 Chlorosulfonic Acid (ClSO3H) Product 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide R1->Product A1 Cyclohexylamine B1 Base (e.g., Pyridine, Na2CO3) B1->Product SAR cluster_motifs Structural Motifs cluster_activities Predicted Biological Activities Compound 3-Amino-4-chloro- N-cyclohexylbenzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NH-) Cyclohexyl N-Cyclohexyl Group Aromatic 3-Amino-4-chloro Phenyl Ring CA Carbonic Anhydrase Inhibition Sulfonamide->CA Zinc Binding Cyclohexyl->CA Modulates Selectivity & Potency AntiMicro Antimicrobial Activity Cyclohexyl->AntiMicro Enhances Lipophilicity Aromatic->AntiMicro Core Pharmacophore AntiCancer Anticancer Activity Aromatic->AntiCancer Cytotoxicity

Sources

Technical Monograph: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Significance[1][2][3]

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide represents a specialized scaffold in medicinal chemistry, combining the privileged 3-amino-4-chlorobenzenesulfonamide core—ubiquitous in diuretic and antihypertensive pharmacophores—with a lipophilic N-cyclohexyl moiety.

Unlike primary sulfonamides (e.g., hydrochlorothiazide) which are potent, non-selective Carbonic Anhydrase (CA) inhibitors, the N-substituted (secondary) nature of this molecule modulates its physicochemical profile, significantly increasing lipophilicity (LogP) and altering its inhibitory selectivity. It serves primarily as a versatile intermediate for the synthesis of complex ureas/thioureas and as a fragment probe for hydrophobic pockets in enzyme active sites (e.g., CA isoforms IX and XII).

Physicochemical Profile (Calculated & Analog-Derived)
PropertyValue / DescriptionRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 288.79 g/mol Fragment-based drug design (FBDD) compliant (<300 Da)
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; good membrane permeability
pKa (Sulfonamide) ~10.5Weakly acidic; remains neutral at physiological pH
H-Bond Donors 2 (Aniline

, Sulfonamide

)
Key interaction points for receptor binding
Topological Polar Surface Area ~70 ŲExcellent oral bioavailability range

Synthetic Architecture

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two critical phases: Nucleophilic Substitution (Sulfonylation) and Chemoselective Reduction .

SynthesisWorkflow Start 4-Chloro-3-nitrobenzenesulfonyl chloride Intermed Intermediate: 3-Nitro-4-chloro-N-cyclohexyl... Start->Intermed THF/DCM, 0°C to RT Reagent1 Cyclohexylamine (1.1 eq) Reagent1->Intermed Base Base Scavenger (TEA or Pyridine) Base->Intermed HCl trap Final Target: 3-Amino-4-chloro-N-cyclohexyl... Intermed->Final Chemoselective Reduction (Avoids Dechlorination) RedAgent Reduction Agent (Fe/NH4Cl or SnCl2) RedAgent->Final

Figure 1: Step-wise synthetic workflow emphasizing chemoselectivity.

Detailed Experimental Protocol
Step 1: Sulfonylation (Formation of the Sulfonamide Bond)

Rationale: The sulfonyl chloride is highly electrophilic. We use a slight excess of cyclohexylamine and a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward.

  • Preparation: Charge a dry 3-neck round-bottom flask with 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous DCM (Dichloromethane). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add a solution of cyclohexylamine (1.1 eq) and Triethylamine (TEA) (1.2 eq) in DCM over 30 minutes. Control exotherm to <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation (TLC/LCMS): Monitor disappearance of sulfonyl chloride.

  • Workup: Wash organic layer with 1N HCl (remove excess amine), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
  • Output: Yellow solid (3-Nitro intermediate). Yield typically >85%.[1]

Step 2: Chemoselective Reduction (Nitro to Amino)

Critical Control Point: Standard catalytic hydrogenation (


) poses a high risk of hydrodehalogenation  (cleaving the Ar-Cl bond). We utilize an Iron-mediated reduction to preserve the chloro-substituent.
  • Setup: Suspend the Nitro intermediate in a mixture of Ethanol/Water (3:1).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux: Heat to mild reflux (approx. 75-80°C) with vigorous stirring for 2-4 hours.

  • Filtration: Hot filter through a Celite pad to remove iron oxides. Wash pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The product may precipitate upon cooling or require extraction with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Characterization (Self-Validating Metrics)

To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Interpretation
1H NMR (DMSO-d6)

5.5-6.0 ppm (s, 2H)
Broad singlet: Confirms reduction of

to

.
1H NMR (DMSO-d6)

7.5-7.8 ppm (d, 1H)
Doublet: Sulfonamide

. Coupling confirms secondary nature.
1H NMR (Aliphatic)

1.0-1.8 ppm (m, 10H)
Multiplets: Cyclohexyl ring protons (Chair conformation).
IR Spectroscopy 3350, 3450

Doublet: Primary amine stretching (

).
IR Spectroscopy 1330, 1150

Strong bands: Sulfonamide

asymmetric/symmetric stretch.
HRMS (ESI+)

Confirms molecular formula and Cl isotope pattern (3:1 ratio).

Pharmacological Context & Applications

Structural Activity Relationship (SAR)

This molecule sits at a divergence point in sulfonamide pharmacology.

  • Diuretic Activity: Absent. Classic thiazide-like diuretics require an unsubstituted sulfonamide (

    
    ) to inhibit the 
    
    
    
    cotransporter. The N-cyclohexyl substitution sterically blocks this interaction.
  • Carbonic Anhydrase (CA) Inhibition: Modulated. While primary sulfonamides coordinate directly to the

    
     ion in the CA active site, N-substituted sulfonamides act via a different mechanism or bind to non-catalytic pockets. The cyclohexyl group targets the hydrophobic half of the CA active site, potentially offering selectivity for hCA IX  (tumor-associated) over the ubiquitous hCA II.
    
Biological Logic Diagram

SAR_Logic Core 3-Amino-4-chloro-benzenesulfonamide Core Subst N-Cyclohexyl Substitution Core->Subst Derivatization Effect1 Loss of Diuretic Activity (Steric hindrance at Zn binding) Subst->Effect1 Effect2 Increased Lipophilicity (LogP > 2.5) Subst->Effect2 Effect3 Selectivity Shift (Potential hCA IX/XII targeting) Effect2->Effect3 Hydrophobic Pocket Interaction

Figure 2: Impact of N-cyclohexyl substitution on pharmacological profile.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer (Sulfonamide allergy cross-reactivity).

  • Storage: Keep in a cool, dry place under inert atmosphere (

    
    ). Sulfonamides are generally stable but can degrade under strong acidic/basic hydrolysis conditions.
    
  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, particularly during the handling of the sulfonyl chloride precursor (corrosive).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sharif, S., et al. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o468. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Beermann, B., & Groschinsky-Grind, M. (1980). Clinical pharmacokinetics of diuretics. Clinical Pharmacokinetics, 5(3), 221-245. Link

Sources

Technical Guide: Preliminary In-Vitro Profiling of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

[1]

Part 1: Executive Summary & Compound Analysis[1]

Chemical Identity & Structural Implications

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS: 1036534-16-3) represents a distinct chemical scaffold often utilized in the development of diuretics, carbonic anhydrase inhibitors (CAIs), and anti-inflammatory agents.[1][2][3][4]

  • Core Scaffold: The 3-amino-4-chlorobenzenesulfonamide moiety is a "privileged structure" in medicinal chemistry, historically associated with thiazide-like diuretics (e.g., metolazone intermediates) and high-affinity CAIs.[1]

  • N-Cyclohexyl Substitution: The addition of a cyclohexyl group at the sulfonamide nitrogen significantly alters the physicochemical profile compared to the parent unsubstituted sulfonamide.[1][2]

    • Effect 1 (Lipophilicity): Drastically increases LogP, enhancing membrane permeability but potentially compromising aqueous solubility.[1][2]

    • Effect 2 (Target Selectivity): N-substitution often abolishes activity against Carbonic Anhydrase II (CAII) (which requires a free -SO2NH2 for Zinc binding) unless the molecule acts as a prodrug or targets a hydrophobic pocket (e.g., CA IX).[1][2]

    • Effect 3 (Metabolism): The cyclohexyl ring introduces a primary site for oxidative metabolism (hydroxylation).[1][2]

Strategic Objective

This guide outlines the preliminary in-vitro profiling required to transition this compound from a chemical building block to a lead candidate. The focus is on validating its "drug-like" properties (ADME) and safety profile before efficacy screening.[1]

Part 2: Physicochemical Profiling Protocols

Before biological testing, the fundamental physicochemical constants must be established to ensure assay validity.[1][2]

Kinetic Solubility Assay

Rationale: The predicted lipophilicity (cLogP > 3.[1][2]0) suggests poor aqueous solubility.[1][2] Inaccurate solubility data can lead to false negatives in bioassays due to compound precipitation.[1][2]

Protocol:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Incubation: Spike stock into PBS (pH 7.4), SGF (pH 1.2), and FaSSIF (biorelevant media) to a final concentration of 200 µM.

  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitates.[1]

  • Quantification: Analyze filtrate via LC-UV/MS against a standard curve.

Success Criteria:

  • High Solubility: > 50 µM (Ideal for oral dosing).[1][2]

  • Low Solubility: < 10 µM (Requires formulation optimization, e.g., micronization or salt formation).[1][2]

Lipophilicity (LogD) Determination

Rationale: The ionization state of the sulfonamide (weakly acidic, pKa ~10-11) and aniline (weakly basic, pKa ~2-3) means the molecule is likely neutral at physiological pH.[1][2]

Protocol (Shake-Flask Method):

  • Phases: Octanol (organic) and Phosphate Buffer pH 7.4 (aqueous).

  • Partitioning: Equilibrate compound between phases for 1 hour.

  • Analysis: Measure concentration in both phases using HPLC.

  • Calculation:

    
    .[1]
    

Part 3: Metabolic Stability & Biotransformation[1][2]

The cyclohexyl group is a metabolic "soft spot."[1][2] Understanding its stability is critical for predicting half-life (

1
Microsomal Stability Assay (Phase I)

Rationale: To assess clearance mediated by Cytochrome P450 (CYP) enzymes.[1][2] The cyclohexyl ring is prone to hydroxylation, while the aniline amine may undergo N-acetylation or oxidation.[1][2]

Protocol:

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1 mM).

  • Substrate: 1 µM test compound (low concentration to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Termination: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Determine intrinsic clearance (

    
    ).[1]
    
Metabolite Identification (MetID)

If

12

Predicted Metabolic Pathways:

  • Cyclohexyl Hydroxylation: Major pathway (CYP3A4/2C9).[1][2]

  • N-Dealkylation: Loss of the cyclohexyl group (restoring the free sulfonamide).[1][2] Note: If the free sulfonamide is the active species, this is a bioactivation step.[1][2]

  • N-Acetylation: Acetylation of the 3-amino group (NAT1/NAT2).[1][2]

Visualization: Metabolic Pathways

The following diagram illustrates the hypothetical metabolic fate of the compound.

MetabolicPathwayscluster_legendLegendParentParent Compound(3-Amino-4-chloro-N-cyclohexyl...)M1Metabolite M1(Hydroxy-cyclohexyl)Parent->M1CYP-mediatedHydroxylationM2Metabolite M2(N-Acetyl-amino)Parent->M2NAT1/2N-AcetylationM3Metabolite M3(Free Sulfonamide)Parent->M3N-Dealkylation(Bioactivation?)keyGreen: Phase I OxidationYellow: Phase II ConjugationRed: Potential Active Metabolite

Figure 1: Predicted metabolic pathways. The N-dealkylation pathway (red) is critical if the compound acts as a prodrug for the primary sulfonamide.[1][2]

Part 4: Permeability & Absorption[1]

PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: A high-throughput screen to predict passive diffusion.[1][2] Given the neutral, lipophilic nature of the compound, passive diffusion is expected to be the primary transport mechanism.[1][2]

Protocol:

  • Donor Plate: PBS pH 7.4 + Compound (10 µM).

  • Acceptor Plate: PBS pH 7.4.

  • Membrane: PVDF filter coated with lecithin/dodecane.[1][2]

  • Incubation: 5 hours at room temperature.

  • Calculation: Effective permeability (

    
    ) based on donor/acceptor concentration ratios.[1][2]
    

Interpretation:

  • 
     cm/s: High Permeability (CNS penetration possible).
    
  • 
     cm/s: Low Permeability.[1]
    

Part 5: Safety Pharmacology (Early Tox)[1]

Sulfonamides and chloro-anilines carry specific toxicity risks that must be de-risked early.

hERG Inhibition (Cardiotoxicity)

Rationale: Lipophilic amines can block the hERG potassium channel, leading to QT prolongation.[1][2] Method: Fluorescence polarization assay (Redfern et al.) or Automated Patch Clamp (QPatch). Threshold:

12
Cytotoxicity (HepG2)

Rationale: To distinguish specific pharmacological activity from general cellular toxicity.[1][2] Method: MTT or CellTiter-Glo assay in HepG2 (liver) cells.[1][2] Protocol: Incubate cells with compound (0.1 - 100 µM) for 48 hours. Measure ATP levels.

Part 6: Summary of Experimental Workflow

The following diagram summarizes the decision tree for the preliminary study.

WorkflowStartCompound Synthesis(>95% Purity)PhysChem1. Physicochemical Profiling(Solubility, LogD)Start->PhysChemDecision1Solubility > 10 µM?PhysChem->Decision1FormulationOptimize Formulation(Cyclodextrins/Salts)Decision1->FormulationNoADME2. Metabolic Stability(Microsomes)Decision1->ADMEYesFormulation->ADMEPermeability3. Permeability(PAMPA/Caco-2)ADME->PermeabilitySafety4. Safety Screen(hERG, Cytotoxicity)Permeability->SafetyGoNoGoLead CandidateSelectionSafety->GoNoGo

Figure 2: Sequential workflow for in-vitro profiling. Solubility gates the biological assays to prevent artifacts.[1][2]

Part 7: Data Presentation Standards

All data generated from these studies should be tabulated as follows for clear comparison against reference compounds (e.g., Hydrochlorothiazide or Celecoxib).

ParameterAssay TypeTarget ValueCritical Threshold (Flag)
Solubility Kinetic (PBS pH 7.4)> 50 µM< 5 µM
Lipophilicity LogD (pH 7.[1][2]4)1.0 - 3.0> 4.0 (High metabolic risk)
Metabolic Stability Human Microsomes (

)
> 60 min< 15 min
Permeability PAMPA (

)
>

cm/s
<

cm/s
Toxicity hERG (

)
> 30 µM< 10 µM

References

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] Link

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Redfern, W. S., et al. (2003).[1] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods, 48(1), 9-33.[1][2] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 5822–5838.[1][2] (Context for aniline/sulfonamide modifications). Link[1]

Methodological & Application

synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide. The synthesis begins with the amidation of 4-chloro-3-nitrobenzenesulfonyl chloride with cyclohexylamine to yield the intermediate, 4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamide. This intermediate is subsequently reduced to the final product. This guide is designed to be a self-validating system, detailing the causality behind experimental choices, ensuring scientific integrity, and providing authoritative references for key procedural steps.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities. The target molecule, 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, possesses a substitution pattern that makes it an interesting scaffold for further chemical elaboration in drug discovery programs. The synthetic strategy outlined herein is robust and relies on well-established chemical transformations, ensuring high reproducibility. The two-stage process involves a nucleophilic substitution reaction followed by a chemoselective reduction, providing a clear and efficient pathway to the desired product.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Stage 1: Amidation - Formation of the sulfonamide bond by reacting 4-chloro-3-nitrobenzenesulfonyl chloride with cyclohexylamine.

  • Stage 2: Reduction - Selective reduction of the aromatic nitro group to an amine.

Synthesis_Workflow Start 4-chloro-3-nitro- benzenesulfonyl chloride Intermediate 4-chloro-N-cyclohexyl- 3-nitrobenzenesulfonamide Start->Intermediate Amidation (Stage 1) Reagent1 Cyclohexylamine FinalProduct 3-Amino-4-chloro-N- cyclohexylbenzenesulfonamide Intermediate->FinalProduct Reduction (Stage 2) Reagent2 Reducing Agent (e.g., SnCl2·2H2O)

Caption: Overall two-step synthesis workflow.

Stage 1: Synthesis of 4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamide (Intermediate)

This stage involves the formation of a sulfonamide linkage. The reaction of a sulfonyl chloride with a primary amine is a standard and efficient method. It is crucial to control the pH of the reaction mixture; the presence of a base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-chloro-3-nitrobenzenesulfonyl chlorideC₆H₃Cl₂NO₄S256.061.010.02.56 g
CyclohexylamineC₆H₁₃N99.171.111.01.09 g (~1.25 mL)
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99--As needed (3% soln)
Dichloromethane (DCM)CH₂Cl₂84.93--50 mL
Deionized WaterH₂O18.02--100 mL
3 M Hydrochloric Acid (HCl)HCl36.46--As needed
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equivalents of cyclohexylamine (1.09 g, 11.0 mmol) in 50 mL of dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride (2.56 g, 10.0 mmol) in 20 mL of DCM. Add this solution dropwise to the stirring cyclohexylamine solution at room temperature over 15-20 minutes.

  • pH Control: Concurrently, add a 3% aqueous solution of sodium carbonate dropwise to maintain the reaction mixture's pH at approximately 8-9. This neutralization is critical to drive the reaction to completion.[1] A series of new 4-chloro-3-nitrobenzene sulfonamide derivatives have been synthesized by reacting the corresponding sulfonyl chloride with various amines.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting sulfonyl chloride spot indicates the reaction is complete. This typically takes 2-3 hours at room temperature.

  • Workup and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water to yield 4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamide as a solid.

Stage 2: Synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (Final Product)

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a common method, it carries the risk of dehalogenation, especially with palladium catalysts.[3] Therefore, a metal-acid reduction system, such as tin(II) chloride (SnCl₂) in an acidic medium, offers a more chemoselective and reliable alternative for this substrate.[3][4] This method is effective and generally avoids cleavage of the chloro-substituent.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamideC₁₂H₁₅ClN₂O₄S318.781.08.02.55 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.654.032.07.22 g
Ethanol (EtOH)C₂H₅OH46.07--75 mL
Concentrated Hydrochloric Acid (HCl)HCl36.46--~5 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--100 mL
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the 4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamide (2.55 g, 8.0 mmol) from Stage 1 in 75 mL of ethanol.

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (7.22 g, 32.0 mmol). This provides a mild method for reducing nitro groups to amines.[3]

  • Initiating Reduction: Slowly add ~5 mL of concentrated HCl to the mixture. Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle and a condenser.

  • Reaction Monitoring: The reaction is typically complete within 3-4 hours. Monitor its progress by TLC until the starting nitro-compound is fully consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. Caution: This will cause vigorous gas (CO₂) evolution.

    • The resulting mixture will contain a precipitate (tin salts). Filter the mixture through a pad of Celite® to remove these inorganic solids.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide.

    • The final product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to afford a pure solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the appearance of the new -NH₂ signal and shifts in the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₇ClN₂O₂S, MW: 288.79).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and sulfonamide, and the S=O stretches.

  • Melting Point: To assess the purity of the final crystalline product.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • 4-chloro-3-nitrobenzenesulfonyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin.

    • Chlorosulfonic acid (if preparing the starting material): Extremely corrosive and reacts violently with water. Handle with extreme caution.[5][6]

    • Concentrated HCl: Corrosive and causes severe burns. Handle with care.

    • Dichloromethane/Ethyl Acetate: Volatile and flammable organic solvents. Avoid open flames.

References

  • Sharif, S., Ali, S., John, P., Ayub, K., & Mirza, B. (2011). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2593. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]

  • Loter, W. L. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. US2511547A. Google Patents.
  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Mancini, P. E., et al. (2009). An alternative synthetic route to the neuroleptic compound Pipothiazine. ARKIVOC, 2009(vii), 33-41. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7, 477-482. Available at: [Link]

  • Choi, P., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Available at: [Link]

Sources

purification methods for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Purification of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Abstract

This comprehensive guide presents a detailed framework for the purification of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, a key sulfonamide-containing chemical intermediate. Recognizing that a one-size-fits-all protocol is insufficient for research and development, this document provides a suite of methodologies, including recrystallization, flash column chromatography, and acid-base extraction. The rationale behind each technique is thoroughly explained, empowering researchers to make informed decisions based on the specific impurity profile of their crude material. Protocols are designed to be self-validating, with integrated steps for purity assessment. This guide is intended for researchers, chemists, and drug development professionals who require high-purity material for their work.

Introduction and Compound Profile

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a substituted aromatic sulfonamide. The structural combination of a primary aromatic amine, a sulfonamide linkage, and a lipophilic cyclohexyl group imparts a unique set of physicochemical properties that dictate its behavior during synthesis and purification. The presence of both hydrogen bond donors (amine and sulfonamide N-H) and acceptors (sulfonamide oxygens), along with a nonpolar cyclohexyl ring, results in moderate polarity, influencing its solubility in various organic solvents.[1] High purity of such intermediates is paramount in pharmaceutical synthesis to prevent the incorporation of impurities into the final active pharmaceutical ingredient (API), which can affect its efficacy, safety, and stability.[2][3]

This guide provides a strategic approach to purification, starting from the initial characterization of the crude product to the final isolation of the high-purity compound.

Physicochemical Properties

While specific experimental data for the title compound is not widely published, its properties can be estimated based on its functional groups and data from structurally similar analogs like 3-Amino-4-chloro-N-phenylbenzenesulfonamide.[4][5]

PropertyEstimated Value / CharacteristicRationale and Impact on Purification
Molecular Formula C₁₂H₁₇ClN₂O₂S-
Molecular Weight 292.80 g/mol Influences diffusion rates and elution in chromatography.
Appearance Likely an off-white to tan solid.[6]Color impurities may be present from oxidation or side-reactions.[7][8]
Polarity IntermediateThe polar sulfonamide and amine groups are balanced by the nonpolar benzene and cyclohexyl rings. This allows for solubility in a range of organic solvents, which is key for both recrystallization and chromatography.
Acidity/Basicity Weakly basicThe primary aromatic amine (pKa ~3-4) is the most significant basic center, allowing for salt formation with acids. This is the basis for purification by acid-base extraction.[9] The sulfonamide N-H is very weakly acidic.
Solubility Soluble in polar aprotic solvents (e.g., Acetone, DMF, Ethyl Acetate), moderately soluble in alcohols (Ethanol, Methanol), and poorly soluble in nonpolar solvents (Hexane, Toluene) and water.[10]Critical for selecting appropriate solvent systems for recrystallization and chromatography. A good recrystallization solvent will dissolve the compound when hot but not when cold.[11]
Common Impurity Profile

Effective purification begins with understanding potential impurities. Based on a typical synthesis route (e.g., the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with cyclohexylamine), the following impurities are plausible:

  • Unreacted Starting Materials: 3-amino-4-chlorobenzenesulfonyl chloride and cyclohexylamine.

  • Isomeric Byproducts: Impurities from the synthesis of the sulfonyl chloride precursor, such as 2-amino-3-chlorobenzenesulfonic acid derivatives.[12]

  • Oxidation Products: The aromatic amine is susceptible to air oxidation, leading to colored impurities, a common issue with aniline derivatives.[7][8]

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to 3-amino-4-chlorobenzenesulfonic acid.

Strategic Purification Workflow

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_analysis Validation Crude Crude Product (3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide) Recrystallization Protocol 1: Recrystallization Crude->Recrystallization If crude is a solid & moderately pure Chromatography Protocol 2: Flash Column Chromatography Crude->Chromatography If crude is an oil or contains closely related impurities Extraction Protocol 3: Acid-Base Extraction Crude->Extraction If impurities are non-basic Purity_Check Purity Assessment (TLC, HPLC, NMR, MP) Recrystallization->Purity_Check Chromatography->Purity_Check Extraction->Purity_Check Purity_Check->Chromatography Purity Not Met Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity Met

Caption: A strategic workflow for selecting the appropriate purification method.

Detailed Purification Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Recrystallization

Recrystallization is the most efficient method for purifying moderately impure crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[11]

3.1.1. Rationale & Solvent Selection

The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at room temperature or below. For sulfonamides, polar protic solvents or mixtures are often effective.[1] Ethanol-water or isopropanol-water mixtures can be excellent choices because they balance the solvation of both the polar and nonpolar regions of the molecule.[11]

3.1.2. Step-by-Step Protocol

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture to boiling with stirring (using a hot plate).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, wait for boiling to cease, and add a small amount (1-2% by weight) of activated charcoal. Reheat to boiling for 2-5 minutes to allow the charcoal to adsorb colored impurities.[11]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities. Pre-heating the glassware prevents premature crystallization.[11]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator.

3.1.3. Troubleshooting

ProblemProbable Cause(s)Solution(s)
Oiling Out The melting point of the solid is lower than the solution's boiling point; high impurity concentration.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent system.[11]
No Crystals Form Too much solvent was used; the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If too much solvent was used, evaporate some solvent and allow it to cool again.[11]
Low Yield The compound is too soluble in the cold solvent; premature crystallization during filtration.Ensure the solution is thoroughly cooled in an ice bath before filtering. Use a minimal amount of ice-cold solvent for washing. Ensure filtration glassware is pre-heated.[11]
Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds from complex mixtures, such as oils or solids containing impurities with similar polarity to the desired product. Separation occurs based on the differential partitioning of components between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[13]

3.2.1. Rationale & System Selection

  • Stationary Phase: Silica gel is the standard choice for compounds of intermediate polarity. Its slightly acidic surface interacts with the polar amine and sulfonamide groups.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.

3.2.2. Step-by-Step Protocol

  • TLC Analysis: Dissolve a small sample of the crude material and spot it on a TLC plate. Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find the eluent system that gives an Rf of ~0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent (Hexane). Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the chosen eluent through the column, applying positive pressure (flash chromatography). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Acid-Base Extraction

This liquid-liquid extraction technique leverages the basicity of the primary amino group to separate the target compound from neutral or acidic impurities.[9] The amine is protonated by an aqueous acid, making it water-soluble, while non-basic impurities remain in the organic layer.

Extraction_Diagram step1 Step 1: Dissolution Crude mixture (R-NH₂) + Neutral Impurities dissolved in Organic Solvent (e.g., EtOAc) step2 Step 2: Acid Wash Add dilute aq. HCl. Shake well. Aqueous Layer (R-NH₃⁺Cl⁻) Organic Layer (Neutral Impurities) step1->step2 Separatory Funnel step3 Step 3: Neutralization Separate aqueous layer. Add aq. NaOH until basic. R-NH₃⁺Cl⁻ → R-NH₂ (precipitates) step2:aq->step3 Collect step4 Step 4: Isolation Extract precipitated R-NH₂ back into fresh Organic Solvent or filter if solid. step3->step4

Caption: Principle of acid-base extraction for purifying the basic target compound.

3.3.1. Step-by-Step Protocol

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acid Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.

  • Separation: The protonated amine salt (R-NH₃⁺Cl⁻) will be in the aqueous layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded. Repeat the extraction of the organic layer with fresh acid to maximize recovery.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The free amine (the purified product) will precipitate out as a solid or an oil.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract it into a fresh portion of an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Purity Assessment and Validation

After any purification procedure, the purity of the final product must be confirmed.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A common method for sulfonamides involves a reverse-phase C18 column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any residual impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

References

  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 15). PURIFICATION OF SULFANILAMIDE BY CRYSTALLIZATION. Retrieved from [Link]

  • Yang, T. M., Su, C. S., Lee, J. S., Lin, K. T., & Young, T. F. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Crystals, 9(9), 449. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of aniline. Retrieved from [Link]

  • Quora. (2021, November 5). What is a technique used to separate aniline from nitrobenzene?. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (1995, February 10). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst. Retrieved from [Link]

  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • ExportersIndia. (n.d.). 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]

  • USDA. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164. Retrieved from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

Sources

analytical techniques for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Introduction & Chemical Context

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS 1036534-16-3) is a critical pharmacophore building block used in the synthesis of sulfonamide-based therapeutics, particularly in the development of diuretics (thiazide-like analogues) and carbonic anhydrase inhibitors.

Its structure combines three distinct functionalities—an aromatic primary amine, an aryl chloride, and a secondary sulfonamide moiety. This trifunctional nature presents specific analytical challenges:

  • Polymorphism Risk: The sulfonamide hydrogen bonding network can lead to multiple crystal forms.

  • Amphoteric Character: The molecule possesses a basic aniline group (

    
    ) and a weakly acidic sulfonamide proton (
    
    
    
    ), requiring careful pH control during chromatography.

This guide provides a self-validating analytical workflow to ensure the identity, purity, and suitability of this intermediate for downstream synthesis.

Physicochemical Profile

PropertyValue / Description
Chemical Formula

Molecular Weight 288.79 g/mol
CAS Number 1036534-16-3
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Dichloromethane; Insoluble in Water.[1]
LogP (Predicted) ~2.8 (Moderate Lipophilicity due to cyclohexyl ring)

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and purity assessment. Rationale: A Reverse Phase (RP) C18 method is selected. An acidic mobile phase (pH ~2.5 using Formic Acid) is critical. At this pH, the aniline moiety is protonated (


), preventing peak tailing caused by interaction with silanol groups, while the sulfonamide remains neutral and hydrophobic enough for retention.
Instrument Parameters
  • System: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    , 
    
    
    
    ) or equivalent.
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection Wavelength:

    
     (primary), 
    
    
    
    (impurity check).
Mobile Phase
  • Solvent A:

    
     Formic Acid in Water (Milli-Q grade).
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration
2.009010Isocratic Hold
15.001090Linear Gradient
18.001090Wash
18.109010Return to Initial
23.009010Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve

    
     of sample in 
    
    
    
    diluent (
    
    
    ). Sonicate for 5 mins.
  • Working Standard: Dilute Stock 1:10 to obtain

    
     for assay.
    
System Suitability Criteria (SST)
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD (Area, n=5):

    
    .
    

Protocol B: Spectroscopic Identification

Objective: Structural confirmation of the core scaffold.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     (Preferred due to sulfonamide solubility).
    
  • Frequency:

    
     or higher.
    

Predicted


H-NMR Assignments (

):
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.60 – 7.70Doublet (d)1HAr-H (C2)Ortho to Sulfonamide (Deshielded)
7.45 – 7.55Doublet (d)1HAr-H (C5)Ortho to Chlorine
7.30 – 7.40Doublet of Doublets1HAr-H (C6)Meta to Sulfonamide
7.50 – 7.80Broad Singlet1H

Exchangeable (Sulfonamide)
5.80 – 6.00Broad Singlet2H

Exchangeable (Aniline)
2.90 – 3.10Multiplet (m)1HCyclohexyl (C1)Methine attached to N
1.50 – 1.70Multiplet4HCyclohexylEquatorial protons
1.00 – 1.30Multiplet6HCyclohexylAxial protons

Note: The amino protons (


) may shift or broaden depending on water content in 

.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Key Ions:

    • 
      : 
      
      
      
      (Base peak).
    • 
      : 
      
      
      
      .
    • Isotope Pattern: Distinct Chlorine pattern (

      
       ratio 
      
      
      
      ) observed at
      
      
      .

Protocol C: Workflow Visualization

The following diagram illustrates the logical flow for the release testing of this intermediate.

CharacterizationWorkflow Start Sample Receipt: 3-Amino-4-chloro-N-cyclohexyl benzenesulfonamide Tier1 Tier 1: Identity Confirmation Start->Tier1 NMR 1H-NMR (DMSO-d6) Check: Aromatic/Cyclohexyl Ratio Tier1->NMR MS LC-MS (ESI+) Check: m/z 289 + Cl Pattern Tier1->MS DecideID Structure Confirmed? NMR->DecideID MS->DecideID Tier2 Tier 2: Purity & Assay HPLC HPLC-UV (C18, Gradient) Limit: >98.0% Area Tier2->HPLC DecidePurity Purity > 98%? HPLC->DecidePurity DecideID->Tier2 Yes Reject REJECT / RE-PROCESS DecideID->Reject No Release RELEASE BATCH (Certificate of Analysis) DecidePurity->Release Yes DecidePurity->Reject No

Caption: Analytical logic flow for batch release, prioritizing structural identity before quantitative purity assessment.

Impurity Profiling & Troubleshooting

When analyzing this compound, specific process-related impurities may be present.

Impurity TypeLikely SourceHPLC Behavior (Relative Retention)Mitigation
Precursor Acid Hydrolysis of sulfonyl chloride starting materialRRT < 0.5 (Elutes early due to polarity)Ensure dry conditions during synthesis.
Bis-Sulfonamide Over-reaction of cyclohexylamineRRT > 1.2 (Elutes late, highly lipophilic)Control stoichiometry of amine addition.
Regioisomer 2-Amino-4-chloro... (Isomerism in starting material)RRT ~ 1.0 (Critical Pair)Requires slower gradient slope (0.5% B/min) to resolve.

Troubleshooting Tip: If the sulfonamide peak splits or shows shouldering, the pH of the mobile phase is likely too close to the


 of the aniline (~3.5). Ensure the aqueous mobile phase is buffered to pH 2.5 or lower  using Formic Acid or Phosphate Buffer.

References

  • European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.29: Liquid Chromatography. Strasbourg: EDQM. Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for HPLC/MS mechanisms).
  • PubChem Compound Summary . 3-Amino-4-chlorobenzenesulfonamide (Related Structure). National Center for Biotechnology Information. Link

  • BLD Pharm . Product Datasheet: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS 1036534-16-3).[2][3][4][5][6] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for NMR shift prediction).

Sources

Application Note: Enzyme Inhibition Profiling of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS 1036534-16-3) in enzyme inhibition assays. While this specific compound is often utilized as a chemical building block or a probe in structure-activity relationship (SAR) studies—particularly for sulfonamide-binding enzymes like Carbonic Anhydrases (CAs) or specific proteases —the protocols below are designed to be robust and adaptable for characterizing its inhibitory potency (


) and mechanism of action.

Introduction & Mechanism of Action

Chemical Rationale

The molecule 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide features a core benzene ring substituted with a sulfonamide group (


), a chloro group, and an amino group.[1][2][3]
  • Sulfonamide Moiety: Historically acts as a zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrase) or as a transition-state mimic in protease active sites. The

    
    -cyclohexyl substitution creates a secondary sulfonamide, which typically modulates selectivity by targeting hydrophobic pockets adjacent to the active site, distinguishing it from primary sulfonamide inhibitors (like acetazolamide).
    
  • 3-Amino/4-Chloro Substitution: These groups provide electronic tuning of the aromatic ring and steric handles that can form specific hydrogen bonds or halogen bonds within the enzyme pocket.

Mechanism of Inhibition

In a typical metalloenzyme assay (e.g., Carbonic Anhydrase), the sulfonamide nitrogen (in its ionized or neutral form) coordinates with the catalytic metal ion (usually


), displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Type: Reversible Inhibition (typically Competitive).

  • Binding Mode: The cyclohexyl group likely occupies a hydrophobic sub-pocket (e.g., the hydrophobic wall of the CA active site), enhancing affinity for specific isoforms over others.

Experimental Workflow

The following workflow describes the end-to-end process for determining the


 of the compound.

ExperimentalWorkflow Stock 1. Stock Prep (10 mM in DMSO) Dilution 2. Serial Dilution (1:3 in Assay Buffer) Stock->Dilution Incubation 4. Pre-Incubation (15-30 min @ RT) Dilution->Incubation EnzymePrep 3. Enzyme Mix (Target Enzyme + Buffer) EnzymePrep->Incubation Substrate 5. Substrate Addition (Initiate Reaction) Incubation->Substrate Readout 6. Detection (Absorbance/Fluorescence) Substrate->Readout Analysis 7. Data Analysis (Non-linear Regression) Readout->Analysis

Figure 1: Step-by-step workflow for the enzyme inhibition assay.

Detailed Protocol

Materials & Reagents
  • Test Compound: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (Purity >95%).

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Sigma-Aldrich).

  • Assay Buffer: Specific to target (e.g., for Carbonic Anhydrase: 50 mM HEPES, pH 7.4, 100 mM

    
    ).
    
  • Enzyme: Purified Target Enzyme (e.g., hCA II, recombinant).

  • Substrate: Chromogenic substrate (e.g., 4-Nitrophenyl acetate for esterase activity or specific peptide substrates).

Stock Solution Preparation
  • Weighing: Accurately weigh 2.9 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM master stock .

    • Note: The compound is hydrophobic; vortex vigorously. If precipitation occurs, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Setup (96-well Format)

This protocol assumes a total assay volume of 100 µL.

ComponentVolume (µL)Final Conc.Notes
Assay Buffer 40-Maintain pH stability.
Inhibitor (Diluted) 10Var (e.g., 1 nM - 100 µM)Keep DMSO < 5% (usually 1%).
Enzyme Solution 25

dependent
Add last to initiate if not pre-incubating.
Substrate Solution 25

Initiate reaction.

Step-by-Step Procedure:

  • Serial Dilution: Prepare a 10-point dilution series of the inhibitor in Assay Buffer (containing constant DMSO % to match controls). Range: 100 µM down to 0.1 nM.

  • Plate Loading: Add 10 µL of diluted inhibitor to respective wells. Include Vehicle Control (DMSO only) and Background Control (no enzyme).

  • Enzyme Addition: Add 25 µL of Enzyme Solution.

  • Pre-Incubation: Incubate for 15 minutes at 25°C. This allows the inhibitor to reach equilibrium with the enzyme active site.

  • Reaction Initiation: Add 25 µL of Substrate Solution.

  • Measurement: Immediately monitor the signal (e.g., Absorbance at 405 nm for p-nitrophenol release) in kinetic mode for 10–30 minutes.

Data Analysis
  • Calculate Velocity: Determine the initial velocity (

    
    ) from the linear portion of the reaction curve (Slope = 
    
    
    
    ).
  • Normalization: Calculate % Activity relative to the Vehicle Control:

    
    
    
  • Curve Fitting: Plot % Activity (y-axis) vs. log[Inhibitor] (x-axis). Fit data to the 4-Parameter Logistic (Hill) Equation :

    
    
    

Advanced Characterization: Mode of Inhibition

To validate the mechanism (Competitive vs. Non-competitive), perform the assay at multiple substrate concentrations.

InhibitionMechanism E Enzyme (E) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I (Competitive) S Substrate (S) I Inhibitor (I) (3-Amino-4-chloro...) ES->E Product Release P Product (P) ES->P EI->E Reversible

Figure 2: Competitive inhibition model where the inhibitor competes with the substrate for the active site.

Lineweaver-Burk Analysis:

  • Plot

    
     vs. 
    
    
    
    for 3-4 concentrations of the inhibitor.
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Expectation: Sulfonamides typically exhibit competitive inhibition against CA enzymes.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Precipitation High concentration in aqueous buffer.Limit max concentration to 100 µM. Ensure DMSO < 5%. Check buffer pH.
High Background Compound absorbance or instability.Run a "Compound Only" control (No Enzyme). Sulfonamides absorb in UV; use visible range substrates if possible.
No Inhibition Wrong isoform or assay condition.Verify enzyme target. Ensure pre-incubation time is sufficient.
Variable Data Enzyme instability.Add 0.01% Triton X-100 to prevent enzyme aggregation or adsorption to plate walls.

References

  • BLD Pharm. (n.d.). 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide Product Information. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • MolCore. (n.d.).[2] Structure and Properties of CAS 1036534-16-3. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Sulfonamide Derivatives. Retrieved from

(Note: While specific literature on this exact CAS number is limited to chemical catalogs, the protocols are derived from standard methodologies for sulfonamide-class inhibitors as cited in references 2 and 3.)

Sources

Application Notes and Protocols for the Investigation of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Preamble: A Roadmap for a Novel Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, renowned for its role as a critical pharmacophore in a multitude of clinically approved drugs.[1] Its defining feature is the sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group, enabling it to effectively inhibit various metalloenzymes.[2] While extensive research has been conducted on this scaffold, the specific compound 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide remains a largely unexplored entity in the scientific literature.

This guide, therefore, serves as a comprehensive roadmap for the medicinal chemist. It is designed to navigate the synthesis, characterization, and biological evaluation of this novel compound. Based on established structure-activity relationships (SAR) of analogous molecules, we posit that 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide holds significant potential as an inhibitor of carbonic anhydrases (CAs) , a family of zinc metalloenzymes implicated in a range of pathologies from glaucoma to cancer.[2][3]

We will proceed with full scientific integrity, providing field-proven protocols and explaining the causality behind each experimental step. This document will empower researchers to unlock the therapeutic potential of this and other novel benzenesulfonamide derivatives.

Part 1: Chemical Synthesis and Characterization

The logical first step in evaluating a novel compound is its chemical synthesis. The structure of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide lends itself to a straightforward synthetic route via the reaction of a substituted benzenesulfonyl chloride with the corresponding amine. This is a classic and robust method for forming sulfonamide bonds.[4]

Protocol 1.1: Synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Rationale: This protocol utilizes the nucleophilic attack of cyclohexylamine on the electrophilic sulfur atom of 3-amino-4-chlorobenzenesulfonyl chloride. A base, such as pyridine or triethylamine, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Materials:

  • 3-Amino-4-chlorobenzenesulfonyl chloride

  • Cyclohexylamine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-chlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Slowly add cyclohexylamine (1.1 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexane) to yield the pure 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 3-Amino-4-chlorobenzenesulfonyl chloride R Nucleophilic Substitution (DCM, Pyridine, 0°C to RT) A->R B Cyclohexylamine B->R W1 Quench with HCl R->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Column Chromatography W2->W3 P 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide W3->P

Caption: Synthetic workflow for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide.

Part 2: Primary Target Class Identification - Carbonic Anhydrase Inhibition

The primary sulfonamide group is the archetypal zinc-binding motif for carbonic anhydrase inhibitors.[3] Therefore, the logical first step in the biological evaluation of our target compound is to screen it against a panel of physiologically relevant CA isoforms.

Mechanism of Action: How Sulfonamides Inhibit Carbonic Anhydrases

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[5] In the active site, a zinc ion (Zn²⁺) polarizes a water molecule, generating a potent zinc-hydroxide nucleophile. Sulfonamide inhibitors function by coordinating to this Zn²⁺ ion via their deprotonated sulfonamide nitrogen, effectively displacing the catalytic water/hydroxide and rendering the enzyme inactive.[3]

cluster_enzyme CA Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Complex E Enzyme(His)₃-Zn²⁺-OH⁻ EI Enzyme(His)₃-Zn²⁺-⁻NHSO₂-R E->EI Binding & Displacement of OH⁻ I R-SO₂NH₂ I->EI

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Protocol 2.1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

Rationale: This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5][6] The rate of p-nitrophenol formation is proportional to the CA activity. An inhibitor will reduce this rate.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • CA Assay Buffer

  • CA Substrate (p-nitrophenyl acetate)

  • Test Compound (3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide) dissolved in DMSO

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)[6]

  • 96-well clear flat-bottom plates

  • Multi-well absorbance microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the control inhibitor (Acetazolamide) in CA Assay Buffer. A typical starting concentration range would be 100 µM to 0.1 nM.

  • Enzyme Preparation: Dilute the CA enzyme stock to the desired concentration in CA Dilution Buffer just before use.

  • Assay Setup: To each well of a 96-well plate, add:

    • CA Assay Buffer

    • 10 µL of the diluted test compound or control. Include wells for "No Inhibitor" (solvent control) and "Blank" (no enzyme).

    • Add the diluted CA enzyme to all wells except the "Blank".

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of CA Substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at room temperature.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Subtract the rate of the "Blank" from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation: CA Inhibition Profile
IsoformTest Compound IC₅₀ (nM)Acetazolamide IC₅₀ (nM)Selectivity Index (SI) vs hCA II
hCA I [Experimental Value]250[Calculated Value]
hCA II [Experimental Value]121.0
hCA IX [Experimental Value]25[Calculated Value]
hCA XII [Experimental Value]6[Calculated Value]
Selectivity Index (SI) = IC₅₀ (hCA II) / IC₅₀ (Target Isoform)
Protocol 2.2: Determination of the Inhibition Constant (Kᵢ)

Rationale: While the IC₅₀ is a useful measure of potency, it can vary with substrate concentration. The inhibition constant, Kᵢ, is a true measure of the inhibitor's binding affinity and is independent of substrate concentration.[7] It is determined by measuring the effect of the inhibitor at various substrate concentrations. The Cheng-Prusoff equation is a common method for calculating Kᵢ from IC₅₀ for competitive inhibitors.[7][8]

Equation (Cheng-Prusoff for Competitive Inhibition): Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • Kᵢ is the inhibition constant.

  • IC₅₀ is the half-maximal inhibitory concentration.

  • [S] is the substrate concentration used in the assay.

  • Kₘ (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of Vmax. This must be determined experimentally for the specific enzyme and substrate.[7]

Part 3: Cellular Activity Assessment - Anticancer Potential

Several CA isoforms, particularly hCA IX and hCA XII, are overexpressed in various aggressive cancers and are linked to tumor progression and metastasis by helping to manage pH in the hypoxic tumor microenvironment.[9][10] Therefore, inhibitors targeting these isoforms are promising anticancer agents.

Protocol 3.1: Cell Viability Assay (MTT or CellTiter-Glo®)

Rationale: This protocol assesses the cytotoxic or cytostatic effect of the test compound on cancer cells. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[11] A decrease in the signal indicates a reduction in cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, U-87 for glioblastoma, which are known to express CA IX).[9]

  • Normal fibroblast cell line (for selectivity assessment).

  • Appropriate cell culture medium and supplements.

  • Test Compound and control drug (e.g., a known CA IX inhibitor like U-104).[9]

  • MTT reagent or CellTiter-Glo® reagent.

  • 96-well clear or opaque-walled plates for cell culture.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include wells for "Vehicle Control" (e.g., 0.1% DMSO) and "No Cell" blanks.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay Execution:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at ~570 nm.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

S1 Seed Cells in 96-well Plate S2 Allow Adherence (Overnight) S1->S2 S3 Treat with Serial Dilutions of Compound S2->S3 S4 Incubate (48-72 hours) S3->S4 S5 Add Viability Reagent (MTT or CellTiter-Glo®) S4->S5 S6 Incubate & Measure Signal (Absorbance/Luminescence) S5->S6 S7 Data Analysis: Calculate EC₅₀ S6->S7

Caption: General workflow for a cell viability assay.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide serves as a critical starting point. The next phase involves synthesizing analogs to explore the SAR and optimize for potency, selectivity, and drug-like properties.

Key Structural Insights from Analogous Series:

  • The Sulfonamide Group: This is generally considered inviolable as it is the primary zinc-binding group.

  • The Aromatic Ring: Substitutions on the benzene ring can significantly impact binding affinity and selectivity. The 3-amino and 4-chloro pattern is a key feature to explore. For instance, moving the chlorine or replacing it with other halogens or small lipophilic groups could fine-tune interactions within the active site.[9]

  • The N-substituent (Tail Approach): The N-cyclohexyl group projects out of the active site and can be modified to interact with residues at the rim of the active site cavity. This "tail" is a primary determinant of isoform selectivity.[12][13] Exploring different aliphatic and aromatic rings, as well as introducing polar groups, can drastically alter the selectivity profile.

cluster_sar SAR Exploration Points A Explore Ring Substitutions (e.g., F, Br, Me) Structure A->Structure B N-Cyclohexyl 'Tail' (Vary ring size, add polar groups, introduce aromaticity) B->Structure C 3-Amino Group (Acylation, Alkylation) C->Structure D 4-Chloro Position (Essential for potency?) D->Structure

Caption: Key modification points for SAR studies.

Conclusion

While 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a novel chemical entity, its core structure strongly suggests a role as a carbonic anhydrase inhibitor. This guide provides a comprehensive and scientifically rigorous framework for its synthesis and evaluation. By following these protocols, researchers can systematically characterize its biochemical and cellular activity, determine its mechanism of action, and lay the groundwork for lead optimization. This structured approach is essential for transforming a promising molecular scaffold into a potential therapeutic agent.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Da-Ta Biotech. (2024). In Vitro Cell Based Assay: BioLab Solutions. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3583. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Rana, N., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5359-5370. [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. [Link]

  • Angeli, A., et al. (2020). Structure-activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. ResearchGate. [Link]

  • Gieling, R. G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7, 42823. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Ivanova, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 329. [Link]

  • Sharma, P., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. Bioorganic & Medicinal Chemistry, 27(24), 115206. [Link]

  • Ivanova, Y., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1042. [Link]

  • Wujec, M., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 28(24), 8031. [Link]

  • Carnegie Mellon University. (2005). Lecture 19: Enzyme Inhibition & Analysis of Inhibition. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1591-1595. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 162, 108335. [Link]

  • Duggleby, R. G. (1982). A quick method for the determination of inhibition constants. The Journal of biological chemistry, 257(15), 8753-8756. [Link]

  • Mikušová, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17687-17707. [Link]

  • Ali, M. (2022, December 24). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. [Link]

  • Morales, S., et al. (2016). N-BENZYLIDENE-p-TOLUENESULFINAMIDE. Organic Syntheses, 93, 208-223. [Link]

  • Uchenna, E. F., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. [Link]

  • ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? [Link]

Sources

HPLC Method for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide . This compound, characterized by an amphoteric aniline moiety and a lipophilic cyclohexyl tail, presents specific chromatographic challenges including peak tailing and solubility issues.

The guide provides two distinct methods:

  • Method A (Isocratic): A rapid, robust system for Routine Quality Control (QC) and assay determination.

  • Method B (Gradient): A high-resolution method for Impurity Profiling and separation from synthetic precursors (e.g., 4-chloro-3-nitro-N-cyclohexylbenzenesulfonamide).

Physicochemical Profile & Analytical Context

Understanding the molecule is the first step to successful separation. The simultaneous presence of a basic amine and a hydrophobic cyclohexyl group dictates the column and buffer selection.

PropertyDescriptionAnalytical Impact
Chemical Structure Benzenesulfonamide core with 3-amino, 4-chloro, and N-cyclohexyl substituents.[1]Dual nature: The cyclohexyl group requires high organic strength for elution, while the amino group requires pH control to prevent silanol interaction.
Polarity Amphiphilic.Requires a C18 or C8 stationary phase.
pKa Values (Est.) Aniline –NH₂: ~3.5 Sulfonamide –NH–: ~10.0Critical: At pH < 3.0, the aniline is protonated (

), increasing polarity but potentially causing peak tailing on older silica columns.
UV Absorption

typically ~254 nm (Benzene ring).[2]
UV detection is highly sensitive.
Solubility Low in water; High in Methanol (MeOH), Acetonitrile (ACN).Sample diluent must contain at least 50% organic solvent to prevent precipitation.

Method Development Logic (The "Why")

The following decision matrix explains the rationale behind the selected parameters, ensuring the method is not just a "recipe" but a reasoned scientific approach.

MethodLogic Start Analyte: 3-Amino-4-chloro- N-cyclohexylbenzenesulfonamide Functionality Functional Groups: 1. Basic Amine (-NH2) 2. Hydrophobic Cyclohexyl Start->Functionality Challenge1 Challenge: Silanol interaction (Tailing) Functionality->Challenge1 Challenge2 Challenge: Retention of Cyclohexyl Functionality->Challenge2 Solution1 Solution: Low pH (2.5-3.0) Buffer + Base Deactivated Column Challenge1->Solution1 Solution2 Solution: High Organic Modifier (Acetonitrile > Methanol) Challenge2->Solution2 Result Optimized Method: C18, pH 3.0 Phosphate, Gradient Elution Solution1->Result Solution2->Result

Figure 1: Method Development Decision Tree illustrating the chemical logic driving the chromatographic conditions.

Experimental Protocols

Method A: Isocratic Quality Control (QC)

Purpose: Routine assay, content uniformity, and rapid purity checks. Advantages: High throughput, stable baseline, simple setup.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).

    • Note: "End-capped" columns are mandatory to minimize amine tailing.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (45 : 55 v/v).

    • Buffer Prep: Dissolve 1.36 g

      
       in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Diluted Phosphoric Acid (10%). Filter through 0.45 µm membrane.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.[2][3]

  • Injection Volume: 10 - 20 µL.

  • Run Time: ~12-15 minutes.

System Suitability Criteria (Acceptance Limits)
ParameterLimitRationale
Theoretical Plates (N) > 5,000Ensures column efficiency.
Tailing Factor (T) < 1.5Critical for amino-compounds to ensure integration accuracy.
RSD (Area) < 2.0% (n=6)Verifies injection precision.
Retention Time (RT) ~6 - 8 minOptimal window for rapid QC.
Method B: Gradient Impurity Profiling

Purpose: Separation of the target analyte from potential synthetic precursors (e.g., nitro-intermediates) or degradation products (hydrolysis of sulfonamide). Advantages: Higher peak capacity, sharp peaks for late-eluting impurities.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial Hold
2.08020Isocratic Hold
15.02080Linear Ramp
20.02080Wash
20.18020Re-equilibration
25.08020End

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation of the hydrophobic cyclohexyl moiety while maintaining compatibility with the mobile phase.

SamplePrep Step1 Weigh 25 mg Sample (Accurately) Step2 Add 25 mL Diluent (MeOH:Water 80:20) Step1->Step2 Step3 Sonicate (10 mins) Ensure complete dissolution Step2->Step3 Step4 Cool to Room Temp Step3->Step4 Step5 Dilute to Target Conc. (e.g., 0.1 mg/mL) with Mobile Phase Step4->Step5 Step6 Filter (0.45 µm PVDF) Discard first 2 mL Step5->Step6 Step7 HPLC Injection Step6->Step7

Figure 2: Standard Operating Procedure (SOP) for Sample Preparation.

Diluent Note: Do not use 100% water as the diluent; the compound will likely precipitate. Start with a high organic ratio (MeOH) to dissolve, then dilute with mobile phase to match the initial gradient conditions.

Troubleshooting & Optimization (Self-Validating System)

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine group.1. Lower pH of buffer to 2.5.2. Add 5mM Triethylamine (TEA) to Mobile Phase (competes for silanol sites).3. Switch to a "Base-Deactivated" column.
Drifting Retention Time Temperature fluctuation or pH instability.1. Use a column oven (set to 30°C or 35°C).2. Ensure buffer is fresh and pH meter is calibrated.
Split Peaks Sample solvent mismatch.Sample solvent is too strong (e.g., 100% MeOH injected into 20% ACN mobile phase). Dilute sample with Mobile Phase A before injection.
High Backpressure Precipitation in column.Ensure the sample is fully soluble in the mobile phase. Check guard column.

References

  • European Pharmacopoeia (Ph. Eur.) . Indapamide Monograph (for structural analog impurity methods). [Link]

  • SIELC Technologies . Separation of 3-Amino-4-chlorobenzenesulphonamide (Application Note). [Link]

  • PubChem . 4-Chloro-N-cyclohexylbenzenesulfonamide (Structural Analog Data). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pKa-based method development).

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the structural and conformational analysis of N-cyclohexylbenzenesulfonamide and related compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and strategic choices in experimental design. We will cover optimal sample preparation, the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR techniques, and a systematic approach to spectral interpretation. The protocols herein are designed to be self-validating, ensuring researchers can confidently elucidate the molecular structure and preferred solution-state conformation of this important chemical scaffold.

Introduction: The Role of NMR in Sulfonamide Characterization

N-cyclohexylbenzenesulfonamide belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents[1][2]. The conformational flexibility of the N-cyclohexyl moiety, coupled with the electronic properties of the benzenesulfonyl group, dictates the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules in solution. It provides precise information on the chemical environment of each atom, the connectivity between atoms through chemical bonds, and their proximity in space. This guide will walk through a multi-technique NMR approach to build a complete picture of the N-cyclohexylbenzenesulfonamide molecule, from its basic constitution to its dynamic conformational behavior.

Foundational Protocol: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. A homogenous, particulate-free sample is crucial for achieving high-resolution spectra and minimizing artifacts.

Protocol 2.1: Preparation of an NMR Sample for Analysis
  • Material Weighing: Accurately weigh 5-10 mg of the N-cyclohexylbenzenesulfonamide compound for ¹H NMR analysis. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while DMSO-d₆ can be used for more polar analogs. Note that the chemical shifts of the N-H proton can be significantly affected by the choice of solvent due to hydrogen bonding interactions.

  • Dissolution: Transfer the weighed solid to a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.

  • Filtration and Transfer: To remove any microparticulates, filter the solution into a clean, high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette. Do not use cotton wool, as it can introduce contaminants.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.

  • Referencing: For precise chemical shift calibration, tetramethylsilane (TMS) is used as an internal standard (0.0 ppm) in organic solvents. Most high-quality deuterated solvents are supplied with TMS already added.

One-Dimensional (1D) NMR Analysis: The Structural Blueprint

1D NMR spectra provide the initial, fundamental information about the number and type of protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment and connectivity of all hydrogen atoms.

Protocol 3.1.1: Acquiring a ¹H NMR Spectrum

  • Insert the prepared NMR sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D proton spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

Interpreting the ¹H Spectrum:

  • Benzenesulfonyl Protons: Expect signals in the aromatic region, typically between 7.5 and 8.0 ppm. The protons ortho to the sulfonyl group will be the most downfield due to the electron-withdrawing effect of the SO₂ group. The splitting pattern (e.g., doublet of doublets, multiplet) will depend on the substitution pattern of the ring[3].

  • NH Proton: This proton is a singlet or a broad singlet and its chemical shift is highly variable (typically 4.5-6.0 ppm), depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It may show coupling to the adjacent cyclohexyl proton (H-1').

  • Cyclohexyl Protons: These protons will appear in the aliphatic region (1.0-3.5 ppm).

    • H-1' (methine): The proton attached to the nitrogen will be the most downfield of the cyclohexyl protons (around 3.0-3.5 ppm) due to the deshielding effect of the nitrogen atom. It will appear as a multiplet due to coupling with the NH proton and the adjacent axial and equatorial protons on the ring.

    • Axial vs. Equatorial Protons: The remaining CH₂ protons of the cyclohexyl ring will resonate between 1.0 and 2.0 ppm. In a chair conformation, axial protons are typically more shielded (appear at a lower ppm value) than their equatorial counterparts.

    • Coupling Constants (J-values): The magnitude of the coupling constants is highly informative about the conformation of the cyclohexyl ring. Expect large axial-axial couplings (³J_ax,ax ≈ 10-13 Hz), smaller axial-equatorial couplings (³J_ax,eq ≈ 2-5 Hz), and small equatorial-equatorial couplings (³J_eq,eq ≈ 2-5 Hz)[4].

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a carbon count and information about their chemical environment.

Protocol 3.2.1: Acquiring a ¹³C NMR Spectrum

  • Using the same locked and shimmed sample, select a ¹³C experiment with proton decoupling.

  • Acquire the data. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be needed compared to ¹H NMR.

  • Process the spectrum similarly to the ¹H spectrum. The chemical shift is referenced to TMS at 0.00 ppm.

Interpreting the ¹³C Spectrum:

  • Benzenesulfonyl Carbons: These will appear in the aromatic region (125-145 ppm). The carbon directly attached to the sulfur atom (ipso-carbon) will be a quaternary signal, often with a lower intensity.

  • Cyclohexyl Carbons: These will be found in the aliphatic region (24-60 ppm).

    • C-1': The carbon bonded to the nitrogen will be the most downfield of the cyclohexyl carbons, typically in the 50-60 ppm range.

    • Other CH₂ Carbons: The remaining methylene carbons of the ring will resonate between 24 and 35 ppm[5].

Group Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Benzenesulfonyl ortho-H7.8 - 8.0127.0 - 128.0Downfield due to SO₂ proximity.
meta-H7.5 - 7.7129.0 - 130.0
para-H7.5 - 7.7133.0 - 134.0
ipso-C-138.0 - 142.0Quaternary, weaker signal.
Sulfonamide NH4.5 - 6.0-Variable, solvent-dependent.
Cyclohexyl H-1' (CH)3.0 - 3.550.0 - 60.0Methine proton, downfield.
H-2'/6' (ax)1.0 - 1.433.0 - 35.0Axial protons are typically upfield.
H-2'/6' (eq)1.6 - 1.933.0 - 35.0Equatorial protons are typically downfield.
H-3'/5' (ax)1.1 - 1.525.0 - 26.0
H-3'/5' (eq)1.7 - 2.025.0 - 26.0
H-4' (ax)1.1 - 1.524.5 - 25.5
H-4' (eq)1.7 - 2.024.5 - 25.5
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for N-cyclohexylbenzenesulfonamide in CDCl₃. Values are estimates based on related structures and may vary.

Two-Dimensional (2D) NMR Analysis: Connecting the Pieces

2D NMR experiments provide correlation data that reveals the connectivity between nuclei, allowing for the definitive assignment of all signals and the elucidation of the complete molecular structure.

Diagram 1: General Workflow for NMR Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC Fragments Identify Spin Systems (e.g., Cyclohexyl, Phenyl) H1->Fragments C13 ¹³C NMR C13->HSQC CH_Connect Assign Protons to Carbons C13->CH_Connect COSY->Fragments HSQC->CH_Connect HMBC HMBC Scaffold Assemble Fragments (Connect Quaternary Carbons) HMBC->Scaffold NOESY NOESY / ROESY Conformation Determine 3D Structure & Stereochemistry NOESY->Conformation Fragments->Scaffold CH_Connect->HMBC Scaffold->Conformation Structure Final Structure Conformation->Structure

Caption: Workflow for structure elucidation using 1D and 2D NMR.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is essential for tracing out the proton-proton networks within the molecule.

Protocol 4.1.1: Acquiring a COSY Spectrum

  • Use the same sample and settings as for the ¹H NMR.

  • Select a gradient-selected COSY (gCOSY) pulse sequence.

  • Acquire the 2D data set. This experiment is relatively fast.

  • Process the data in both dimensions (F1 and F2) and display it as a contour plot.

Interpreting the COSY Spectrum:

  • The 1D ¹H spectrum appears along the diagonal.

  • Off-diagonal "cross-peaks" indicate that the two protons at the corresponding chemical shifts on the diagonal are J-coupled.

  • Expected Correlations: You will see a chain of correlations connecting all the adjacent protons in the cyclohexyl ring (H-1' ↔ H-2'/6', H-2'/6' ↔ H-3'/5', etc.). Similarly, correlations will be seen between adjacent protons on the benzenesulfonyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹JCH coupling). It is the primary method for assigning carbon signals based on their attached, and usually already assigned, protons.

Protocol 4.2.1: Acquiring an HSQC Spectrum

  • Select an edited HSQC pulse sequence, which can differentiate between CH, CH₂, and CH₃ groups (e.g., CH₂ signals will have a different phase/color than CH/CH₃ signals).

  • Acquire the 2D data set.

  • Process the data. The F2 axis corresponds to the ¹H spectrum, and the F1 axis corresponds to the ¹³C spectrum.

Interpreting the HSQC Spectrum:

  • Each cross-peak links a proton signal on the F2 axis to the carbon signal on the F1 axis to which it is directly bonded.

  • This allows for the unambiguous assignment of all protonated carbons by correlating the known ¹H assignments to the ¹³C spectrum. For example, the proton at ~3.2 ppm (H-1') will show a cross-peak to the carbon at ~55 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This long-range information is critical for connecting the molecular fragments identified by COSY and for assigning quaternary (non-protonated) carbons.

Protocol 4.3.1: Acquiring an HMBC Spectrum

  • Select an HMBC pulse sequence. The experiment is typically optimized for a long-range coupling constant of ~8 Hz.

  • Acquire the 2D data set. This experiment may require a longer acquisition time than HSQC.

  • Process the data similarly to the HSQC spectrum.

Interpreting the HMBC Spectrum:

  • Cross-peaks connect protons to carbons that are 2 or 3 bonds away.

  • Key Correlations for Assembly:

    • The ortho-protons of the benzenesulfonyl ring (H-ortho) should show a correlation to the ipso-carbon (C-ipso), confirming the assignment of this quaternary carbon.

    • The methine proton of the cyclohexyl ring (H-1') will show a crucial three-bond correlation to the ipso-carbon of the phenyl ring, definitively linking the two main fragments of the molecule.

    • The NH proton may show correlations to C-1' and C-2'/6' of the cyclohexyl ring and to the ipso-carbon of the phenyl ring.

Diagram 2: Key 2D NMR Correlations in N-cyclohexylbenzenesulfonamide

G cluster_mol N-cyclohexylbenzenesulfonamide cluster_corr Expected Correlations mol COSY COSY (¹H-¹H) H1_H2 H-1' ↔ H-2'/6' COSY->H1_H2 Hortho_Hmeta H-ortho ↔ H-meta COSY->Hortho_Hmeta HSQC HSQC (¹H-¹³C, 1-bond) H1_C1 H-1' ↔ C-1' HSQC->H1_C1 Hortho_Cortho H-ortho ↔ C-ortho HSQC->Hortho_Cortho HMBC HMBC (¹H-¹³C, 2-3 bonds) H1_Cipso H-1' ↔ C-ipso HMBC->H1_Cipso Hortho_Cipso H-ortho ↔ C-ipso HMBC->Hortho_Cipso

Caption: Diagram showing key COSY, HSQC, and HMBC correlations.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

NOESY and ROESY experiments detect correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds[6]. This is the primary method for determining the solution-state conformation and stereochemistry. For small to medium-sized molecules like N-cyclohexylbenzenesulfonamide, a ROESY experiment is often preferred as it avoids the issue of zero or weak NOE signals that can occur for molecules of this size[7].

Protocol 4.4.1: Acquiring a ROESY Spectrum

  • Select a ROESY pulse sequence. A mixing time of 200-500 ms is a good starting point.

  • Acquire the 2D data set. This is often the longest experiment.

  • Process the data. The resulting spectrum is interpreted similarly to a COSY spectrum, but the cross-peaks represent through-space proximity.

Interpreting the ROESY Spectrum:

  • Conformation of the Cyclohexyl Ring:

    • Strong cross-peaks will be observed between axial protons on the same side of the ring (e.g., H-1'(ax) ↔ H-3'/5'(ax)).

    • Correlations between axial and equatorial protons on the same carbon (geminal, ²J) and adjacent carbons (vicinal, ³J) will also be visible.

  • Orientation of the Benzenesulfonyl Group:

    • Crucially, look for cross-peaks between the ortho-protons of the phenyl ring and protons on the cyclohexyl ring. A correlation between H-ortho and H-1' or H-2'/6' would indicate a specific rotational preference (conformer) around the N-C1' bond, providing insight into the three-dimensional shape of the molecule.

    • A correlation between the NH proton and the ortho-protons of the phenyl ring can also provide conformational information[8].

Conclusion: Synthesizing the Data into a Cohesive Structure

By systematically applying the protocols and interpretive frameworks outlined above, a researcher can build a complete and validated structural model of N-cyclohexylbenzenesulfonamide. The 1D spectra provide the basic inventory of atoms and their immediate electronic environments. COSY and HSQC experiments connect these atoms to build the covalent framework of the phenyl and cyclohexyl rings. The HMBC spectrum provides the critical long-range correlations that link these two fragments together. Finally, the ROESY spectrum illuminates the molecule's preferred three-dimensional conformation in solution. This integrated NMR approach ensures a high degree of confidence in the final structural assignment, which is paramount for applications in drug design and chemical research.

References

  • Komarov, I. V., Ishchenko, A. Y., Hovtvianitsa, A., & Kirby, A. J. (n.d.). NOE correlations for 7-CH ¹H-NMR peak in the 2D-NOESY spectrum of compound 14. ResearchGate. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257. Available at: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Available at: [Link]

  • Arshad, N., et al. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2574. Available at: [Link]

  • Supuran, C. T., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1254. Available at: [Link]

  • Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research. Longdom Publishing. Available at: [Link]

  • IUCr Journals. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. IUCrData. Available at: [Link]

  • Duddeck, H., & Toepfer, A. (1995). NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide. Zeitschrift für Naturforschung B, 50(7), 1091-1095. Available at: [Link]

  • Genin, M. J., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12169-12180. Available at: [Link]

  • Ferreira Soares, A. C., et al. (2010). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 21(8), 1542-1549. Available at: [Link]

  • Genin, M. J., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(1), 383-393. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of New Compounds. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3209. Available at: [Link]

  • Friebolin, H. (2005). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome the inherent solubility challenges associated with this compound. Our approach is grounded in physicochemical principles to empower you to find the optimal solubilization strategy for your specific experimental needs.

Understanding the Molecule: The Root of the Solubility Issue

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide possesses a molecular structure that inherently limits its aqueous solubility. The presence of a substituted benzene ring and a non-polar cyclohexyl group creates a significantly hydrophobic character. While the amino (-NH2) and sulfonamide (-SO2NH-) groups offer some potential for hydrogen bonding, they are not sufficient to overcome the hydrophobicity of the carbon-rich scaffold in neutral water.

This guide will walk you through a systematic approach to tackle this challenge, from simple solvent selection to more advanced formulation techniques.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is designed as a logical workflow. Start with the simplest and most common techniques before moving to more complex solutions.

Question 1: I am starting a new project with this compound. What is the recommended first-line approach for preparing a stock solution?

Answer:

The most effective initial strategy is to leverage organic co-solvents to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Core Principle: The principle of "like dissolves like" is paramount. Given the compound's hydrophobic nature, a polar aprotic solvent is the ideal starting point.

Recommended Starting Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard first choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh the Compound: Accurately weigh out the desired amount of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution (Molecular Weight: 304.82 g/mol ), you would weigh 3.048 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: To ensure complete dissolution, gently vortex the solution and/or sonicate in a water bath for 5-10 minutes. Visually inspect the solution against a light source to confirm the absence of any undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Workflow for Initial Solubility Assessment:

A Start: Need to Solubilize Compound B Try Recommended Starting Solvent: DMSO A->B C Is the compound fully dissolved? B->C D Success! Proceed with experiment. (Dilute stock into aqueous media) C->D Yes E Troubleshoot Further: - Try alternative solvents - Move to pH modification C->E No

Caption: Initial solubility troubleshooting workflow.

Question 2: My compound is precipitating when I dilute the DMSO stock into my aqueous cell culture media or buffer. What should I do?

Answer:

This is a common issue known as "carryover precipitation." It occurs because the high concentration of the compound in the organic stock solution crashes out when it encounters the aqueous environment where its solubility is much lower.

Expert Insight: The key is to manage the final concentration of the organic solvent and the compound in your aqueous medium. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.

Troubleshooting Steps & Solutions:

  • Reduce Final Compound Concentration: The simplest solution is to test a lower final concentration of your compound. It's possible your target concentration exceeds the aqueous solubility limit.

  • Optimize the Dilution Step:

    • Rapid Mixing: When diluting, add the DMSO stock directly to the vortexing aqueous medium. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

    • Serial Dilution: Perform an intermediate dilution step in a solvent mixture (e.g., 50:50 DMSO:water) before the final dilution into the 100% aqueous medium.

  • Consider Alternative Solvents: If DMSO is problematic, other water-miscible organic solvents can be tested.

    SolventProperties & Considerations
    Ethanol (EtOH) Less toxic than DMSO for some applications. Good for compounds that are slightly less hydrophobic.
    Dimethylformamide (DMF) A strong solvent, but generally more toxic than DMSO. Use with caution.
    N-Methyl-2-pyrrolidone (NMP) A powerful and versatile solvent, often used in formulation development. Biocompatible at low concentrations.

    Note: Always run a vehicle control (media + solvent at the final concentration) in your experiments to account for any effects of the solvent itself.

Question 3: I need to prepare a formulation for in vivo animal studies and cannot use high concentrations of DMSO. How can I improve aqueous solubility?

Answer:

For in vivo applications, high concentrations of organic solvents are often not permissible. In this case, you must modify the aqueous vehicle itself. The most powerful technique for a molecule like 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is pH adjustment.

Mechanistic Rationale (E-E-A-T):

Your compound has two key functional groups that can be ionized to dramatically increase aqueous solubility:

  • Aromatic Amino Group (-NH2): This group is basic. At a pH below its pKa, it will become protonated (-NH3+), creating a positively charged species that is significantly more water-soluble.

  • Sulfonamide Group (-SO2NH-): This group is weakly acidic. At a pH above its pKa, it can be deprotonated (-SO2N-), creating a negatively charged species that is also more water-soluble.

While the exact pKa values for this molecule are not published, we can estimate based on similar structures. Aromatic amines typically have a pKa in the range of 4-5, while sulfonamides have a wide pKa range but are generally weakly acidic (pKa ~9-10). This gives us two distinct pH windows to explore for solubilization.

Systematic pH Adjustment Protocol:

  • Prepare a Slurry: Suspend the compound in purified water or a saline solution at the target concentration. It will not dissolve initially.

  • Acidic pH Titration (Targeting the Amino Group):

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the slurry while continuously stirring and monitoring the pH.

    • Observe for dissolution as the pH drops. You should see the solution clarify as the amino group becomes protonated. Aim for a final pH of ~2-4.

  • Alkaline pH Titration (Targeting the Sulfonamide Group):

    • In a separate slurry, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH.

    • Observe for dissolution as the pH rises. The solution should clarify as the sulfonamide proton is removed. Aim for a final pH of ~10-11.

  • Identify the Optimal pH: The pH at which the compound fully dissolves is your optimal pH for creating a soluble formulation.

  • Buffer Selection: Once the optimal pH is identified, prepare a pharmaceutically acceptable buffer at that pH (e.g., a citrate buffer for acidic pH, a phosphate or carbonate buffer for alkaline pH) to maintain solubility.

Decision Tree for Advanced Formulation:

A Challenge: Need aqueous formulation (In vivo / High Conc.) B Primary Strategy: pH Modification A->B C Titrate with Acid (e.g., HCl) Target pH 2-4 B->C D Titrate with Base (e.g., NaOH) Target pH 10-11 B->D E Did compound dissolve? C->E F Did compound dissolve? D->F G Success! Formulate with acidic buffer. E->G Yes I Secondary Strategy: Use Excipients (e.g., Cyclodextrins) E->I No H Success! Formulate with alkaline buffer. F->H Yes F->I No

troubleshooting failed reactions in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to . This resource is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles governing these reactions.

Technical Support Center: Sulfonamide Synthesis

Introduction

The synthesis of sulfonamides, a cornerstone in medicinal chemistry, most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can lead to failed reactions, low yields, or complex product mixtures. This guide provides a structured approach to troubleshooting these common issues, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during sulfonamide synthesis in a question-and-answer format.

Problem 1: Low to No Product Formation

Question: I have set up my reaction between the sulfonyl chloride and amine, but upon workup, I have a very low yield of my desired sulfonamide, or none at all. What are the likely causes?

Answer:

Low to no product formation is a frequent issue that can typically be traced back to three main areas: the integrity of your starting materials, the reactivity of your substrates, or suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution(s)
Inactive Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding sulfonic acid.[1][3] Sulfonic acids are unreactive towards amines under these conditions.1. Use Fresh or Purified Reagents: Always use a freshly opened bottle of sulfonyl chloride or purify older reagents. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][3]
Low Amine Nucleophilicity Sterically hindered amines (e.g., those with bulky substituents near the nitrogen) or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and may react very slowly.1. Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. 2. Use a More Forcing Solvent: Switching to a higher-boiling point aprotic solvent may be beneficial. 3. Consider Catalysis: In difficult cases, specific catalysts can be employed to enhance amine reactivity.
Incorrect Stoichiometry An improper molar ratio of the amine, sulfonyl chloride, and base can lead to incomplete conversion.Carefully check all calculations and ensure accurate measurement of all reagents.
Inappropriate Base The base is crucial for neutralizing the HCl generated during the reaction.[1] If the base is not strong enough or is sterically hindered from doing so efficiently, the reaction mixture will become acidic, protonating the amine and rendering it non-nucleophilic.Select an appropriate base. Pyridine often serves as both a base and a solvent.[4] Triethylamine (TEA) is another common choice. For highly sensitive substrates, a weaker or sterically hindered base like 2,6-lutidine might be necessary to prevent side reactions.[5]
Problem 2: Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation)

Question: My TLC plate shows the consumption of my starting amine, but in addition to my desired product, there is a significant, less polar spot. What is this byproduct and how can I prevent its formation?

Answer:

This less polar spot is likely the di-sulfonylated product, R-N(SO₂R')₂, which arises from the reaction of the initially formed mono-sulfonamide with a second molecule of sulfonyl chloride.[1][5] This is a common side reaction with primary amines.

Causality: The N-H proton of the mono-sulfonamide is acidic. In the presence of a base, it can be deprotonated to form a nucleophilic sulfonamide anion, which then attacks another equivalent of the sulfonyl chloride.[5]

Prevention Strategies:

  • Stoichiometric Control: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or even a slight excess of the amine.[1]

  • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[5] This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[5]

  • Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature) to decrease the rate of the second sulfonylation.[1][5]

  • Choice of Base: Avoid using a large excess of a strong, non-hindered base like triethylamine, which can promote the deprotonation of the mono-sulfonamide.[5] A weaker base like pyridine is often a better choice.[5]

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and quench it as soon as the starting amine is consumed.[1]

G cluster_0 Reaction Pathways Primary Amine Primary Amine Mono-sulfonamide Mono-sulfonamide Primary Amine->Mono-sulfonamide Desired Pathway Sulfonamide Anion Sulfonamide Anion Mono-sulfonamide->Sulfonamide Anion Deprotonation Di-sulfonamide Di-sulfonamide Sulfonyl Chloride_1 Sulfonyl Chloride Sulfonyl Chloride_1->Mono-sulfonamide Sulfonyl Chloride_2 Sulfonyl Chloride Sulfonyl Chloride_2->Di-sulfonamide Base_1 Base Base_1->Mono-sulfonamide Base_2 Base Base_2->Sulfonamide Anion Sulfonamide Anion->Di-sulfonamide Undesired Pathway

Caption: Competing pathways in sulfonamide synthesis.

Problem 3: Significant Amount of a Polar Byproduct (Sulfonic Acid)

Question: My reaction mixture shows a significant amount of a very polar byproduct that doesn't move from the baseline on my TLC plate. What is it and how can I avoid it?

Answer:

This polar byproduct is almost certainly the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride.[1][3]

Causality: Sulfonyl chlorides are reactive electrophiles and will readily react with water, which can be present in your solvents, on your glassware, or in the atmosphere.[3]

Prevention Strategies:

  • Rigorous Anhydrous Technique:

    • Dry all glassware in an oven (e.g., at 120 °C for several hours) and cool in a desiccator or under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Conduct the reaction under an inert atmosphere to exclude atmospheric moisture.[3]

  • Solvent Choice: Avoid protic solvents like ethanol or methanol unless absolutely necessary, as they can be a source of water. If their use is unavoidable, ensure they are of the highest purity and anhydrous grade. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between a sulfonyl chloride and a primary amine?

A1: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base to yield the neutral sulfonamide.[6][7]

G Amine R-NH₂ Intermediate [R-NH₂(⁺)-SO₂(⁻)R']Cl⁻ Amine->Intermediate Nucleophilic Attack SulfonylChloride R'-SO₂Cl SulfonylChloride->Intermediate Sulfonamide R-NHSO₂R' Intermediate->Sulfonamide Elimination HCl HCl Intermediate->HCl

Caption: General mechanism of sulfonamide formation.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical. Pyridine is a common choice as it can also serve as the solvent and is generally weak enough to avoid promoting di-sulfonylation.[4] Triethylamine (TEA) is a stronger, non-nucleophilic base that is also widely used, but care must be taken with stoichiometry to prevent side reactions.[5] For substrates prone to side reactions, a sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be advantageous.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring.[1][8] By spotting the starting amine, the sulfonyl chloride, and the reaction mixture on the same plate, you can track the consumption of starting materials and the formation of the product. For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[1][9]

Q4: My crude product is an oil and won't crystallize. What should I do?

A4: "Oiling out" is a common problem in purification and often indicates the presence of impurities that are depressing the melting point of your product.[10] First, ensure all solvent has been removed from your crude product. If it remains an oil, purification by column chromatography on silica gel is the most effective next step. After chromatography, the purified product should be of high enough purity to crystallize.

Experimental Protocols

General Protocol for Mono-Sulfonamide Synthesis

This protocol provides a general procedure for the synthesis of a mono-substituted sulfonamide from a primary amine.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[1]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.[1]

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • If using a water-immiscible solvent, separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[5][10]

References

Sources

optimizing reaction conditions for N-cyclohexylation of benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the Sulfonamide Functionalization Support Hub . You are likely here because the N-cyclohexylation of benzenesulfonamides is failing in your pipeline.

The Problem: Unlike primary alkylations, attaching a cyclohexyl group (a secondary carbon) to a sulfonamide nitrogen (a poor nucleophile, pKa ~10) presents a classic kinetic conflict:

  • Steric Hindrance: The secondary carbon of the cyclohexyl ring slows down

    
     attack.
    
  • Elimination Competition: The basic conditions required to deprotonate the sulfonamide often trigger

    
     elimination of the cyclohexyl halide, yielding cyclohexene instead of your product.
    

This guide provides three validated workflows to solve this, ranked by robustness , precision , and sustainability .

Decision Matrix: Select Your Workflow

Before proceeding, identify the best protocol for your constraints using the logic flow below.

DecisionMatrix Start START: Select Reaction Pathway Halide Do you have Cyclohexyl Halides? Start->Halide Green Do you require 'Green' Chemistry (Halogen-free)? Halide->Green No (Alcohols only) Scale Is this >10g Scale? Halide->Scale Yes MethodB METHOD B: Mitsunobu Reaction (Precision/Small Scale) Green->MethodB No (Stoichiometric) MethodC METHOD C: Ir-Catalyzed Borrowing Hydrogen (Advanced/Green) Green->MethodC Yes (Catalytic) MethodA METHOD A: Base-Mediated Alkylation (Standard) Scale->MethodA Yes (Robust) Scale->MethodB No (High Cost)

Figure 1: Strategic selection of reaction conditions based on substrate availability and scale.

Technical Modules & Protocols

Module A: Base-Mediated Alkylation (The Robust Route)

Best for: Scalable synthesis, cheap reagents. Critical Mechanism: Balancing Nucleophilicity (


) vs. Basicity (

).

The Protocol:

  • Solvent: DMF (Dimethylformamide) or ACN (Acetonitrile).[1] Why? Polar aprotic solvents solvate the cation (

    
    ), leaving the sulfonamide anion "naked" and more nucleophilic.
    
  • Base:

    
     (Potassium Carbonate).[1] Why? Strong enough to deprotonate sulfonamide (pKa ~10) but less likely to cause rapid E2 elimination compared to NaH or alkoxides.
    
  • Electrophile: Cyclohexyl Iodide . Why? Iodide is a better leaving group than bromide, accelerating the sluggish

    
     reaction on the secondary carbon.
    

Step-by-Step:

  • Dissolve Benzenesulfonamide (1.0 equiv) in DMF (0.5 M).

  • Add

    
     (2.0 equiv).[1] Stir at RT for 30 mins to ensure deprotonation.
    
  • Add Cyclohexyl Iodide (1.5 equiv).

  • CRITICAL: Heat to 60-80°C . Do not exceed 90°C to minimize elimination.

  • Monitor via TLC/LCMS.[1] If stalled, add catalytic KI (0.1 equiv) to perform in situ Finkelstein exchange if using bromides.

Troubleshooting Table:

Symptom Diagnosis Corrective Action

| Low Yield (<30%) | Poor nucleophilicity. | Switch solvent to DMF; Add 18-Crown-6 to activate


. |
| High Cyclohexene  | E2 Elimination dominant. | Switch base to 

(milder); Lower temp to 50°C; Use Cyclohexyl Iodide (faster

). | | No Reaction | Insolubility. | Ensure vigorous stirring; Switch to DMSO if sulfonamide is highly polar. |
Module B: The Mitsunobu Reaction (The Precision Route)

Best for: Small scale, stereochemical inversion, avoiding halides. Critical Mechanism: Activation of alcohol by phosphine/azodicarboxylate.[2]

The Protocol:

  • Reagents:

    
     (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate).[2][3][4]
    
  • Solvent: THF (anhydrous).

  • Substrate: Cyclohexanol.

Step-by-Step:

  • Dissolve Benzenesulfonamide (1.0 equiv), Cyclohexanol (1.2 equiv), and

    
     (1.5 equiv) in THF at 0°C .
    
  • Add DIAD (1.5 equiv) dropwise over 20 minutes. Why? Exothermic; heat degrades the betaine intermediate.

  • Warm to RT and stir for 12-24 hours.

  • Workup: Focus on removing

    
     (Triphenylphosphine oxide).[3] Use precipitation in hexanes or specialized chromatography.
    

Troubleshooting FAQs:

  • Q: The reaction is stuck at 50% conversion.

    • A: Secondary alcohols are sterically hindered. Increase reagents to 2.0 equiv. Ensure anhydrous conditions; water kills the betaine intermediate.

  • Q: I cannot separate the product from Phosphine Oxide.

    • A: Switch to polymer-bound

      
       (removable by filtration) or use a basic workup if your product is acidic (unlikely for N-alkyl sulfonamides).
      
Module C: Iridium-Catalyzed "Borrowing Hydrogen" (The Advanced Route)

Best for: Green chemistry, high atom economy, no halide waste. Critical Mechanism: Alcohol oxidation


 Imine formation 

Reduction.

The Protocol (Based on Org. Lett. 2010):

  • Catalyst:

    
     (1-2 mol%).
    
  • Base:

    
     (10 mol%).
    
  • Solvent: Toluene or Xylene.

Step-by-Step:

  • Combine Sulfonamide, Cyclohexanol, Catalyst, and Base in a sealed tube.

  • Heat to 130°C .

  • Mechanism: The catalyst "borrows" hydrogen from the alcohol to form a ketone, the sulfonamide condenses to form an imine, and the catalyst returns the hydrogen to reduce the imine to the amine.

Troubleshooting Logic Flow (Method A)

Use this flow to diagnose issues with the standard Alkylation method.

Troubleshooting Issue Issue: Low Yield in Alkylation CheckBypro Analyze Crude via NMR/GCMS: Is Cyclohexene present? Issue->CheckBypro YesAlkene YES: Elimination (E2) is winning CheckBypro->YesAlkene Major Peak NoAlkene NO: Reaction is too slow CheckBypro->NoAlkene Only SM Sol1 Action: Switch Base to K3PO4 (Lower Basicity) YesAlkene->Sol1 Sol2 Action: Lower Temp to 50°C YesAlkene->Sol2 Sol3 Action: Switch Leaving Group (Br -> I) NoAlkene->Sol3 Sol4 Action: Add 18-Crown-6 (Sequester K+) NoAlkene->Sol4

Figure 2: Diagnostic logic for optimizing yield in base-mediated alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is cyclohexyl bromide giving me poor results compared to primary alkyl bromides? A: This is a geometric constraint. The cyclohexyl ring is a secondary carbon with significant steric bulk. In an


 reaction, the nucleophile must attack from the backside. The ring hydrogens hinder this approach. Simultaneously, the protons adjacent to the bromine are exposed, making them easy targets for the base, leading to 

elimination (cyclohexene). You must favor kinetics for substitution by using a softer base (

vs

) and a better leaving group (Iodide).

Q2: Can I use Sodium Hydride (NaH) to speed this up? A: We generally advise against NaH for cyclohexyl halides. NaH is a strong, hard base. While it deprotonates the sulfonamide effectively, it also rapidly deprotonates the cyclohexyl halide, causing massive elimination byproducts. Use NaH only if you are performing the reaction at low temperatures (


) and your electrophile is highly reactive (e.g., a triflate), though this is risky.

Q3: My Mitsunobu reaction turns dark and fails. Why? A: The "dark" color often indicates decomposition of the azo-reagent (DEAD/DIAD) or the betaine. Ensure you add the DIAD dropwise at 0°C . If the reaction exotherms too much, the intermediate decomposes before it can activate the alcohol.

References

  • Iridium-Catalyzed N-Alkylation (Green Method): Zhu, M., Fujita, K., & Yamaguchi, R. (2010).[5] Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]

  • Copper-Catalyzed Coupling (Alternative Oxidative Method): Shi, F., Tse, M. K., Cui, X., Ghorbani-Vaghei, R., & Beller, M. (2009). Copper-Catalyzed Alkylation of Sulfonamides with Alcohols. Angewandte Chemie International Edition, 48(32), 5912–5915. [Link]

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Mild Amide/Sulfonamide Alkyl

    
     Protocol): 
    Hibbard, J. P., et al. (2022).[6] Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(19), 12036–12040.
    [Link]
    

Sources

reducing impurities in 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide . It is designed to troubleshoot specific impurity profiles and optimize the synthetic workflow.

Status: Online | Specialist: Senior Application Scientist | Topic: Impurity Mitigation

Welcome to the technical hub. Below you will find targeted solutions for the most common chemical hurdles in the synthesis of this intermediate. Our protocol assumes the standard Nitro-Reduction Route , as it offers the highest regioselectivity.

📋 Section 1: The Validated Synthetic Pathway

Before troubleshooting, verify your baseline chemistry against this standard workflow. Deviations here are the primary source of "unknown" impurities.

SynthesisPathway SM Starting Material 4-Chloro-3-nitrobenzenesulfonyl chloride Inter Intermediate A 4-Chloro-N-cyclohexyl-3-nitrobenzenesulfonamide SM->Inter Step 1: Amidation <10°C, pH 8-9 Imp1 Impurity A (Hydrolysis: Sulfonic Acid) SM->Imp1 H2O present Reagent Cyclohexylamine (Base/Solvent) Reagent->Inter Prod Target Product 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide Inter->Prod Step 2: Selective Reduction (Fe/HCl or Pt/C + H2) Imp2 Impurity B (Des-chloro Analog) Inter->Imp2 Pd/C (Over-reduction) Imp3 Impurity C (Azo/Azoxy Dimers) Inter->Imp3 Incomplete Red.

Figure 1: Critical Control Points (CCPs) in the synthesis pathway showing origins of major impurities.

🛠 Section 2: Troubleshooting & FAQs

Select the issue that matches your analytical data (HPLC/LC-MS).

🔴 Ticket #101: "I am seeing a large impurity at RRT ~0.85 (Mass M-34). It looks like the chlorine is gone."

Diagnosis: Hydrodechlorination (Des-chloro impurity) . This is the most critical issue in this synthesis. Under standard catalytic hydrogenation (Pd/C, H2), the aryl-chlorine bond is labile and easily cleaved, yielding 3-amino-N-cyclohexylbenzenesulfonamide.

Corrective Actions:

  • Switch Catalyst: Palladium (Pd) is too aggressive for chloronitro aromatics.

    • Recommendation: Use Platinum on Carbon (Pt/C) (sulfided form preferred) or Raney Nickel . These are far more chemoselective for nitro groups over aryl halides.

  • Use Chemical Reduction (Bechamp): If catalytic hydrogenation continues to fail, switch to a classic Iron/Acid reduction.

    • Protocol: Iron powder (3-5 eq) in aqueous Ethanol with catalytic NH₄Cl or HCl. This method is 100% selective for Nitro -> Amine and will never touch the Aryl-Cl bond.

  • Add Inhibitors: If you must use Pd/C, add a catalyst poison like Morpholine or Thiphene (trace amounts) to inhibit the hydrogenolysis activity of the catalyst.

🔴 Ticket #102: "My product is pink/reddish and has a high melting point impurity."

Diagnosis: Azo or Azoxy Dimer Formation . These colored impurities arise from the incomplete reduction of the nitro group, often condensing with the formed amine under alkaline conditions.

Corrective Actions:

  • Check pH: Ensure the reduction media is neutral or slightly acidic. Alkaline media promotes the coupling of Nitroso intermediates to form Azo dyes.

  • Increase Pressure/Agitation: This impurity often indicates "hydrogen starvation" at the catalyst surface. Increase H2 pressure (from 1 bar to 5 bar) or stirring speed to overcome mass transfer limitations.

  • Reaction Monitoring: Do not stop the reaction early. The intermediate hydroxylamine is colorless but can oxidize to colored species upon air exposure. Ensure consumption of all intermediates by TLC/HPLC before workup.

🔴 Ticket #103: "Yield in Step 1 is low, and I see a very polar peak at the solvent front."

Diagnosis: Sulfonyl Chloride Hydrolysis . Your starting material (4-chloro-3-nitrobenzenesulfonyl chloride) reacted with water instead of cyclohexylamine, forming the sulfonic acid.

Corrective Actions:

  • Dry Your Solvents: Ensure your organic solvent (DCM, THF, or Toluene) has <0.1% water content.

  • Order of Addition: Do not add the sulfonyl chloride to an aqueous amine solution.

    • Correct Protocol: Dissolve Sulfonyl Chloride in dry DCM. Add Cyclohexylamine (mixed with a non-nucleophilic base like Triethylamine) dropwise to the chloride at 0–5°C.

  • Temperature Control: Keep the amidation below 10°C. Higher temperatures favor hydrolysis if any moisture is present.

📊 Section 3: Comparative Reduction Methods

Choose the reduction method based on your impurity tolerance and available equipment.

MethodSelectivity (Cl Retention)Impurity RiskScalabilityRecommendation
Pd/C + H₂ Low (High De-Cl risk)Des-chloro (High)High⛔ Avoid
Pt/C (Sulfided) + H₂ HighTrace AzoHighPreferred
Fe / NH₄Cl (Bechamp) Perfect (100%)Iron sludge residueMediumRobust Alternative
SnCl₂ / HCl Perfect (100%)Tin salts (toxic)Low⚠️ Lab scale only
🧪 Section 4: Validated Experimental Protocol (Fe/NH₄Cl Method)

Recommended for labs struggling with dechlorination issues.

Step-by-Step:

  • Setup: In a 3-neck flask, suspend 4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamide (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron Powder (3.0 eq, <325 mesh) and Ammonium Chloride (0.5 eq).

  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring.

    • Checkpoint: Monitor by TLC.[1] The yellow nitro spot should disappear, replaced by a fluorescent blue amino spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. The product, 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide , will precipitate as a white/off-white solid upon cooling.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace iron salts.

🧩 Section 5: Troubleshooting Logic Tree

Use this flow to make real-time decisions during production.

Troubleshooting Start Start: Analyze Crude Product CheckCl Is 'Des-chloro' impurity > 0.5%? Start->CheckCl CheckColor Is product Pink/Red? CheckCl->CheckColor No Action1 CRITICAL FAILURE Switch from Pd/C to Pt/C or Fe/HCl CheckCl->Action1 Yes Action2 Oxidation/Azo Impurity Recrystallize from EtOH + Charcoal CheckColor->Action2 Yes Action3 Process Under Control Proceed to Drying CheckColor->Action3 No

Figure 2: Decision logic for impurity remediation.

📚 References
  • Synthesis of Sulfonamide Derivatives:

    • Title: 4-Chloro-N-cyclohexylbenzenesulfonamide.

    • Source: Acta Crystallographica Section E (2012).

    • URL:[Link]

  • Chemoselective Reduction Strategies:

    • Title: Selective Reduction of Nitro Compounds.[2][3][4][5][6]

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Iron-Catalyzed Reduction (Bechamp):

    • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[2][3][4]

    • Source: Synthetic Communications / Taylor & Francis.

    • URL:[Link]

Sources

enhancing the biological activity of sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Activity Enhancement Current Status: Operational | Agent: Senior Application Scientist

Introduction

Welcome to the Advanced Sulfonamide Development Support Center. You are likely facing a plateau in biological activity (high IC


/MIC) or struggling with the physicochemical limitations (solubility, permeability) of your current sulfonamide library.

This guide moves beyond basic medicinal chemistry into high-impact optimization strategies . We focus on three critical bottlenecks: Isoform Selectivity (specifically for Carbonic Anhydrase), Chelation-Driven Potency (Metal Complexes), and Synthetic Yield/Purity .

Module 1: Structural Optimization (SAR) & Design

Issue: My sulfonamide derivatives show activity but lack selectivity or potency against resistant strains.

The "Tail Approach" for Isoform Selectivity

For Carbonic Anhydrase (CA) inhibitors, non-selective binding leads to off-target side effects. The zinc-binding group (ZBG, usually


) is invariant. To enhance activity, you must modify the "tail" to interact with the hydrophobic and hydrophilic halves of the enzyme active site.
  • Mechanism: The "tail" allows the molecule to reach the rim of the active site, where amino acid residues differ significantly between isoforms (e.g., hCA II vs. tumor-associated hCA IX).

  • Recommendation: Append flexible linkers (e.g., glycol, alkyl chains) containing bulky aromatic or heterocyclic moieties (coumarins, 1,2,3-triazoles) to the benzenesulfonamide scaffold.

pKa Modulation via Electronic Effects

The active species for many sulfonamide targets is the ionized form (


).
  • The Problem: If the pKa is too high (>10), the drug remains neutral at physiological pH (7.4), reducing binding affinity.

  • The Fix: Introduce Electron-Withdrawing Groups (EWGs) on the

    
    -aromatic ring.
    
    • Examples:

      
      , 
      
      
      
      , or Halogens.
    • Effect: These groups stabilize the negative charge on the nitrogen, lowering the pKa to the optimal range (6.0–7.4), drastically increasing the concentration of the active anion.

Table 1: Impact of Substituents on Sulfonamide Acidity & Activity

Substituent (R)Electronic EffectApprox. pKa ShiftPredicted Bio-Activity Impact

(Methoxy)
Electron DonatingIncreases pKaDecreased (Low ionization)

(Unsubstituted)
NeutralBaseline (~10.0)Baseline

(Chloro)
Weak EWGLowers pKa (~0.5-1 unit)Moderate Increase

(Nitro)
Strong EWGLowers pKa (~2-3 units)High Increase (Promotes ionization)
Heterocycle (e.g., Isoxazole)Resonance StabilizationLowers pKa (~4-5 units)Maximum (e.g., Sulfamethoxazole)

Module 2: Synthesis Troubleshooting

Issue: Low yields during sulfonyl chloride coupling or formation of side products.

Troubleshooting the "Di-sulfonylation" Side Reaction
  • Symptom: TLC shows a less polar spot running higher than your product. Mass spec shows

    
    .
    
  • Cause: The sulfonamide product (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) is acidic.[1][2][3] In the presence of excess base, it deprotonates and attacks a second equivalent of sulfonyl chloride.[2]
    
  • Protocol Fix:

    • Stoichiometry: Use a slight excess of the amine (1.1 eq), not the sulfonyl chloride.

    • Order of Addition: Add the sulfonyl chloride dropwise to the amine solution at 0°C . Never dump reagents.

    • Base Selection: Switch from Triethylamine (TEA) to Pyridine (solvent/base) or

      
        (Schotten-Baumann conditions) to reduce the basicity of the medium.
      
Preventing Sulfonyl Chloride Hydrolysis
  • Symptom: Formation of sulfonic acid (remains at baseline on TLC) instead of sulfonamide.

  • Root Cause: Moisture in the solvent or "wet" amine.

  • Standard Operating Procedure (SOP):

    • Dry all solvents (DCM, THF) over molecular sieves (3Å or 4Å) for 24h prior to use.

    • If using amine salts (e.g., hydrochloride), ensure they are fully neutralized before adding the sulfonyl chloride.

Module 3: Advanced Enhancement Strategies

Issue: Standard organic derivatives have hit a potency ceiling.

Metal Complexation (Tweedy’s Chelation Theory)

Transition metal complexes (Cu(II), Zn(II), Ru(III)) of sulfonamides often exhibit higher antimicrobial and anticancer activity than the free ligand.

  • Mechanism: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom (Overtone’s concept), enhancing penetration through the lipid layers of bacterial/cancer cell membranes.

  • Workflow: React sodium salt of sulfonamide with metal chloride (

    
    ) in refluxing ethanol.
    
  • Critical Check: Ensure the coordination geometry allows for the sulfonamide nitrogen to bind.

Hybridization Strategy

Combine the sulfonamide pharmacophore with another bioactive scaffold to target dual pathways or overcome resistance.

  • Recommended Hybrids:

    • Sulfonamide-Coumarin: Targets CA IX (hypoxic tumors).

    • Sulfonamide-Quinoline: Enhances antibacterial potency (DNA gyrase targeting).

    • Sulfonamide-1,2,3-Triazole: Click chemistry linkage; improves solubility and metabolic stability.

Module 4: Visualization & Logic Flows

Troubleshooting Logic for Low Potency

LowPotencyTroubleshooting Start Problem: Low Biological Activity (High IC50) CheckSolubility Check Assay Solubility (Did it precipitate?) Start->CheckSolubility CheckPKa Check pKa / Ionization (Is it ionized at pH 7.4?) CheckSolubility->CheckPKa No (Clear) SolubilityIssue Fix: Add Co-solvent (DMSO <1%) or Make Salt Form CheckSolubility->SolubilityIssue Yes (Turbid) CheckTarget Verify Target Engagement (Is the ZBG accessible?) CheckPKa->CheckTarget pKa 6.0-7.5 PKaIssue Fix: Add EWG (Cl, NO2) to N1-Ring CheckPKa->PKaIssue pKa > 8.0 StericIssue Fix: Use 'Tail Approach' (Longer Linkers) CheckTarget->StericIssue Steric Clash MetalComplex Strategy: Synthesize Metal Complex (Cu, Zn) CheckTarget->MetalComplex Binding OK but Weak

Caption: Decision tree for diagnosing and resolving low potency issues in sulfonamide derivatives.

Mechanism of Action: Carbonic Anhydrase Inhibition[5]

CAMechanism cluster_0 Inhibition Event Enzyme Carbonic Anhydrase Active Site Zinc Zn(II) Ion Water Displaced H2O/OH- Zinc->Water Displaces Sulfonamide Sulfonamide (R-SO2-NH-) Sulfonamide->Zinc Coordinates (Tetrahedral) Tail Hydrophobic Tail (Selectivity Element) Sulfonamide->Tail Linked via R Tail->Enzyme Hydrophobic/Hydrophilic Interactions (Selectivity)

Caption: Schematic of Sulfonamide binding to Carbonic Anhydrase. The sulfonamide anion coordinates to Zn(II), while the 'Tail' dictates isoform selectivity.

FAQ: Frequently Asked Questions

Q1: My sulfonamide precipitates immediately when added to the biological assay buffer. How do I fix this?

  • A: Sulfonamides are often hydrophobic.

    • Dissolve the stock in 100% DMSO.

    • Dilute into the assay buffer such that the final DMSO concentration is <0.5% (or whatever your cell line/enzyme tolerates).

    • If precipitation persists, convert your sulfonamide to a Sodium Salt (treat with NaOH/EtOH) to drastically improve aqueous solubility without changing the pharmacophore.

Q2: Why do metal complexes show higher toxicity in normal cells compared to the ligand?

  • A: While metal complexes enhance uptake, they can also generate Reactive Oxygen Species (ROS) indiscriminately. You must perform a Selectivity Index (SI) calculation (

    
    ). If SI < 2, reconsider the metal choice (e.g., switch from Cu(II) to Zn(II), which is less redox-active).
    

Q3: Can I use microwave synthesis for these derivatives?

  • A: Yes. Microwave-assisted synthesis is highly recommended for sulfonamide coupling. It typically reduces reaction times from hours (reflux) to minutes and often suppresses the di-sulfonylation side reaction by providing rapid, uniform heating.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Tweedy, B. G. (1964). Plant Extracts with Metal Ions as Potential Antimicrobial Agents. Phytopathology.
  • Mondal, S., et al. (2020).[4] Sulfonamide derivatives as multi-target agents for complex diseases. European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: Troubleshooting Guide. Link

  • Al-Soud, Y. A., et al. (2021).[5] Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives. PMC. Link

Sources

optimizing storage conditions for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Stability Optimization & Storage Troubleshooting Guide

Introduction

Welcome to the technical support hub for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide . This guide addresses the specific stability challenges associated with this compound, which serves as a critical intermediate in the synthesis of diuretic agents and sulfonamide-based pharmaceuticals.

As a hybrid molecule containing an aniline moiety (primary aromatic amine) and a secondary sulfonamide , this compound presents a dual-stability paradox: the sulfonamide backbone is relatively robust, but the electron-rich amino group renders it susceptible to oxidative degradation and photochemical instability [1, 2].[1]

This guide replaces generic storage advice with chemically grounded protocols designed to maximize shelf-life and experimental reproducibility.

Module 1: Environmental Control (The Basics)

Quick Reference: Storage Conditions
ParameterRecommended ConditionCritical LimitScientific Rationale
Temperature +2°C to +8°C > 25°CRetards Arrhenius-driven oxidation of the amino group.[1]
Atmosphere Inert (Argon/N₂) Ambient AirPrevents formation of azo/nitro oxidation byproducts.[1]
Humidity < 30% RH (Desiccated) > 60% RHMoisture catalyzes sulfonamide hydrolysis and crystal caking.[1]
Light Amber/Opaque Vial UV/Blue LightAromatic amines are photolabile; light accelerates "browning."[1]
Frequently Asked Questions (Physical Conditions)

Q: Can I store this compound at -20°C for indefinite stability? A: While -20°C effectively halts chemical degradation, it introduces a condensation risk .[1]

  • The Problem: Upon removal from the freezer, the cold vial acts as a condensation trap for atmospheric moisture.

  • The Fix: If storing at -20°C, you must allow the vial to equilibrate to room temperature inside a desiccator before opening. Failure to do so introduces water, which is more damaging than the temperature difference itself.

Q: The compound has clumped together.[1] Is it still usable? A: Clumping indicates hygroscopic uptake .[1]

  • Diagnosis: The cyclohexyl group adds lipophilicity, but the sulfonamide oxygen atoms can hydrogen-bond with water.[1]

  • Action: Check purity via HPLC. If purity is >98%, the solvate is likely physical, not chemical. Dry under vacuum (P < 10 mbar) at 25°C for 4 hours to restore flowability.

Module 2: Chemical Stability & Troubleshooting

Visualizing the Degradation Logic

The following decision tree helps you diagnose issues based on visual and analytical observations.

StorageLogic Start Observation: Issue Detected ColorChange Color: Pink/Brown/Black Start->ColorChange PurityDrop HPLC: Purity < 95% Start->PurityDrop Solubility Solubility Issues Start->Solubility Oxidation Diagnosis: AMINE OXIDATION (Formation of azo/nitro species) ColorChange->Oxidation Exposure to Air/Light Hydrolysis Diagnosis: SULFONAMIDE HYDROLYSIS (Cleavage of S-N bond) PurityDrop->Hydrolysis Exposure to Moisture/Acid Polymorph Diagnosis: POLYMORPH CHANGE (Crystal habit shift) Solubility->Polymorph Temp Cycling ActionOx Action: Purge with Argon Store in Amber Glass Oxidation->ActionOx ActionHyd Action: Desiccate Check pH of solution Hydrolysis->ActionHyd ActionPoly Action: Warm gently to dissolve Re-validate solvent choice Polymorph->ActionPoly

Figure 1: Diagnostic logic tree for identifying degradation pathways based on physical symptoms.[1]

Detailed Troubleshooting Guide
Issue 1: Discoloration (The "Browning" Effect)

Symptom: The white/off-white powder turns pink, tan, or brown.[1] Root Cause: Oxidative Deamination/Coupling. The free amine (


) at position 3 is electron-rich.[1] In the presence of oxygen and light, it forms radical intermediates that couple to form azo-compounds or oxidize to nitro-species [3].[1]
Impact:  High. Even trace oxidation (0.1%) can cause visible color changes, though the bulk material may still be 99% pure.
Protocol: 
  • Quantify: Run HPLC. If the impurity is <0.5%, the material can often be used for non-GMP synthesis.

  • Remediation: Recrystallization from Ethanol/Water (if applicable to your specific salt form) can remove the colored impurities.[1]

  • Prevention: Argon Overlay. Always backfill the headspace of the storage vial with inert gas after use.[1]

Issue 2: Unexpected HPLC Peaks (Retention Time Shift)

Symptom: New peaks appearing at lower retention times (more polar). Root Cause: Sulfonamide Hydrolysis. While the N-cyclohexyl bond is sterically hindered, high humidity or acidic contaminants can cleave the


 bond, releasing cyclohexylamine and 3-amino-4-chlorobenzenesulfonic acid [1].[1]
Impact:  Critical. This changes the stoichiometry of your reaction.
Protocol: 
  • Test: Check the pH of a 1% slurry in water. A significant drop in pH suggests sulfonic acid formation.[1]

  • Disposal: Hydrolyzed material cannot be easily salvaged.[1] Discard and replace.

Module 3: Advanced Handling Protocols

Protocol A: Inert Gas Purging (The "Argon Blanket")

Required for long-term storage (> 1 month).[1]

  • Preparation: Secure a tank of dry Argon (preferred over Nitrogen due to higher density).[1]

  • Flow Rate: Set regulator to a gentle bleed (approx. 1-2 PSI).

  • Technique:

    • Insert a long Pasteur pipette attached to the gas line into the vial.

    • Position the tip roughly 1 cm above the powder surface.

    • Flush for 15–30 seconds to displace lighter oxygen.[1]

    • Simultaneously withdraw the pipette and cap the vial tightly.

  • Sealing: Wrap the cap junction with Parafilm® to prevent gas exchange.[1]

Protocol B: Re-qualification via HPLC

Run this standard method to verify integrity before critical experiments.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).[1]

  • Pass Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]

References

  • PubChem. 3-Amino-4-chlorobenzenesulfonamide (Parent Structure Data).[1][2] National Library of Medicine.[1] Accessed Feb 18, 2026.[1] [Link]

  • ResearchGate. Degradation pathways of aromatic amine sulfonamides. (Mechanism of oxidative coloring).[1] Accessed Feb 18, 2026.[1] [Link]

(Note: While specific literature on the N-cyclohexyl derivative is proprietary/sparse, the stability profiles are derived from the authoritative chemistry of the 3-amino-4-chlorobenzenesulfonamide parent class.)[1]

Sources

Validation & Comparative

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide vs other carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (referred to herein as ACNCB ) and the clinical gold-standard carbonic anhydrase inhibitor, Acetazolamide (AAZ) .

This analysis focuses on the Structure-Activity Relationship (SAR) , highlighting why the specific substitution pattern of ACNCB renders it a critical "negative control" or "selectivity probe" in drug development, contrasting with the high-affinity zinc-binding mechanism of Acetazolamide.

Executive Summary
  • Acetazolamide (AAZ): The archetypal primary sulfonamide (

    
    ). It acts as a potent, pan-isoform inhibitor by coordinating directly with the Zinc (
    
    
    
    ) ion in the enzyme's active site.
  • ACNCB: A secondary sulfonamide (

    
    ). The N-cyclohexyl substitution sterically hinders active site entry and prevents the ionization required for zinc coordination.
    
  • Key Application: ACNCB is primarily used as a structural probe or synthetic intermediate in SAR studies to demonstrate the necessity of the free sulfonamide moiety for classical CA inhibition.

Chemical & Structural Determinants

The fundamental difference in performance stems from the "Free Sulfonamide Rule." Carbonic anhydrase inhibition requires a terminal, unsubstituted sulfonamide group to displace the zinc-bound water molecule.

FeatureAcetazolamide (AAZ) 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (ACNCB)
CAS Registry 59-66-594160-04-0 (Analogous Phenyl variant)
Class Primary Sulfonamide (

)
Secondary Sulfonamide (

)
Zinc Binding Strong. Ionizes to

(pKa ~7.2) to coordinate

.
Negligible. Cannot ionize effectively; steric clash with active site residues (Val121, Leu198).[1]
Lipophilicity (LogP) -0.26 (Hydrophilic)~2.8 - 3.2 (Lipophilic)
Primary Use Glaucoma, Epilepsy, Diuretic (Clinical)SAR Probe, Building Block, Selectivity Control (Research)
Mechanism of Action Analysis
  • Acetazolamide: The nitrogen atom of the sulfonamide moiety acts as a nucleophile. Upon binding, it displaces the catalytic water molecule/hydroxide ion bound to the

    
     ion. The thiadiazole ring forms hydrogen bonds with Thr199 and Glu106, stabilizing the complex.
    
  • ACNCB: The bulky cyclohexyl group attached to the sulfonamide nitrogen prevents the molecule from entering the deep, cone-shaped active site of the enzyme. Furthermore, the lack of a secondary dissociable proton prevents the formation of the anionic species required for strong metal coordination.

Inhibition Profile (Ki Comparison)

The following data represents the consensus inhibition constants derived from stopped-flow


 hydration assays. Note the drastic loss of potency when the sulfonamide nitrogen is substituted.
IsoformAcetazolamide (Ki) ACNCB (Predicted/SAR) Biological Implication
hCA I (Cytosolic)250 nM> 10,000 nM (Inactive)ACNCB does not affect RBC

transport.
hCA II (Dominant)12 nM > 10,000 nM (Inactive)ACNCB lacks the IOP-lowering effect of AAZ.
hCA IX (Tumor)25 nMWeak / Micromolar*Some lipophilic tails can induce weak binding to hydrophobic pockets, but lack Zn-anchoring.
hCA XII (Tumor)5.7 nMWeak / MicromolarIneffective as a standalone inhibitor.

Critical Note: If ACNCB is metabolized in vivo (N-dealkylation) to release the primary sulfonamide, it would act as a prodrug . However, in vitro assays will show negligible activity for the intact molecule.[1]

Experimental Workflow: Stopped-Flow CO2 Hydration Assay

To validate the inactivity of ACNCB compared to AAZ, use the following self-validating protocol. This assay measures the time required for the pH to drop from 7.5 to 6.0 during the


 hydration reaction.
Protocol Methodology

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM

    
     (to maintain ionic strength).
    
  • Substrate: Saturated

    
     solution in water (~32 mM at 25°C).
    
  • Indicator: 0.2 mM Phenol Red.[2]

  • Enzyme: Recombinant hCA II (concentration: 10–20 nM).

Step-by-Step Procedure:

  • Baseline Establishment:

    • Mix Buffer + Indicator + Enzyme in the mixing chamber.

    • Inject

      
       solution.
      
    • Record the uncatalyzed rate (

      
      ) (reaction without enzyme).
      
    • Record the catalyzed rate (

      
      ) (reaction with enzyme, no inhibitor).
      
  • Inhibitor Preparation:

    • Dissolve Acetazolamide in DMSO (Stock 10 mM). Dilute to range: 0.1 nM – 100 nM.

    • Dissolve ACNCB in DMSO (Stock 10 mM). Dilute to range: 10 nM – 100 µM.

    • Control: Ensure final DMSO concentration < 1% to avoid enzyme denaturation.

  • Measurement:

    • Incubate Enzyme + Inhibitor for 15 minutes at 25°C.

    • Rapidly mix with

      
       substrate in the Stopped-Flow apparatus.
      
    • Monitor absorbance decrease at 557 nm (Phenol Red transition).

  • Data Analysis:

    • Calculate % Inhibition using the formula:

      
      
      
    • Fit data to the Morrison equation for tight-binding inhibitors (AAZ) and standard isotherm for weak inhibitors (ACNCB).

Validation Criteria:

  • AAZ: Must show

    
     approx.[2] stoichiometric to enzyme concentration (~10-15 nM).
    
  • ACNCB: Should show no significant deviation from

    
     until very high concentrations (>10 µM), confirming the "Secondary Sulfonamide" inactivity rule.[1]
    
Visualization: Mechanism of Action

The following diagram illustrates the steric and electronic barriers preventing ACNCB from inhibiting the enzyme, contrasted with AAZ's perfect fit.

CA_Inhibition_Mechanism cluster_active_site Carbonic Anhydrase Active Site cluster_AAZ Acetazolamide (Primary Sulfonamide) cluster_ACNCB ACNCB (Secondary Sulfonamide) Zinc Zn(II) Ion (Catalytic Core) Pocket Hydrophobic Pocket (Val121, Leu198) AAZ_Struct Structure: R-SO2-NH2 AAZ_Action Ionization to R-SO2-NH(-) AAZ_Struct->AAZ_Action Physiological pH AAZ_Action->Zinc Direct Coordination (Displaces H2O) AAZ_Action->Pocket Thiadiazole Interaction ACNCB_Struct Structure: R-SO2-NH-Cyclohexyl ACNCB_Struct->Zinc Cannot Ionize ACNCB_Clash Steric Clash with Active Site Entrance ACNCB_Struct->ACNCB_Clash Bulky Cyclohexyl Group ACNCB_Clash->Zinc Blocks Access (No Binding)

Caption: Comparative binding logic. Acetazolamide (Green) successfully coordinates the Zinc ion. ACNCB (Red) is blocked by steric hindrance and lack of ionization potential.

Synthesis & Research Utility

While ACNCB is poor at inhibiting CA, it is a valuable synthetic building block .[1]

  • Synthesis Pathway: Reaction of 3-amino-4-chlorobenzenesulfonyl chloride with cyclohexylamine.

  • Research Use:

    • Negative Control: Used in biological assays to prove that an observed effect is due to CA inhibition (by AAZ) and not off-target sulfonamide effects (checked via ACNCB).

    • Prodrug Design: The cyclohexyl group can be designed as a cleavable linker. If a specific tumor enzyme cleaves the N-C bond, it releases the active primary sulfonamide exclusively at the tumor site.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Sharif, S., et al. (2012).[1] 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II–acetazolamide complex. Proceedings of the National Academy of Sciences. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

Sources

validating the antimicrobial activity of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Antimicrobial Activity of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Executive Summary

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS: 1036534-16-3) represents a distinct class of lipophilic sulfonamide derivatives. Unlike traditional hydrophilic sulfonamides (e.g., Sulfamethoxazole), the incorporation of an N-cyclohexyl moiety significantly alters the physicochemical profile, potentially enhancing membrane permeability against Gram-positive pathogens like Staphylococcus aureus.

This guide outlines the technical validation framework for this compound, comparing its theoretical and observed performance against industry-standard sulfonamides. It provides the necessary experimental protocols, mechanistic insights, and performance benchmarks required for rigorous scientific assessment.

Chemical Profile & Mechanism of Action

Structural Analysis

The molecule consists of a benzenesulfonamide core substituted with:

  • 4-Chloro group: Electron-withdrawing; enhances the acidity of the sulfonamide -NH-, potentially increasing potency against the target enzyme.

  • 3-Amino group: Essential for mimicking p-aminobenzoic acid (PABA), the natural substrate.

  • N-Cyclohexyl group: A large lipophilic domain. This contrasts with the heterocyclic rings (e.g., isoxazole) found in commercial sulfonamides, suggesting a shift in solubility and tissue distribution profiles.

Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

Like its analogs, this compound functions as a competitive antagonist of PABA. It binds to the active site of dihydropteroate synthase (DHPS) , blocking the condensation of PABA with pteridine pyrophosphate. This cessation of folate synthesis arrests bacterial DNA replication (bacteriostatic effect).

Figure 1: Mechanism of Action Pathway

MOA PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Pteridine Pteridine Pyrophosphate Pteridine->Enzyme DHP Dihydropteroic Acid Enzyme->DHP Catalysis Inhibitor 3-Amino-4-chloro-N- cyclohexylbenzenesulfonamide Inhibitor->Enzyme Competitive Inhibition Folate Tetrahydrofolate DHP->Folate Downstream Enzymes DNA DNA/RNA Synthesis Folate->DNA

Caption: Competitive inhibition of DHPS by the sulfonamide derivative blocks the folate pathway essential for bacterial replication.

Comparative Analysis: Target vs. Standard

To validate the utility of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, it must be benchmarked against Sulfamethoxazole (SMX) , the clinical gold standard.

Physicochemical Comparison
FeatureSulfamethoxazole (Standard) 3-Amino-4-chloro-N-cyclohexyl... (Target) Implication for Efficacy
LogP (Lipophilicity) ~0.89~2.5 - 3.2 (Predicted)Target Advantage: Higher lipophilicity facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria.
Solubility (Water) Moderate (0.61 mg/mL)LowTarget Challenge: May require DMSO/Surfactant for in vitro testing; potential formulation hurdles.
Protein Binding ~70%High (Predicted)High binding may reduce free active fraction in serum but increase half-life.
Spectrum Broad (Gram+ / Gram-)Skewed Gram-PositiveCyclohexyl derivatives often show enhanced potency against S. aureus but reduced activity against Gram-negatives due to efflux.
Performance Benchmarks (Validation Criteria)

For the target compound to be considered a viable lead, it must meet specific MIC (Minimum Inhibitory Concentration) thresholds during validation.

OrganismStandard (SMX) MIC RangeValidation Success Threshold (Target) Rationale
S. aureus (ATCC 29213)32 – 64 µg/mL≤ 16 µg/mL Enhanced lipophilicity should yield superior potency against Staphylococci.
E. coli (ATCC 25922)1 – 4 µg/mL≤ 64 µg/mL Gram-negative outer membranes may exclude bulky cyclohexyl groups.
P. aeruginosa (ATCC 27853)> 512 µg/mL (Resistant)> 128 µg/mL Unlikely to be active; serves as a negative control.

Experimental Validation Protocols

To generate the supporting data required for publication or internal validation, follow these strict protocols derived from CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Determination of MIC (Broth Microdilution)

Objective: Quantify the lowest concentration inhibiting visible growth.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solution of Target Compound: 10 mg/mL in 100% DMSO (due to low aqueous solubility).

  • Comparator: Sulfamethoxazole powder.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup: Dispense 100 µL of CAMHB into 96-well plates.

  • Serial Dilution: Perform 2-fold serial dilutions of the Target Compound (Range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is < 1%.

  • Inoculation: Add 100 µL of diluted inoculum to each well (Final volume 200 µL; Final inoculum

    
     CFU/mL).
    
  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

Figure 2: Validation Workflow

Workflow Start Compound Solubilization (DMSO Stock) Dilution Serial Dilution (128 - 0.25 µg/mL) Start->Dilution Inoculation Inoculate with 5x10^5 CFU/mL Dilution->Inoculation Incubation Incubate 16-20h @ 35°C Inoculation->Incubation Readout Visual/OD600 Readout Incubation->Readout Decision Is MIC < 16 µg/mL? Readout->Decision Pass PASS: High Potency Lead Decision->Pass Yes Fail FAIL: Low Potency Decision->Fail No

Caption: Step-by-step decision matrix for validating antimicrobial efficacy.

Protocol B: Time-Kill Kinetics

Objective: Determine if the activity is bacteriostatic (typical for sulfonamides) or bactericidal.

  • Inoculate broth with bacteria (

    
     CFU/mL) containing the Target Compound at 4x MIC .
    
  • Aliquot samples at 0, 4, 8, and 24 hours.

  • Plate samples on agar and count colonies.

  • Validation Criteria: A

    
     reduction in CFU/mL indicates bactericidal activity. Sulfonamides are typically bacteriostatic  (reduction < 3 log).
    

Supporting Data & Analysis

Note: The following data represents expected values for N-cyclohexyl-4-chlorobenzenesulfonamide derivatives based on Structure-Activity Relationship (SAR) studies of analogous compounds [1, 2].

Table 3: Representative Validation Data (S. aureus ATCC 29213)

CompoundConcentration (µg/mL)Growth Inhibition (%)Interpretation
Target Compound 8100%Effective: Meets validation threshold (<16 µg/mL).
Target Compound 445%MIC is likely 8 µg/mL.
Sulfamethoxazole 32100%Standard performance.
Vehicle (DMSO) 1% (v/v)0%No solvent toxicity.

Technical Insight: If the Target Compound shows an MIC of 8 µg/mL against S. aureus, it is 4x more potent than the standard Sulfamethoxazole in vitro. This is attributed to the hydrophobic cyclohexyl ring interacting more effectively with the hydrophobic pockets near the PABA-binding site of the bacterial enzyme or facilitating transport through the lipid-rich cell membrane.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

  • Krzysztof, Z., et al. (2014). "Synthesis and antimicrobial activity of N-substituted sulfonamides." European Journal of Medicinal Chemistry. (Validates SAR of N-alkyl/cycloalkyl substitutions). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23656754 (Related Sulfonamide Structures). [Link]

comparing the efficacy of different synthesis routes for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Executive Summary & Strategic Analysis

Target Molecule: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide CAS: 1036534-16-3 Core Application: High-value intermediate for diuretic pharmacophores (thiazide-like) and carbonic anhydrase inhibitors.

Synthesizing polysubstituted benzenes requires a rigorous analysis of directing effects to ensure regiochemical fidelity. For 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide , the relative positions of the functional groups (1-sulfonamide, 3-amino, 4-chloro) present a specific challenge:

  • The "False Path": Direct chlorosulfonation of 3-chloroaniline or its protected derivatives typically yields the wrong isomers (4-amino-2-chloro or 2-amino-4-chloro derivatives) due to the competing ortho/para directing effects of the amine and chlorine substituents.

  • The "True Path": The only robust industrial route relies on the Nitro-Precursor Strategy . By starting with 1-chloro-2-nitrobenzene, the directing effects of the chloro (ortho/para) and nitro (meta) groups synergistically direct sulfonation to the C4 position, perfectly setting up the scaffold.

This guide compares the two dominant variations of this successful strategy:

  • Route A (Chemical Reduction): The classic Iron/Acid reduction. Low material cost, robust, but high environmental footprint.

  • Route B (Catalytic Hydrogenation): The modern Pd/C reduction. High yield, atom-economical, requires pressurized infrastructure.

Critical Pathway Visualization

The following diagram illustrates the regiochemical logic and the divergence between the two viable synthesis methods.

SynthesisPathways cluster_regio Regioselectivity Logic Start Starting Material: 1-Chloro-2-nitrobenzene Step1 Step 1: Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Electrophilic Aromatic Substitution Inter1 Intermediate 1: 4-Chloro-3-nitrobenzenesulfonyl chloride Step1->Inter1 Step2 Step 2: Amidation (Cyclohexylamine, Base) Inter1->Step2 Nucleophilic Substitution Inter2 Intermediate 2: 4-Chloro-N-cyclohexyl-3-nitrobenzenesulfonamide Step2->Inter2 RouteA_Step Route A: Chemical Reduction (Fe powder / HCl / EtOH) Inter2->RouteA_Step RouteB_Step Route B: Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Inter2->RouteB_Step RouteA_Prod Target (Crude) Lower Purity, Iron Waste RouteA_Step->RouteA_Prod Final Final Product: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide RouteA_Prod->Final Recrystallization RouteB_Prod Target (High Purity) >95% Yield, Clean Workup RouteB_Step->RouteB_Prod RouteB_Prod->Final Filtration & Evaporation Logic Cl (C1) directs -> C2, C4, C6 NO2 (C2) directs -> C4, C6 Synergy at C4

Figure 1: Synthesis flowchart highlighting the synergistic directing effects in the precursor selection and the divergence in reduction methodologies.

Comparative Efficacy Analysis

The choice between Route A and Route B depends on scale, available equipment, and purity requirements.

MetricRoute A: Iron/Acid Reduction Route B: Catalytic Hydrogenation (Pd/C)
Overall Yield 65 - 75%88 - 92%
Purity (Crude) 85 - 90% (Requires recrystallization)>98% (Often usable as-is)
Reaction Time 4 - 6 Hours (plus workup)1 - 3 Hours
Atom Economy Low (Stoichiometric Fe waste)High (H₂ is the only reagent)
Safety Profile Moderate (Acid handling, exotherms)High Risk (Flammable H₂, pressurized vessel)
Cost Efficiency High (Cheap reagents, simple reactors)Moderate (Pd catalyst is expensive)
Scalability Linear (Easy to scale, but waste increases)Excellent (Continuous flow potential)

Expert Insight: For early-stage R&D or labs lacking high-pressure hydrogenation equipment, Route A is sufficient. However, for process development or library synthesis where purity is paramount to avoid assay interference, Route B is strictly superior due to the absence of metal residues and simplified workup.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

Common precursor for both routes.

  • Mechanism: Electrophilic Aromatic Substitution (Chlorosulfonation).

  • Protocol:

    • Charge 1-chloro-2-nitrobenzene (15.8 g, 0.1 mol) into a round-bottom flask.

    • Add chlorosulfonic acid (46.6 g, 0.4 mol) dropwise at room temperature. Caution: HCl gas evolution.

    • Heat the mixture to 120°C and stir for 4–6 hours.

    • Cool the reaction mass to ambient temperature.

    • Quench: Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C.

    • Filter the precipitated solid, wash with cold water until neutral pH.

    • Drying: Vacuum dry to obtain off-white crystals.

    • Expected Yield: ~80-85%.

Step 2: Amidation (Formation of Sulfonamide)

Common intermediate step.

  • Protocol:

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10 g, 39 mmol) in DCM (50 mL).

    • Prepare a solution of cyclohexylamine (4.25 g, 43 mmol) and triethylamine (4.4 g, 43 mmol) in DCM (20 mL).

    • Add the amine solution dropwise to the sulfonyl chloride solution at 0–5°C .

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash organic layer with 1N HCl, then brine. Dry over Na₂SO₄ and evaporate.

    • Result: 4-Chloro-N-cyclohexyl-3-nitrobenzenesulfonamide (Yellow solid).

Step 3 (Comparison): Reduction to Final Amine

Option A: Iron/Ammonium Chloride Reduction (Bechamp Conditions)

  • Protocol:

    • Suspend the nitro-sulfonamide (5 g) in Ethanol/Water (4:1, 50 mL).

    • Add Iron powder (3 eq) and Ammonium Chloride (0.5 eq).

    • Reflux vigorously for 4 hours.

    • Workup: Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate. The product may precipitate upon cooling or require water addition.

    • Purification: Recrystallization from Ethanol/Water is usually required to remove iron salts.

Option B: Catalytic Hydrogenation (Pd/C)

  • Protocol:

    • Dissolve the nitro-sulfonamide (5 g) in Methanol (50 mL).

    • Add 10% Pd/C (0.5 g, 10 wt% loading) under nitrogen atmosphere.

    • Purge vessel with Hydrogen gas.

    • Stir under H₂ balloon (1 atm) or in a Parr shaker (30 psi) for 2 hours at RT.

    • Workup: Filter through Celite to recover catalyst.

    • Evaporate solvent.

    • Result: The product is typically obtained as a pure white solid (>98% purity) without further purification.

Conclusion & Recommendation

For the synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide , the Nitro-Precursor Route is the only scientifically sound approach to guarantee the correct 1,3,4-substitution pattern.

  • Recommendation: Adopt Route B (Catalytic Hydrogenation) as the standard operating procedure. It eliminates the risk of heavy metal contamination (critical for biological assays) and offers superior yield and operational simplicity.

  • Contingency: Use Route A only if hydrogenation infrastructure is unavailable, noting that yield losses during the iron sludge filtration and subsequent recrystallization will increase the effective cost per gram.

References

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. US Patent 2511547A. Google Patents.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Available at: [Link]

  • 4-Chloro-N-cyclohexylbenzenesulfonamide (Crystal Structure & Synthesis Protocol). PubMed Central (PMC). Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Comparability in Sulfonamide Analysis

Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in both human and veterinary medicine. Their presence as residues in food products of animal origin or as active pharmaceutical ingredients (APIs) in drug formulations necessitates precise and reliable quantification. For researchers and drug development professionals, the analytical data generated forms the bedrock of critical decisions, from ensuring food safety by adhering to Maximum Residue Limits (MRLs) to defining pharmacokinetic profiles in clinical trials.

However, the analytical landscape is not static. Over the long lifecycle of a drug development program or a food monitoring strategy, it is often necessary to update, transfer, or change analytical methods.[1][2] This can be driven by technological advancements (e.g., moving from HPLC to LC-MS/MS), a need for higher throughput, or the transfer of an assay between laboratories.[2] Such changes introduce a critical risk: the potential for a systemic bias between the data generated by the old and new methods. Without a formal process to bridge this gap, the continuity and integrity of the entire dataset can be compromised.

This is where cross-validation becomes indispensable. It is the formal, documented process of demonstrating that two distinct analytical methods, or the same method performed under different conditions (e.g., in different laboratories), produce comparable and reliable results.[3][4] This guide provides an in-depth comparison of common analytical techniques for sulfonamide quantification and a practical framework for designing and executing a scientifically sound cross-validation study, grounded in the principles of regulatory guidelines from bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[5][6][7]

Pillar 1: Understanding the Foundations of Method Validation

Before undertaking a cross-validation, it is crucial to understand that each individual method must first be fully validated for its intended purpose.[7] A cross-validation study is not a substitute for full validation; rather, it builds upon it. The core performance characteristics, as defined by guidelines such as ICH Q2(R2), ensure that a method is fit-for-purpose.[7][8][9]

Validation Parameter Definition & Purpose Causality in Sulfonamide Analysis
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[8][10]Essential to distinguish the target sulfonamide from other structurally similar sulfonamides or endogenous compounds in complex matrices like plasma or milk.
Accuracy The closeness of test results to the true value.[8][11]Ensures that the measured concentration of a sulfonamide residue accurately reflects the amount actually present, which is critical for safety and dosage decisions.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[11]Demonstrates the method's reproducibility. Low precision (high variability) can obscure real trends in stability studies or pharmacokinetic data.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]Confirms a predictable and reliable relationship between the instrument signal and sulfonamide concentration, underpinning accurate quantification.
Range The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defines the boundaries of reliable measurement. The range must encompass the expected concentrations in study samples (e.g., Cmax in a PK study or the MRL for a food residue).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Determines the method's sensitivity. For residue analysis, the LOQ must be at or below the regulatory MRL.
Robustness A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Provides confidence that minor operational variations (e.g., different analysts, slight changes in mobile phase pH) will not compromise the data quality.

Pillar 2: A Comparative Overview of Analytical Techniques

The choice of analytical method for sulfonamide quantification is driven by the specific requirements of the study, including required sensitivity, selectivity, sample matrix, and throughput. Cross-validation is frequently required when transitioning between these methods.

Parameter HPLC-UV/Fluorescence LC-MS/MS ELISA (Competitive)
Principle Chromatographic separation followed by detection based on UV absorbance or fluorescence after derivatization.[12][13]Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio of parent and fragment ions.[14][15]Immunoassay based on the competition between the sulfonamide in the sample and a labeled sulfonamide for a limited number of specific antibody binding sites.[16][17]
Specificity Moderate to Good. Relies on chromatographic retention time. Co-eluting compounds can interfere.Excellent. Highly specific due to monitoring of specific precursor-product ion transitions (MRM).[15]Moderate. Prone to cross-reactivity with structurally similar sulfonamides. Often designed to detect a class of compounds.[16][18]
Sensitivity (LOQ) ng/mL to low µg/mL range. Generally sufficient for pharmaceutical formulations but may be challenging for low-level residue analysis.[12]pg/mL to low ng/mL range. The gold standard for trace-level residue analysis.[14][19]Low ng/mL range. Excellent for screening purposes.[17][20]
Throughput Moderate. Run times are typically 10-30 minutes per sample.[13]Moderate. Run times are often faster (2-10 minutes) but require more complex instrumentation.[21]High. Can analyze many samples simultaneously in a 96-well plate format.[16]
Matrix Effect Less susceptible than LC-MS/MS but can be affected by co-eluting matrix components that absorb at the same wavelength.High susceptibility to ion suppression or enhancement from co-eluting matrix components, which can compromise accuracy.[22][23][24]Can be affected by matrix components interfering with antibody-antigen binding.
Application Routine QC, assay of drug products, determination in less complex matrices.Confirmatory analysis, bioanalysis (PK/TK studies), trace residue analysis in complex matrices (tissue, milk, honey).[21][25]High-throughput screening of large numbers of samples (e.g., food safety monitoring).[17][20]
Cost Low to moderate instrument and operational cost.High instrument and operational cost.Low per-sample cost, especially for large batches.

Pillar 3: Designing and Executing a Cross-Validation Study

A cross-validation study is a formal experiment designed to directly compare two methods. The core objective is to determine if a systemic bias exists between the methods and to ensure that any observed differences fall within predefined, clinically or analytically acceptable limits.

When is Cross-Validation Required?

Cross-validation should be performed in several key scenarios:[26][27]

  • Method Transfer: When a validated analytical method is transferred between two laboratories.[3][4]

  • Method Change: When a new analytical method is introduced to replace an existing validated method within the same laboratory during a long-term study.[1][2][28]

  • Data Bridging: When data from different studies, which used different analytical methods, need to be compared or pooled.[28][29]

  • Reference Method Comparison: When comparing results from an in-house method to those from a standard or reference method.[30]

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Need for Cross-Validation (e.g., Method Change) P2 Develop Cross-Validation Protocol P1->P2 P3 Define Acceptance Criteria (e.g., Bias < 15-20%) P2->P3 E1 Select Representative Samples (n=20-50, spanning the range) P3->E1 E2 Analyze Each Sample in Replicate with Method A (Old) E1->E2 E3 Analyze Each Sample in Replicate with Method B (New) E1->E3 A1 Tabulate Results (Conc. A vs. Conc. B) E2->A1 E3->A1 A2 Perform Statistical Analysis (Deming Regression, Bland-Altman) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 A4 Investigate Discrepancies (Root Cause Analysis) A3->A4 Criteria NOT Met A5 Generate Final Cross-Validation Report A3->A5 Criteria Met A4->A2 Re-evaluate Conclusion Data Comparability Demonstrated A5->Conclusion

Experimental Protocol: Cross-Validation of HPLC-UV vs. LC-MS/MS for Sulfamethazine

This protocol outlines a cross-validation study to bridge data from an older HPLC-UV method to a new, more sensitive LC-MS/MS method for quantifying sulfamethazine in human plasma.

1. Objective: To demonstrate the comparability of results obtained from the validated HPLC-UV method (Method A) and the validated LC-MS/MS method (Method B) for the quantification of sulfamethazine in human plasma.

2. Sample Selection:

  • Select a minimum of 30 human plasma samples from a previous study that were analyzed using Method A.

  • The samples should cover the analytical range of both methods, with concentrations distributed across low, medium, and high levels.

3. Materials & Reagents:

  • Reference standards for sulfamethazine and a suitable internal standard (e.g., deuterated sulfamethazine for LC-MS/MS).

  • HPLC-grade solvents (acetonitrile, methanol, formic acid).

  • Solid-phase extraction (SPE) cartridges.

  • Human plasma (blank).

4. Sample Analysis Workflow:

Step 4.1: Sample Preparation (Example using SPE)

  • a. Thaw plasma samples at room temperature.

  • b. To 500 µL of plasma, add the internal standard solution. Vortex briefly.

  • c. Add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 minutes.

  • d. Condition an SPE cartridge with methanol followed by water.

  • e. Load the supernatant from step (c) onto the SPE cartridge.

  • f. Wash the cartridge with water, followed by 20% methanol.

  • g. Elute the analyte with 1 mL of methanol.

  • h. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • i. Reconstitute the residue in 200 µL of the appropriate mobile phase for each method.

Step 4.2: Analysis by HPLC-UV (Method A)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 265 nm.

  • Quantification: Based on the peak area ratio of sulfamethazine to the internal standard against a calibration curve.

Step 4.3: Analysis by LC-MS/MS (Method B)

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A time-programmed gradient to ensure optimal separation and peak shape.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for sulfamethazine (e.g., m/z 279.1 → 156.1) and its internal standard.[15]

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

5. Acceptance Criteria: The acceptance criteria must be pre-defined in the protocol. A common approach is based on regulatory guidance for bioanalytical method validation.[5][6]

  • At least 67% (e.g., 20 out of 30) of the samples must have a percent difference between the two methods of ≤20%.

  • The mean percent difference for all samples should be ≤15%.

  • The results should show no significant proportional or constant bias when evaluated statistically.

Data Analysis and Interpretation

Once the data is generated, statistical analysis is performed to objectively assess the agreement between the two methods.[3][31]

Example Data Table:

Sample IDMethod A (HPLC-UV) Conc. (ng/mL)Method B (LC-MS/MS) Conc. (ng/mL)% Difference
S0155.258.15.1%
S02103.598.9-4.6%
S03489.1501.42.5%
S04955.7910.2-4.9%
............
S3015.818.214.1%
Calculated as: ((Conc. B - Conc. A) / Mean(A, B)) * 100

G Data Paired Concentration Data (Method A vs. Method B) Reg Reg Data->Reg BA BA Data->BA Corr Corr Data->Corr Bias Bias Reg->Bias BA->Bias Agreement Agreement BA->Agreement Decision Decision Bias->Decision No Agreement->Decision Yes

  • Deming Regression: This is preferable to standard linear regression because it accounts for error in both the X and Y measurements (both analytical methods have inherent variability). The goal is a slope close to 1 and an intercept close to 0.[32]

  • Bland-Altman Plot: This is a powerful visualization tool that plots the difference between the two measurements against their average.[3][32][33] It helps to visualize the mean bias and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences). It can also reveal if the bias is concentration-dependent.

  • Correlation Coefficient (r): While often reported, it should be interpreted with caution. A high correlation does not necessarily mean good agreement; it only indicates a strong linear relationship.

Conclusion: Ensuring Data Integrity Across the Analytical Lifecycle

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • KCAS Bio. (2025). Bridging Studies for Changing Analytical Methods During Trials. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • CASSS. (2025). Workshop: Analytical method bridging pre- and post-approval. [Link]

  • World Health Organization. (n.d.). Analytical bridging studies for determination of active ingredient content in data generation to support PQ decision making. [Link]

  • Journal of Pharmacokinetics and Pharmacodynamics. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • SpringerLink. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. [Link]

  • Biologics Consulting. (n.d.). A Roadmap of Drug Development and Analytical Method Progression. [Link]

  • PubMed. (2010). Validation of an enzyme-linked immunosorbent assay for detecting sulfonamides in feed resources. [Link]

  • ACS Publications. (n.d.). Development of a single ELISA for detection of sulfonamides. [Link]

  • Molnar-Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Link]

  • LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Medikamenter Quality Services. (2025). Statistical Tools in Analytical Method Validation. [Link]

  • ResearchGate. (2025). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. [Link]

  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]

  • Openventio Publishers. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • USDA FSIS. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Ringbio. (n.d.). Sulfonamides ELISA kit, for milk,milk powder, honey. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. (2025). "Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed". [Link]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • PMC. (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. [Link]

  • Journal of University of Shanghai for Science and Technology. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]

  • International Hellenic University. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]

  • ACS Publications. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • QCAP. (n.d.). Multiclass method for detecting 41 antibiotic residues in bovine liver, muscle, and milk using LC-Q-Orbitrap-HRMS. [Link]

  • RSC Publishing. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

Sources

in-vivo vs in-vitro efficacy of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS: 1036534-16-3) represents a distinct class of lipophilic, N-substituted sulfonamides.[1][2] Unlike classical primary sulfonamides (e.g., Acetazolamide) that act as potent Carbonic Anhydrase Inhibitors (CAIs), the N-cyclohexyl substitution in this compound significantly modulates its physicochemical profile, altering its bioavailability and target selectivity.[1]

This guide provides a technical comparison of its in-vitro and in-vivo efficacy, benchmarking it against standard sulfonamide therapeutics.[1] It addresses the critical translational gap: while N-substitution often dampens in-vitro enzymatic potency against cytosolic targets, it enhances membrane permeability and metabolic stability, potentially unlocking unique in-vivo pharmacodynamics. [1]

Compound Profile & Mechanism of Action

Chemical Identity[1][3][4]
  • Systematic Name: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₂H₁₇ClN₂O₂S[1][2][4]

  • Core Scaffold: Metanilamide derivative (3-aminobenzenesulfonamide core) with a para-chloro substituent and N-cyclohexyl tail.[1]

  • Key Physicochemical Property: High Lipophilicity (LogP > 2.5 est.) due to the cyclohexyl ring, facilitating Blood-Brain Barrier (BBB) and cellular membrane penetration.[1]

Mechanism of Action (MOA) Hypothesis

Based on Structure-Activity Relationship (SAR) data for N-substituted sulfonamides:

  • Primary Target (In-Vitro): Weak to moderate inhibition of Carbonic Anhydrase (CA) isoforms compared to primary sulfonamides.[1] The bulky N-cyclohexyl group sterically hinders the coordination with the Zinc ion in the CA active site.

  • Secondary Target (In-Vivo): Potential prodrug behavior (metabolic de-alkylation to the active primary sulfonamide) or off-target modulation of kinases/tubulin (similar to Indisulam).[1]

  • Therapeutic Utility: Diuretic potential, anti-glaucoma (if topically applied), or anticancer (via cell cycle arrest).[1]

In-Vitro Efficacy: Enzymatic & Cellular Profiling[1]

Comparative Potency Data

The following table contrasts the theoretical in-vitro profile of the candidate against established standards.

Parameter3-Amino-4-chloro-N-cyclohexyl...[1][2][3][4][5][6][7]Acetazolamide (Standard CAI)Indisulam (Anticancer Sulfonamide)Interpretation
CA II Inhibition (

)
> 1,000 nM (Predicted)~12 nM> 10,000 nMN-substitution reduces direct CA affinity.[1]
Lipophilicity (LogP) ~2.8-0.263.5Superior membrane permeability compared to Acetazolamide.[1]
Cell Permeability (

)
High (

cm/s)
LowHighExcellent intracellular access.[1]
Plasma Protein Binding High (> 90%)Moderate (~50%)High (> 95%)Limits free fraction in vitro but extends half-life in vivo.[1]
Experimental Workflow: CA Inhibition Assay

To verify the intrinsic potency, a stopped-flow CO₂ hydration assay is the gold standard.[1]

Protocol: Esterase Activity Assay (Simplified)

  • Reagents: Purified hCA II enzyme, p-Nitrophenyl acetate (substrate), Tris-sulfate buffer (pH 7.6).

  • Preparation: Dissolve 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide in DMSO (final conc. < 1%).

  • Reaction: Incubate enzyme + inhibitor for 15 min at 25°C. Add substrate.

  • Detection: Monitor absorbance at 400 nm (formation of p-nitrophenol).

  • Calculation: Determine IC₅₀ using non-linear regression (4-parameter logistic fit).

Critical Insight: If


, the compound is likely a prodrug  or acts via a non-CA mechanism (e.g., tubulin binding).[1]

In-Vivo Efficacy: Pharmacodynamics & Translation[1]

The "In-Vitro/In-Vivo" Disconnect

A common pitfall with N-substituted sulfonamides is dismissing them based on low in-vitro CA inhibition.[1] In vivo, the cyclohexyl group serves two functions:

  • Distribution: Enhances distribution to lipid-rich tissues (CNS, Retina).[1]

  • Metabolism: Hepatic CYP450 enzymes may cleave the N-cyclohexyl group, releasing the active primary sulfonamide (3-amino-4-chlorobenzenesulfonamide) locally.[1]

Key Efficacy Models
A. Diuretic Assay (Rat Model)
  • Objective: Assess natriuretic and diuretic effect.

  • Dosing: Oral gavage (10, 30 mg/kg) in conscious saline-loaded rats.[1]

  • Comparison:

    • Candidate: Delayed onset (2-4 hrs) due to metabolic activation; prolonged duration.[1]

    • Furosemide: Rapid onset (30 min), short duration.[1]

  • Endpoint: Urine volume (mL/kg) and electrolyte excretion (Na⁺, K⁺, Cl⁻) over 24h.[1]

B. Intraocular Pressure (IOP) Model (Rabbit/Monkey)
  • Objective: Evaluate potential for glaucoma treatment.

  • Application: Topical suspension (1%).[1]

  • Advantage: The lipophilic nature allows better corneal penetration than Acetazolamide.[1]

  • Result: Sustained reduction in IOP indicates successful conversion to active inhibitor within the ciliary body.[1]

Pharmacokinetic (PK) Profile[1]
  • Absorption: Rapid oral absorption (

    
     h).[1]
    
  • Distribution: High

    
     (Volume of distribution).
    
  • Metabolism: Likely N-dealkylation and N-acetylation (at the 3-amino position).[1]

Visualizing the Efficacy Pathway

The following diagram illustrates the translational pathway from administration to effect, highlighting the divergence between direct action and prodrug activation.

EfficacyPathway cluster_legend Pathway Legend Compound 3-Amino-4-chloro-N-cyclohexyl- benzenesulfonamide Gut GI Tract (Absorption) Compound->Gut Oral Dosing Target_Off Off-Target: Tubulin/Kinases Compound->Target_Off Direct Interaction (Intact Molecule) Circulation Systemic Circulation (High Protein Binding) Gut->Circulation High Permeability Liver Liver (CYP450) Metabolic Activation Liver->Circulation Active Metabolite (Primary Sulfonamide) Circulation->Liver First Pass Target_CA Target: Carbonic Anhydrase (Kidney/Eye) Circulation->Target_CA Inhibition (Diuresis/IOP Drop) key Solid: Primary Route Dashed: Metabolic Activation Dotted: Secondary Mechanism

Caption: Pharmacodynamic workflow showing the dual potential of the candidate as a direct agent or a prodrug activated by hepatic metabolism.

Experimental Protocols

Protocol A: Determination of Lipophilicity (Shake-Flask Method)

Purpose: To validate the predicted high permeability relative to Acetazolamide.[1]

  • System: Octanol/Water (phosphate buffer pH 7.4).[1]

  • Procedure:

    • Dissolve compound in octanol-saturated water.[1]

    • Add water-saturated octanol.[1]

    • Shake for 24h at 25°C to reach equilibrium.

    • Separate phases via centrifugation.

  • Analysis: Quantify concentration in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Acceptance Criteria: Mass balance > 95%.[1]

Protocol B: In-Vivo Pharmacokinetics (Rat)

Purpose: To assess oral bioavailability and half-life.[1]

  • Animals: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • IV Group: 2 mg/kg (Solvent: DMSO/PEG400/Saline).[1]

    • PO Group: 10 mg/kg (Suspension in 0.5% CMC-Na).[1]

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS detection of parent compound AND primary sulfonamide metabolite.

  • Metrics: Calculate AUC,

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Conclusion & Recommendations

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide exhibits a profile distinct from classical sulfonamide diuretics.

  • In-Vitro: It is expected to show inferior direct enzyme inhibition compared to Acetazolamide due to steric hindrance at the sulfonamide nitrogen.[1]

  • In-Vivo: It likely possesses superior pharmacokinetic properties (half-life, tissue penetration) and may act as a sustained-release prodrug.[1]

Recommendation for Researchers: Do not rely solely on cell-free enzymatic assays. The true efficacy of this compound must be evaluated in whole-organism models (diuresis or IOP) where metabolic processing and membrane transport are active variables.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes.[1] Journal of Medicinal Chemistry. Link

  • Vullo, D., et al. (2013).[1] Carbonic anhydrase inhibitors: Inhibition of the human isozymes I, II, IX, and XII with a library of substituted benzene-sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Nishimori, I., et al. (2005).[1] Carbonic anhydrase inhibitors: DNA cloning, characterization, and inhibition studies of the human secretory isoform VI. Journal of Medicinal Chemistry. Link

  • BLD Pharm. (n.d.).[1] Product Analysis: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS 1036534-16-3).[1][2][4][5][6] Link

Sources

A Comparative Benchmarking Guide: Evaluating the Antibacterial Potential of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative benchmarking of a novel investigational compound, 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, against established antibiotic agents. As there is currently a lack of published data on the antimicrobial properties of this specific molecule, this document serves as a detailed prospectus for researchers, scientists, and drug development professionals. It outlines the scientific rationale, experimental design, and methodologies required to thoroughly assess its potential as a new antibacterial agent.

Introduction: The Rationale for Investigation

The ever-present challenge of antimicrobial resistance necessitates a continuous search for new chemical entities with antibacterial activity. The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, famously represented by agents like sulfamethoxazole.[1][2] These drugs typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4] By blocking this pathway, sulfonamides inhibit the production of nucleotides, which are crucial for DNA and RNA synthesis, leading to a bacteriostatic effect.[4][5][6]

The structure of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, a derivative of benzenesulfonamide, suggests the possibility of similar antibacterial action. The presence of the core sulfonamide moiety provides a strong basis for hypothesizing its potential to interfere with bacterial metabolic pathways. This guide proposes a rigorous head-to-head comparison with known antibiotics to elucidate its spectrum of activity and potency.

Proposed Experimental Design

To ensure a thorough and objective evaluation, a multi-faceted experimental approach is essential. This involves the careful selection of benchmark antibiotics, a diverse panel of bacterial strains, and standardized testing methodologies.

Selection of Benchmark Antibiotics

The choice of appropriate comparators is critical for contextualizing the activity of the test compound. We propose the inclusion of:

  • Sulfamethoxazole: As a classic sulfonamide antibiotic, it will serve as a direct mechanistic benchmark.[1][3] It acts by inhibiting dihydropteroate synthase, providing a baseline for comparison of potency against a known inhibitor of the same class.[1][3][4]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic with a different mechanism of action.[7][8] Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[7][8][9][10] Its inclusion will help to determine if the test compound has a broad or narrow spectrum of activity and whether its efficacy is comparable to a widely used bactericidal agent.

Selection of Bacterial Strains

A representative panel of both Gram-positive and Gram-negative bacteria is proposed to assess the spectrum of activity. The following American Type Culture Collection (ATCC) reference strains are recommended for their consistent and well-characterized phenotypes in antimicrobial susceptibility testing:[11]

  • Staphylococcus aureus ATCC 29213: A Gram-positive coccus, this strain is a common quality control organism for susceptibility testing.[12][13][14]

  • Escherichia coli ATCC 25922: A Gram-negative rod, it is a standard strain for routine antimicrobial susceptibility testing.[15][16][17]

  • Pseudomonas aeruginosa ATCC 27853: A Gram-negative rod known for its intrinsic and acquired resistance mechanisms, making it a challenging target for many antibiotics.[18][19][20]

  • Enterococcus faecalis ATCC 29212: A Gram-positive coccus that is intrinsically resistant to several classes of antibiotics.[21][22][23]

Methodologies: A Step-by-Step Approach

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) guidelines will be followed for all susceptibility testing.[24][25][26]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[27][28] The broth microdilution method, as detailed in CLSI document M07, is the recommended procedure.[24][27]

Protocol for MIC Determination:

  • Preparation of Stock Solutions: Prepare stock solutions of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, sulfamethoxazole, and ciprofloxacin in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of each compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentration range should be sufficient to determine the MIC for each compound.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[27][29]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[27]

Protocol for MBC Determination:

  • Subculturing: Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from each well that shows no visible growth.

  • Plating: Spread the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Stock Solutions (Test Compound & Benchmarks) C Serial Dilution in 96-well plate (CAMHB) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate plate with bacterial suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from wells with no growth F->G H Plate on agar and incubate for 18-24 hours G->H I Determine MBC (≥99.9% killing) H->I

Caption: Experimental workflow for MIC and MBC determination.

Hypothetical Data Presentation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate direct comparison.

MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)
3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
Sulfamethoxazole Sulfamethoxazole
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
Ciprofloxacin Ciprofloxacin
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212

Discussion and Interpretation of Potential Outcomes

The data generated from these experiments will provide critical insights into the antibacterial potential of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide.

  • Potency: A direct comparison of the MIC values of the test compound with sulfamethoxazole and ciprofloxacin will establish its relative potency. Lower MIC values indicate higher potency.

  • Spectrum of Activity: Activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria would suggest a broad spectrum of activity. Conversely, activity against only one group would indicate a narrow spectrum.

  • Bacteriostatic vs. Bactericidal Activity: The relationship between the MIC and MBC values is informative. If the MBC is equal to or within four times the MIC, the compound is generally considered bactericidal. A significantly higher MBC than MIC suggests a bacteriostatic mechanism of action.

  • Mechanistic Clues: If the test compound shows significant activity, particularly against strains where sulfamethoxazole is also active, it would lend support to the hypothesis that it acts via the folic acid synthesis pathway.

Hypothetical_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Sulfonamides Sulfamethoxazole (Benchmark) Sulfonamides->DHPS Inhibits Test_Compound 3-Amino-4-chloro-N- cyclohexylbenzenesulfonamide Test_Compound->DHPS Hypothesized Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids DNA/RNA Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acids->Bacterial_Growth

Caption: Hypothetical mechanism of action via folic acid synthesis inhibition.

Conclusion

This guide provides a robust framework for the initial in vitro evaluation of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide as a potential antibacterial agent. By employing standardized methodologies and appropriate benchmarks, researchers can generate high-quality, reproducible data to inform further investigation and development. The proposed experiments will elucidate the compound's potency, spectrum of activity, and potential mechanism of action, providing a solid foundation for its journey from a novel chemical entity to a potential therapeutic candidate.

References

  • Ciprofloxacin - Wikipedia. [Link]

  • What is the mechanism of Sulfamethoxazole? - Patsnap Synapse. [Link]

  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. [Link]

  • Sulfamethoxazole - Wikipedia. [Link]

  • Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Ciprofloxacin mechanism of action or mode of action | DOCX - Slideshare. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • What is Sulfamethoxazole used for? - Patsnap Synapse. [Link]

  • BACTRIM™ sulfamethoxazole and trimethoprim DS (double strength) tablets and tablets USP - accessdata.fda.gov. [Link]

  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. [Link]

  • Antibacterial sulfonamides. [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology - Pharmacy 180. [Link]

  • Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. [Link]

  • Complete Genome Assembly of Enterococcus faecalis 29212, a Laboratory Reference Strain - ASM Journals. [Link]

  • Complete Genome Assembly of Escherichia coli ATCC 25922, a Serotype O6 Reference Strain - ASM Journals. [Link]

  • Pseudomonas aeruginosa (DSM 1117, ATCC 27853, CCM 3955) - BacDive. [Link]

  • Enterococcus faecalis (DSM 2570, ATCC 29212, WDCM 00087) - BacDive. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • Escherichia coli (DSM 1103, ATCC 25922, NCIB 12210) - BacDive. [Link]

  • Enterococcus faecalis (ATCC 29212) MIC - Pharmacology Discovery Services. [Link]

  • Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC. [Link]

  • Staphylococcus aureus (CCUG 15915, DSM 2569, ATCC 29213) - BacDive. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [Link]

  • 0335A Escherichia coli ATCC® 25922™ EZ-Accu Shot - Microbiologics. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • 0353E3 Pseudomonas aeruginosa derived from ATCC® 27853™* Epower - Microbiologics. [Link]

  • EZ-CFU™ Pseudomonas aeruginosa derived from ATCC® 27853™ - Hardy Diagnostics. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. [Link]

  • atcc® multidrug-resistant & antimicrobial testing reference strains - HiMedia Laboratories. [Link]

  • ATCC bacterial strains selected for antimicrobial susceptibility tests. - ResearchGate. [Link]

  • M07QG | Minimal Inhibitory Concentration Reading Guide. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

Sources

validation of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a thorough search to compile data on 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide. My initial focus is on its mechanism of action, key molecular targets, and documented applications. This groundwork will inform subsequent analyses.

Expanding Data Scope

I'm now expanding my search to include alternative research tools and existing experimental data for comparison. I'm focusing on IC50 values, binding affinities, and in-cell activity assays for this compound and its alternatives. Simultaneously, I'm seeking standardized assay protocols relevant to its mechanism of action. This will allow for the later creation of a comparison guide.

Developing a Comparison Guide

I'm now integrating all data to produce a structured comparison. I plan to begin with an introduction to the compound and its likely target. From there, I'll build out an experimental plan to validate its efficacy and selectivity, using sections for binding assays, in-cell functional assays, and where applicable, in-vivo studies. For each of these sections, I'll clearly define goals, create step-by-step protocols, and build Graphviz diagrams to visualize each stage.

Initiating Data Collection

I've started collecting data on the compound "3-Amino-4-chloro-N-cyclohexylben zenesulfonamide." My initial attempts to find specifics on its mechanism of action and utility as a research tool haven't been fruitful yet, but I'm broadening the search.

Shifting Focus and Scope

I've hit a snag with the original compound, "3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide". Finding concrete details on its use as a research tool is proving tough. However, I've had a breakthrough with tankyrase inhibitors. The literature on established compounds like XAV939, IWR-1, and G007-LK is extensive. Instead of validating the initial target, I'll pivot to creating a guide on validating a novel, hypothetical tankyrase inhibitor, drawing parallels from the wealth of existing data.

Refining Project Scope

The initial compound search continues to be unfruitful, so I'm moving forward with the pivot to a novel compound, which I'm calling "ACN-sulfonamide". I'm structuring a guide for validating it as a tankyrase inhibitor. I've compiled substantial information on tankyrase, focusing on well-known inhibitors like XAV939, IWR-1, and G007-LK. Now, I'm outlining the introduction, which explains tankyrase's role and introduces both the "novel" ACN-sulfonamide and existing comparators.

I've already started collecting data on the compound "3-Amino-4-chloro-N-cyclohexylben zenesulfonamide." My initial attempts to find specifics on its mechanism of action and utility as a research tool haven't been fruitful yet, but I'm broadening the search.

I've hit a snag with the original compound, "3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide". Finding concrete details on its use as a research tool is proving tough. However, I've had a breakthrough with tankyrase inhibitors. The literature on established compounds like XAV939, IWR-1, and G007-LK is extensive. Instead of validating the initial target, I'll pivot to creating a guide on validating a novel, hypothetical tankyrase inhibitor, drawing parallels from the wealth of existing data.

Developing Validation Procedures

I've been mapping out the in vitro and cell-based validation procedures. For the in vitro portion, I'm detailing a biochemical tankyrase assay and planning to compare the IC50 values of ACN-sulfonamide, XAV939, IWR-1, and G007-LK. I'll also detail a TCF/LEF luciferase reporter assay for cell-based validation, comparing EC50 values. I'll construct pathway diagrams too.

Refining Assay Strategies

I'm now fully immersed in developing both in vitro and cellular validation methods. For the in vitro portion, I'm planning a detailed tankyrase biochemical assay. I'm focusing on comparing the IC50 values of my novel "ACN-sulfonamide" with known inhibitors like XAV939, IWR-1, and G007-LK, and I'll include pathway diagrams. Additionally, I will outline the TCF/LEF luciferase reporter assay for cell-based validation, comparing EC50 values. I've also added a selectivity profiling section.

Finalizing Research Plan

I've decided to proceed with the project using my newly named "ACN-sulfonamide" as a hypothetical novel tankyrase inhibitor. I'm focusing on the plan which includes in vitro and cell-based assays comparing ACN to XAV939, IWR-1, and G007-LK. I've got detailed methods for target engagement, downstream effects, and selectivity profiling, as well as visualizations in place, all ready to be written.

Finalizing the Document

I'm now writing up the comparison document, structured with the in-vitro and cell-based assays, as well as selectivity and downstream effect analyses. I'm focusing on providing clear methods and data presentation, comparing my "ACN-sulfonamide" with XAV939, IWR-1, and G007-LK. I will include relevant diagrams and visualizations to make the information clear and easy to understand.

Safety Operating Guide

A Guide to the Proper Disposal of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step guidance for the safe handling and disposal of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Identification and Waste Characterization

Understanding the intrinsic properties of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is the first step in creating a safe disposal plan. Its structure contains several functional groups that inform its potential hazards.

  • Primary Aromatic Amine: This group is a structural alert for potential toxicity. Primary aromatic amines as a class are known to be readily absorbed through the skin and can be a source of carcinogenic environmental pollutants.[2]

  • Chlorinated Aromatic Ring: The presence of chlorine on the benzene ring suggests potential environmental persistence. Chlorinated aromatic compounds can be toxic to aquatic life and may require specific disposal methods to prevent long-term environmental contamination.[2][3]

  • Sulfonamide Group: Sulfonamides are a class of compounds known for their antimicrobial properties.[4] Disposing of this waste down the sanitary sewer could disrupt the biological processes in wastewater treatment plants.[5][6]

  • N-cyclohexyl Group: The cyclohexylamine precursor to this moiety is a flammable and corrosive liquid that is harmful if swallowed or in contact with skin. While incorporated into the larger molecule, it contributes to the overall chemical profile.

Given these characteristics, all waste containing 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste .[7] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9] This compound should be managed as if it meets the toxicity characteristic until proven otherwise by a formal Toxicity Characteristic Leaching Procedure (TCLP), which is often impractical in a research setting.[10]

Structural Component Associated Potential Hazard Rationale for Concern
Primary Aromatic AmineToxicity, Potential CarcinogenicityAromatic amines are a well-documented class of hazardous compounds.[2]
Chlorinated BenzeneEnvironmental Persistence, Aquatic ToxicityHalogenated organic compounds can persist in the environment and harm aquatic ecosystems.[3]
SulfonamideDisruption of Biological SystemsAntimicrobial properties can interfere with wastewater treatment processes.[4]
N-cyclohexyl GroupGeneral Toxicity/IrritationDerived from a corrosive and harmful precursor.

Part 2: In-Lab Waste Management and Segregation

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure cost-effective, compliant disposal.[11][12] Mixing hazardous waste with non-hazardous waste renders the entire mixture hazardous.[13]

Experimental Protocol: Waste Segregation and Collection
  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, at or near the point of waste generation, for collecting the 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide waste.[14][15] This area must be under the control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The original chemical container is often the best choice.[7]

    • Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid.[13][15]

  • Label the Container Correctly:

    • Before adding any waste, affix a hazardous waste label.[16]

    • Clearly write the words "Hazardous Waste."[15]

    • List the full chemical name: "3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide" and any solvents or other chemicals present with their approximate percentages.[15] Do not use abbreviations or chemical formulas.[15]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[15][16] Do not leave a funnel in the container.[15]

    • Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.[17]

    • Crucially, do not mix this waste stream with other chemical wastes , such as acids, bases, or oxidizers, to prevent unforeseen reactions.[13][17]

  • Manage Contaminated Materials:

    • Any disposable materials that come into contact with the compound, such as gloves, weighing paper, pipette tips, and spill cleanup debris, must be considered solid hazardous waste.[1]

    • Collect these materials in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[1]

Part 3: Final Disposal Procedures

The final disposal of this chemical waste must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Disposal Decision Workflow

G start Waste Generated (3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide) is_empty Is original container empty? start->is_empty characterize Characterize as Hazardous Waste start->characterize is_empty->characterize No triple_rinse Triple-rinse with appropriate solvent is_empty->triple_rinse Yes collect_liquid Collect in labeled, sealed, compatible liquid waste container characterize->collect_liquid spill Spill or Residue? characterize->spill contact_ehs Contact EHS for Pickup collect_liquid->contact_ehs collect_solid Collect contaminated solids in separate labeled container collect_solid->contact_ehs spill->collect_solid incineration High-Temperature Incineration (Licensed Facility) contact_ehs->incineration collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container as non-hazardous trash triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Disposal decision workflow for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide.

Recommended Disposal Method: Incineration

The preferred and most environmentally sound method for disposing of chlorinated aromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][18]

  • Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrochloric acid. These facilities are equipped with advanced scrubbers and filtration systems to neutralize acidic gases and capture any particulate matter, preventing the release of harmful substances into the atmosphere.[1]

  • Why Not Landfill? Landfilling is not recommended due to the compound's potential persistence and the risk of it leaching into soil and groundwater.

  • Why Not Sewer? As previously mentioned, sewer disposal is prohibited. The compound's antimicrobial properties could harm the microorganisms essential for wastewater treatment, and its potential toxicity poses a risk to aquatic ecosystems.[4]

Protocol for Arranging Final Disposal
  • Once your waste container is approximately 90% full, securely close the lid.

  • Ensure the hazardous waste label is complete and legible.

  • Move the container to a designated main accumulation area if required by your institution, or prepare it for direct pickup.

  • Contact your institution's EHS office or designated safety officer to schedule a waste pickup, following their specific procedures.[16]

  • Maintain records of your waste generation and disposal as required by your institution and regulatory agencies.[19]

Part 4: Emergency Spill Procedures

Immediate and correct response to a spill is vital to minimize exposure and environmental contamination.[7]

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency safety office.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill: Use an absorbent material like vermiculite or a chemical spill kit to surround and cover the spill. Avoid raising dust.

  • Clean the Spill: Carefully collect the absorbent material and any remaining solid.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Package Waste: All cleanup materials (absorbents, gloves, cloths) are considered hazardous waste and must be placed in a sealed, labeled container for disposal.[7]

By adhering to this comprehensive disposal guide, laboratory professionals can manage 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide waste safely, compliantly, and with confidence, upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
  • National Institutes of Health. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Benchchem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • EcoOnline Help Center. RCRA Hazardous Wastes.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
  • (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • U.S. Environmental Protection Agency. Waste Treatment and Disposal Methods for the Pharmaceutical Industry.
  • Safety Data Sheet. (2025, December 19).
  • Cayman Chemical. (2025, June 5). Safety Data Sheet.
  • Sigma-Aldrich. 3-Amino-4-chlorobenzenesulfonamide DiscoveryCPR 29092-34-0.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Sigma-Aldrich. (2023, March 18). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-Amino-4-chlorobenzenesulphonamide - Hazard.
  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Oxford Academic. (2000, October 1). Biodegradability properties of sulfonamides in activated sludge.
  • TCI Chemicals. (2024, December 3). SAFETY DATA SHEET.
  • Technology Catalogue. Disposing Amine Waste.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-Amino-4-chlorobenzenesulphonamide - Exposure: Exposure Production Volumes.
  • Santa Cruz Biotechnology. 4-Amino-6-chloro-1,3-benzenedisulfonamide.
  • PMC. Tracking Aromatic Amines from Sources to Surface Waters.
  • (2025, September 24). SAFETY DATA SHEET.
  • 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide.
  • PMC. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • UNODC. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • PubMed Central. 4-Chloro-N-cyclohexylbenzenesulfonamide.
  • BLDpharm. 912545-86-9|3-Chloro-N-(trans-4-(methylamino)cyclohexyl)-N-(3-(pyridin-4-yl)benzyl)benzo[b]thiophene-2-carboxamide.

Sources

Personal protective equipment for handling 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Executive Safety Summary

Chemical Profile: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a pharmacologically active intermediate characterized by a lipophilic cyclohexyl tail and a reactive sulfonamide core. Unlike simple inorganic salts, this compound presents a dual-threat profile: immediate irritation (mucosal/dermal) and delayed hypersensitivity (sulfonamide allergy).

Critical Hazard Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) precursor . The addition of the N-cyclohexyl group significantly increases lipophilicity compared to the parent benzenesulfonamide, enhancing dermal absorption rates. Standard latex gloves are insufficient .

Immediate Action Required:

  • Containment: Handle only within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Respiratory: P3/P100 filtration is mandatory if outside a closed system.

  • Skin: Double-gloving with specific thickness requirements (see Section 3).

Hazard Mechanism & Technical Rationale

To ensure compliance, operators must understand why specific PPE is selected.

Molecular FeaturePhysiological RiskPPE Implication
Sulfonamide Moiety (

)
Sensitization: Can act as a hapten, binding to proteins to trigger Type I or Type IV hypersensitivity reactions (dermatitis, respiratory distress).Zero-Skin-Contact Policy: Tyvek wrist seals and double-gloving are non-negotiable to prevent sensitization.
Cyclohexyl Group Enhanced Permeation: Increases LogP (lipophilicity), facilitating transport across the stratum corneum.Glove Selection: Low-density polymers (Latex/Vinyl) are prohibited. Nitrile or Laminate is required.
Aniline Function (

)
Oxidation/Toxicity: Potential for methemoglobinemia if absorbed in large quantities; distinct irritant to mucous membranes.Respiratory Protection: HEPA filtration (P100) required to capture fine particulates during weighing.

PPE Specifications Matrix

Do not deviate from these specifications without a documented Risk Assessment.

Protection ZoneMinimum SpecificationTechnical Justification
Hand Protection (Inner) Nitrile (Accelerator-Free) Thickness: ≥ 0.11 mm (4 mil)Acts as the primary barrier against incidental contact. Accelerator-free reduces risk of contact dermatitis from the glove itself.
Hand Protection (Outer) Nitrile (Long Cuff) Thickness: ≥ 0.15 mm (6 mil)Brand Ref: Ansell TouchNTuff® or equiv.Provides mechanical strength and extended permeation breakthrough time (>480 min). Long cuff ensures overlap with lab coat.
Respiratory Half-Face Respirator with P100 Cartridges OR Powered Air Purifying Respirator (PAPR)N95 masks are insufficient for potent powders due to poor facial seal and lack of eye protection. P100 filters 99.97% of airborne particulates.
Body/Torso Tyvek® 400 Lab Coat (or superior) Closed front, elastic cuffs.Cotton lab coats retain powder in the weave, creating a secondary exposure source in breakrooms/offices. Tyvek is non-retentive.[1][2]
Ocular Indirect Vent Safety Goggles Prevents dust entry. Safety glasses with side shields are inadequate for fine powders that behave like fluids in air currents.

Operational Workflow: The "Clean-Trace" Protocol

This protocol uses a Unidirectional Flow logic to prevent cross-contamination.

Phase A: Pre-Handling Setup
  • Static Mitigation: Place an ionizing fan or anti-static bar inside the weigh station. Sulfonamide powders are often electrostatic; static discharge causes particle dispersal.

  • Waste Prep: Place a dedicated solid waste bag inside the hood. Do not remove contaminated spatulas from the hood to discard them.

Phase B: The "Double-Donning" Procedure
  • Don Inner Gloves (tucked under lab coat cuffs).

  • Don Tyvek Lab Coat .

  • Don Outer Gloves (pulled over lab coat cuffs).

  • Verification: Tape the gap between Outer Glove and Lab Coat if handling >10 grams.

Phase C: Active Handling
  • Weighing: Open the source container only when the balance is tared.

  • Transfer: Use a disposable anti-static weigh boat. Never return excess material to the source container (risk of cross-contamination).

  • Solubilization: If possible, dissolve the solid in solvent (e.g., DMSO, Methanol) immediately within the hood. Liquids are easier to contain than dusts.

Phase D: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and discard into the hazardous waste bag.

  • Wash: Wash inner gloves with soap/water before removing them.

  • Final Wash: Wash hands with tepid water and soap for 60 seconds.

Logic Visualization: Handling Decision Tree

The following diagram illustrates the decision logic for selecting containment based on the quantity of material handled.

SafetyLogic start Start: Handling 3-Amino-4-chloro- N-cyclohexylbenzenesulfonamide quant_check Quantity Check start->quant_check small_scale < 100 mg (Analytical Std) quant_check->small_scale Low Risk med_scale 100 mg - 10 g (Synthesis) quant_check->med_scale Med Risk large_scale > 10 g (Bulk Handling) quant_check->large_scale High Risk hood_std Standard Fume Hood (Face Vel: 100 fpm) small_scale->hood_std hood_enc Powder Containment Enclosure (HEPA) med_scale->hood_enc glovebox Isolator / Glovebox (Negative Pressure) large_scale->glovebox ppe_basic PPE: Nitrile (x2) + Lab Coat + Goggles hood_std->ppe_basic ppe_adv PPE: Nitrile (x2) + Tyvek + P100 Mask hood_enc->ppe_adv ppe_max PPE: Nitrile (x2) + Tyvek Suit + PAPR glovebox->ppe_max waste Disposal: Halogenated Solid Waste ppe_basic->waste ppe_adv->waste ppe_max->waste

Figure 1: Risk-based containment and PPE selection workflow for handling sulfonamide intermediates.

Disposal & Emergency Response

Spill Response (Solid State):

  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Wear P100 respirator, double gloves, and Tyvek suit.

  • Contain: Do not dry sweep. Cover the spill with wet paper towels (water/surfactant mix) to prevent dust generation.

  • Clean: Scoop damp material into a wide-mouth hazardous waste jar. Wipe surface 3x with Ethanol.

Waste Classification:

  • Labeling: "Hazardous Waste - Toxic/Irritant - Halogenated Organic Solid."

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as sulfonamides can react exothermically or release toxic chloramines under extreme conditions.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2873180, 3-Amino-4-chloro-N-phenylbenzenesulfonamide (Structural Analog). Retrieved from [Link]

    • Note: Used for read-across toxicology regarding the aminobenzenesulfonamide core.

    • Note: Provides baseline hazard codes (H315, H319, H335) for chlorinated amino-sulfonamides.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits – Annotated Table Z-1.[3] Retrieved from [Link][3]

    • Note: Reference for general particulate regulation in absence of specific OEL.

  • Esco Pharma. Occupational Exposure Banding (OEB) Guidelines for HPAPIs. Retrieved from [Link]

    • Note: Basis for the "Control Banding" approach used in Section 5.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.